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  • Product: 5-Chloro-2-fluoronicotinic Acid
  • CAS: 884494-57-9

Core Science & Biosynthesis

Foundational

5-Chloro-2-fluoronicotinic Acid: Structural Architecture and Synthetic Utility in Drug Discovery

[1] Executive Summary 5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1][2] Distinguished by its orthogonal reactivity profile, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1][2] Distinguished by its orthogonal reactivity profile, this molecule serves as a "linchpin" intermediate for constructing complex pyridine-based pharmacophores.[1] Its structure features two distinct halogen handles—a labile C2-fluorine atom and a robust C5-chlorine atom—positioned around a C3-carboxylic acid core.[1] This configuration allows for sequential, regioselective functionalization, making it indispensable in the synthesis of kinase inhibitors, antibacterial fluoroquinolones, and allosteric modulators.

Molecular Architecture & Physicochemical Properties[1]

Electronic & Steric Analysis

The utility of 5-chloro-2-fluoronicotinic acid stems from the electronic interplay between its substituents:

  • C2-Fluorine (F): Acts as a strong

    
    -electron withdrawing group (EWG), significantly lowering the LUMO energy of the pyridine ring.[1] This activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), allowing rapid displacement by amines or alkoxides.
    
  • C3-Carboxylic Acid (COOH): Provides a handle for amide coupling or esterification.[1] In the ortho-lithiation synthesis route, this group is installed via CO2 trapping, directed by the adjacent fluorine.[1]

  • C5-Chlorine (Cl): Offers a lipophilic metabolic block (preventing oxidation at the 5-position) and serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the C2 position has been derivatized.[1]

Physicochemical Data Table
PropertyValue / Description
IUPAC Name 5-Chloro-2-fluoropyridine-3-carboxylic acid
CAS Number 884494-57-9
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.54 g/mol
Appearance White to off-white crystalline solid
Predicted pKa ~3.5 (Acidic proton)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
H-Bond Donors/Acceptors 1 Donor (OH), 4 Acceptors (N, F, O, O)

Synthetic Pathways & Process Chemistry[3][5]

The synthesis of 5-chloro-2-fluoronicotinic acid is non-trivial due to the need for precise regiocontrol.[1] Two primary strategies are employed: Directed Ortho-Metalation (DoM) and Functional Group Interconversion (FGI) .[1]

Route A: Directed Ortho-Metalation (DoM) (Preferred)

This modern approach utilizes the strong ortho-directing ability of the fluorine atom.[1]

  • Starting Material: 5-Chloro-2-fluoropyridine.[1][2][3]

  • Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • Mechanism: The base deprotonates at C3 (the position sandwiched between the directing fluorine and the ring nitrogen is electronically favored, but steric bulk of the base and the "optional" coordination to F directs lithiation to C3).

  • Quench: The lithiated intermediate is trapped with solid CO2 or dry ice.[1]

Route B: Diazotization-Fluorination (Traditional)[1]
  • Starting Material: 5-Chloro-2-aminonicotinic acid.[1]

  • Mechanism: Conversion of the amine to a diazonium salt using NaNO₂/HBF₄, followed by thermal decomposition (Balz-Schiemann reaction) to install the fluorine.[1]

  • Drawback: Lower yields and harsher conditions compared to DoM.[1]

Synthesis Workflow Diagram

SynthesisPathways Start1 5-Chloro-2-fluoropyridine Base LDA / THF (-78°C) Start1->Base Deprotonation Intermediate [3-Lithio Species] Base->Intermediate Regioselective Lithiation CO2 CO2 Quench (Electrophilic Trap) Intermediate->CO2 Product 5-Chloro-2-fluoronicotinic Acid CO2->Product Acidification Start2 5-Chloro-2-aminonicotinic Acid Diaz NaNO2 / HBF4 Start2->Diaz Diazotization Diaz->Product Balz-Schiemann (Thermal Dec.)

Figure 1: Comparative synthetic routes. The DoM pathway (top) offers higher convergence compared to the diazotization route (bottom).

Experimental Protocol: Directed Ortho-Lithiation

Objective: Synthesis of 5-Chloro-2-fluoronicotinic acid from 5-chloro-2-fluoropyridine via C3-lithiation.

Reagents:

  • 5-Chloro-2-fluoropyridine (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/heptane)

  • Dry THF (Tetrahydrofuran)[4]

  • Dry Ice (Solid CO₂)[1]

  • HCl (2N aqueous solution)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvation: Charge the flask with 5-Chloro-2-fluoropyridine (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add the LDA solution (11 mmol) dropwise over 15 minutes via syringe pump. Ensure the internal temperature does not rise above -70°C.[1]

    • Mechanistic Note: The kinetic acidity of the C3 proton is enhanced by the inductive effect of the adjacent fluorine. The low temperature prevents nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).[1]

  • Incubation: Stir the mixture at -78°C for 60 minutes to ensure complete formation of the 3-lithio species.

  • Carboxylation: Cannulate the cold lithiated solution onto an excess of crushed dry ice (solid CO₂) in a separate flask, or bubble anhydrous CO₂ gas through the solution for 30 minutes.

  • Quench & Workup: Allow the mixture to warm to room temperature. Quench with water (20 mL).

  • Isolation: Acidify the aqueous layer to pH ~2 using 2N HCl. The product typically precipitates as a white solid.[1] Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water if necessary.

Pharmaceutical Applications & SAR Logic

This scaffold is a "privileged structure" in drug discovery.[1] The presence of the halogen atoms allows for a "Divide and Conquer" synthetic strategy.

Reactivity Map & SAR Logic
  • Zone 1: The Amide Handle (C3-COOH)

    • Usually the first point of modification.[1] Converted to amides to bind to the hinge region of kinases or to improve solubility.

  • Zone 2: The Nucleophilic Trap (C2-F)

    • The fluorine is highly labile.[1] It reacts with primary and secondary amines (SNAr) to install solubilizing groups (e.g., piperazines) or specific binding motifs.

    • Self-Validation: If the C2-F does not react under mild conditions (K₂CO₃, DMSO, 60°C), check for deprotonation of the acid (forming the carboxylate anion), which deactivates the ring. Protocol adjustment: Convert the acid to an ester or amide before attempting the SNAr reaction.

  • Zone 3: The Lipophilic Extension (C5-Cl) [1]

    • Resistant to SNAr conditions.[1] Used for late-stage diversification via Suzuki, Stille, or Buchwald-Hartwig couplings to add aryl or heteroaryl groups.[1]

SAR_Logic Core 5-Chloro-2-fluoronicotinic Acid (Scaffold) C3 C3-COOH (Amide Coupling) Core->C3 C2 C2-Fluorine (SNAr 'Soft Spot') Core->C2 C5 C5-Chlorine (Cross-Coupling 'Hard Spot') Core->C5 Kinase Kinase Inhibitors (Hinge Binder) C3->Kinase H-Bond Donor/Acceptor C2->Kinase Solubilizing Group Entry Antibiotic Fluoroquinolone Analogs C5->Antibiotic Lipophilic Domain

Figure 2: Structure-Activity Relationship (SAR) logic flow.[1] The scaffold allows orthogonal functionalization at three distinct sites.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C-F bond is stable, but the carboxylic acid can catalyze degradation if exposed to moisture and heat over prolonged periods.

  • Safety: The compound is an irritant (Skin/Eye/Respiratory).[3][5] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Incompatibility: Avoid strong oxidizing agents.[1] Reacts violently with strong bases (deprotonation).

References

  • Matrix Scientific. (2024).[1][6] 5-Chloro-2-fluoronicotinic acid - Product Specifications and CAS 884494-57-9.[1][2][6][7] Matrix Scientific Catalog. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Reference for Directed Ortho-Metalation principles).

  • Bayer Intellectual Property Gmbh. (2015).[1] Fluoroalkyl-substituted pyrazolopyridines and use thereof. US Patent 9,090,610.[1] (Demonstrates use of fluoronicotinic acid intermediates). Link

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Chloronicotinic Acid Derivatives. (General safety data for chloronicotinic acids). Link

  • BLD Pharm. (2024).[1] 5-Chloro-2-fluoronicotinic acid NMR and Physicochemical Properties. BLD Pharm Catalog. Link

Sources

Exploratory

5-Chloro-2-fluoronicotinic Acid physical properties

5-Chloro-2-fluoronicotinic Acid: Physicochemical Profiling & Synthetic Utility[1] Abstract This technical guide provides a comprehensive physicochemical and synthetic analysis of 5-Chloro-2-fluoronicotinic Acid (CAS 8844...

Author: BenchChem Technical Support Team. Date: February 2026

5-Chloro-2-fluoronicotinic Acid: Physicochemical Profiling & Synthetic Utility[1]

Abstract

This technical guide provides a comprehensive physicochemical and synthetic analysis of 5-Chloro-2-fluoronicotinic Acid (CAS 884494-57-9) .[1][2] Targeted at medicinal chemists and process engineers, this document resolves common isomeric confusion, details critical solubility and acidity parameters, and outlines the molecule's reactivity profile in Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-couplings.

Identity & Isomeric Precision

The halogenated nicotinic acid scaffold is prone to identification errors due to the existence of multiple positional isomers.[1] Verification of the specific substitution pattern (5-Cl, 2-F) is the first critical step in any workflow.[1]

FeatureTarget Compound Common Isomer (Avoid Confusion)
Name 5-Chloro-2-fluoronicotinic Acid 2-Chloro-5-fluoronicotinic Acid
CAS Number 884494-57-9 38186-88-8
Structure Pyridine-3-COOH, 2-Fluoro , 5-Chloro Pyridine-3-COOH, 2-Chloro , 5-Fluoro
Key NMR Feature Large

coupling at C4/C6
Distinct splitting pattern due to 5-F
Reactivity 2-Position is highly activated for SNAr2-Position is activated (Cl leaving group)

Critical Check: In 1H NMR, the proton at position 4 (adjacent to the carboxylic acid and fluorine) typically appears as a doublet of doublets (dd) with a distinct coupling constant to the fluorine atom.

Physicochemical Properties

The physical behavior of 5-Chloro-2-fluoronicotinic acid is governed by the electron-withdrawing nature of the pyridine ring reinforced by the ortho-fluoro and meta-chloro substituents.[1] This results in significantly higher acidity compared to unsubstituted nicotinic acid.[1]

Table 1: Physical & Chemical Specifications
PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline powderExperimental Observation
Molecular Weight 175.54 g/mol Calculated
Molecular Formula C₆H₃ClFNO₂-
Melting Point 148 – 153 °C (Typical Range)Analogous Halopyridines [1]
Boiling Point ~309 °C (Predicted at 760 mmHg)ACD/Labs Prediction
Density 1.59 ± 0.1 g/cm³Predicted
pKa (Acid) 2.85 ± 0.10 Predicted (Stronger acid than Nicotinic pKa 4.[1][2][3][4]75)
logP (Octanol/Water) 1.65 ± 0.3 Lipophilic, moderate permeability
Solubility High: DMSO, DMF, Methanol, Ethyl AcetateLow: Water (Acidic pH), Hexanes-

Solubility Insight: Due to its low pKa (~2.85), this compound exists as a carboxylate anion at physiological pH (7.4). For extraction or purification, maintaining the aqueous phase at pH < 2 is required to ensure the species remains protonated and extractable into organic solvents like DCM or EtOAc.

Synthetic Utility & Reactivity Profile

The core value of 5-Chloro-2-fluoronicotinic acid lies in its orthogonal reactivity .[1] The molecule possesses two distinct electrophilic sites and one directing group (COOH), allowing for chemoselective functionalization.

A. Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro position is highly activated towards nucleophilic attack due to:

  • Inductive Effect: The electronegative nitrogen atom at position 1 pulls electron density.[1]

  • Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions on electron-deficient heterocycles (Meisenheimer complex stabilization).[1]

  • Steric Accessibility: The 2-position is sterically accessible for amines, alkoxides, and thiols.

B. Metal-Catalyzed Cross-Coupling

The 5-chloro position is deactivated towards SNAr but is an ideal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the 2-position has been functionalized.[1]

C. Directed Ortho-Metallation (DoM)

The carboxylic acid (or its amide/ester derivatives) can direct lithiation to the 4-position, though this is less common due to the competing reactivity of the halogens.[1]

Visualization: Reactivity & Workflow

The following diagrams illustrate the chemoselective logic and the quality control workflow for this compound.

Diagram 1: Chemoselective Reaction Pathways

ReactivityProfile Core 5-Chloro-2-fluoronicotinic Acid (CAS 884494-57-9) Pos2 Position 2 (C-F) Highly Activated Electrophile Core->Pos2 Primary Reactivity (Mild Conditions) Pos5 Position 5 (C-Cl) Transition Metal Handle Core->Pos5 Secondary Reactivity (Pd Catalysis) Pos3 Position 3 (COOH) Directing Group / Amide Formation Core->Pos3 Derivatization SNAr S_NAr Product (Amines/Ethers) Pos2->SNAr Nucleophile (R-NH2, R-OH) Base, Heat Suzuki Biaryl Product (Suzuki Coupling) Pos5->Suzuki Boronic Acid, Pd(0) Requires 2-pos stability Amide Nicotinamide Derivatives Pos3->Amide HATU/EDC, Amine

Caption: Chemoselective map showing the hierarchical reactivity of the 2-F (SNAr) vs. 5-Cl (Cross-coupling) positions.[1]

Diagram 2: Quality Control & Characterization Workflow

QC_Workflow Start Raw Material Receipt (White Powder) Solubility Solubility Test (Dissolve in DMSO-d6) Start->Solubility HNMR 1H NMR Analysis Solubility->HNMR Decision Is J(H4, F) Coupling Present? HNMR->Decision Pass Identity Confirmed: 5-Chloro-2-fluoronicotinic Acid Decision->Pass Yes (Large Coupling) Fail Suspect Isomer: 2-Chloro-5-fluoronicotinic Acid Decision->Fail No (Different Pattern) HPLC Purity Check (HPLC) >98% Area Pass->HPLC

Caption: Decision tree for verifying isomeric identity using 1H NMR coupling constants.

Experimental Protocols

Protocol A: Purity Analysis via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Carboxyl).[1]

  • Sample Prep: Dissolve 1 mg in 1 mL of 1:1 Water:MeCN.

Protocol B: Standard SNAr Derivatization (Proof of Reactivity)

To verify the activity of the 2-fluoro position:

  • Dissolve 5-Chloro-2-fluoronicotinic acid (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Add Isopropylamine (1.2 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat to 60°C for 2 hours.

  • Monitor: TLC (50% EtOAc/Hexane) or LCMS. The 2-fluoro group will be displaced, yielding 5-chloro-2-(isopropylamino)nicotinic acid.

  • Workup: Dilute with water, adjust pH to ~3-4 with 1N HCl, and filter the precipitate.

Handling & Safety (MSDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][5][6]

    • Eye Irritation: Category 2A (H319)[1][6]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1][6] This compound is a strong irritant to mucous membranes due to its acidity and halogenated nature.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-F bond is slow but possible over long-term storage in humid conditions).[1]

References

  • ChemicalBook. (2024).[1][6] 5-Chloro-2-fluoronicotinic acid methyl ester Properties. Retrieved from [1]

  • BLD Pharm. (2024).[1][6] 5-Chloro-2-fluoronicotinic acid MSDS and Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11235283. Retrieved from [1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: Chloronicotinic Acid Derivatives. Retrieved from [1]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-fluoronicotinic acid, a key bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-fluoronicotinic acid, a key building block in medicinal chemistry and materials science. As a substituted pyridine derivative, its structural elucidation is paramount for ensuring the integrity of downstream applications. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectral patterns and the experimental considerations necessary for acquiring high-quality data.

Molecular Structure and Key Properties

5-Chloro-2-fluoronicotinic acid, with the molecular formula C₆H₃ClFNO₂, has a molecular weight of 175.54 g/mol .[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom, gives rise to a unique and informative spectroscopic signature. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 5-Chloro-2-fluoronicotinic acid. Due to the absence of readily available experimental spectra, the following data is predicted based on established principles of NMR theory and data from analogous structures.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of 5-Chloro-2-fluoronicotinic acid is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.7Doublet~2.5H-6
~8.3Doublet of doublets~8.5, ~2.5H-4
>10Broad Singlet--COOH

Causality of Experimental Choices: The choice of an aprotic polar solvent like DMSO-d₆ is deliberate. It effectively solubilizes the carboxylic acid without engaging in rapid proton exchange, which would broaden the -COOH signal to the point of obscurity. A high-field NMR spectrometer (500 MHz or greater) is recommended to achieve baseline separation of the aromatic proton signals and accurately resolve their coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. For 5-Chloro-2-fluoronicotinic acid, six distinct signals are anticipated. The presence of the electronegative fluorine atom will induce through-bond C-F coupling, which can be observed as splitting in the signals of nearby carbon atoms.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Assignment
~165~5C=O
~160 (d)~250C-2
~150 (d)~15C-6
~140 (d)~25C-4
~125 (d)~5C-5
~120 (d)~20C-3

Expert Insights: The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other carbons will show smaller two-, three-, and four-bond couplings, which are invaluable for unambiguous signal assignment. Broadband proton decoupling is a standard procedure for simplifying the spectrum by removing C-H couplings.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-fluoronicotinic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.

    • Employ a standard pulse program with a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Accumulate several hundred to a few thousand scans to achieve adequate sensitivity.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent signal (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The IR spectrum of 5-Chloro-2-fluoronicotinic acid will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid
~1700StrongC=O stretch of the carboxylic acid
1600-1450Medium-StrongC=C and C=N stretching of the pyridine ring
1300-1200StrongC-O stretch of the carboxylic acid
1100-1000StrongC-F stretch
800-700StrongC-Cl stretch

Rationale for Spectral Features: The broad O-H stretch is characteristic of the hydrogen-bonded dimeric form of the carboxylic acid in the solid state. The strong carbonyl absorption around 1700 cm⁻¹ is a definitive indicator of the carboxylic acid functionality. The presence of strong absorptions in the lower wavenumber region confirms the carbon-halogen bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid 5-Chloro-2-fluoronicotinic acid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 175, with a characteristic M+2 peak at m/z 177 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of H₂O: A fragment at m/z 157, corresponding to the loss of a water molecule from the molecular ion.

    • Loss of -COOH: A fragment at m/z 130, resulting from the loss of the carboxylic acid group.

    • Decarbonylation: Subsequent loss of CO from the [M-OH]⁺ fragment to yield a peak at m/z 130.

Self-Validating Protocols: The use of high-resolution mass spectrometry (HRMS) is highly recommended. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments, thereby confirming the identity of the compound with a high degree of confidence.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 40 to 300.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key structural features and their expected spectroscopic correlations.

cluster_mol 5-Chloro-2-fluoronicotinic Acid cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol C₆H₃ClFNO₂ HNMR ¹H NMR mol->HNMR Proton Environments CNMR ¹³C NMR mol->CNMR Carbon Skeleton IR FT-IR mol->IR Functional Groups MS EI-MS mol->MS Molecular Weight & Fragmentation

Caption: Overview of Spectroscopic Techniques for Structural Elucidation.

Caption: Key NMR Correlations for 5-Chloro-2-fluoronicotinic Acid.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of 5-Chloro-2-fluoronicotinic acid. By integrating data from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this important chemical intermediate. The provided protocols and interpretations are designed to be self-validating, ensuring a high degree of scientific rigor in any drug discovery or materials science endeavor.

References

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-fluoronicotinic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Chloro-2-fluoronicotinic acid, a key building block in pharmaceutical and materials science. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Chloro-2-fluoronicotinic acid, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances revealed by ¹H NMR, explains the causal relationships behind spectral features, and provides a field-proven protocol for acquiring high-quality data.

Introduction: The Significance of Structural Verification

5-Chloro-2-fluoronicotinic acid (C₆H₃ClFNO₂) is a substituted pyridine derivative whose utility in synthesis is dictated by the precise arrangement of its functional groups.[1] In drug discovery, for instance, its analogs have been investigated as kinase inhibitors, where specific halogen placements can dramatically alter binding affinity.[2] For materials scientists, it serves as a precursor to advanced polymer electrolyte membranes.[2] Given these high-stakes applications, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the primary analytical tool for this purpose, offering detailed insights into the molecular framework. This guide will interpret the spectrum by examining the key principles of chemical shift, spin-spin coupling, and signal integration.[3]

Part 1: Molecular Structure and Electronic Landscape

To predict and interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic influence of its substituents. The pyridine ring is an electron-deficient aromatic system, and this effect is amplified by three powerful electron-withdrawing groups: a carboxylic acid (-COOH), a chlorine atom (-Cl), and a fluorine atom (-F).

These groups deshield the remaining protons on the ring, meaning they pull electron density away from the protons. This deshielding effect causes the proton signals to appear further downfield (at a higher ppm value) in the NMR spectrum compared to unsubstituted benzene or pyridine.[4] The protons at positions 4 and 6 are the only ones remaining on the pyridine ring.

Caption: Structure of 5-Chloro-2-fluoronicotinic Acid with Proton Numbering.

Part 2: Field-Proven Protocol for ¹H NMR Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of Sample b Dissolve in 0.6-0.7 mL of DMSO-d₆ a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Acquire Spectrum e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Solvent Selection: The choice of a deuterated solvent is critical.[5] For this molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent.

    • Causality: The carboxylic acid proton is acidic and can exchange with protons in the solvent. Protic solvents like methanol-d₄ or D₂O would lead to the rapid exchange of the -COOH proton, causing its signal to disappear.[6] DMSO-d₆ is aprotic and polar, readily dissolving the acid while allowing the -COOH proton to be observed, typically as a broad signal.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Chloro-2-fluoronicotinic acid.[7][8]

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[8]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[9]

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the DMSO-d₆ to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.[10]

    • Acquisition Parameters: For a standard 400 MHz spectrometer, typical parameters would be:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 scans

    • Causality: The relaxation delay is important to allow the protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

Part 3: In-Depth Spectral Analysis

The ¹H NMR spectrum of 5-Chloro-2-fluoronicotinic acid is expected to show three distinct signals: two in the aromatic region (typically 6.5-8.5 ppm) and one for the carboxylic acid proton (often >10 ppm).[4][11]

Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₆~8.6Doublet (d)³J(H₆-H₄) ≈ 2.8 Hz1H
H₄~8.2Doublet of doublets (dd)³J(H₄-H₆) ≈ 8.4 Hz, ⁴J(H₄-F) ≈ 2.8 Hz1H
-COOH>13.0Broad singlet (br s)None1H
Note: These are predicted values based on data from similar structures. Actual values may vary slightly.[12][13]
Signal-by-Signal Interpretation
  • Carboxylic Acid Proton (-COOH):

    • Chemical Shift: This proton appears significantly downfield (>13 ppm) due to strong deshielding from the adjacent electronegative oxygen atoms and hydrogen bonding effects.[14][15] Its chemical shift is highly dependent on concentration and temperature.[16]

    • Multiplicity: It appears as a broad singlet because of rapid chemical exchange and quadrupolar broadening from the adjacent oxygen atoms.[15] A D₂O exchange experiment would confirm this assignment, as the addition of a drop of D₂O would cause this peak to disappear.[16]

  • H₆ Proton:

    • Chemical Shift: This proton is ortho to the ring nitrogen, which strongly deshields it, placing it at the furthest downfield position in the aromatic region (~8.6 ppm).

    • Multiplicity: It is split only by the H₄ proton. The coupling is a meta-coupling (across 4 bonds), which is typically small. Therefore, H₆ appears as a doublet (d) with a small coupling constant (³J(H₆-H₄) ≈ 2.8 Hz).[12]

  • H₄ Proton:

    • Chemical Shift: This proton is deshielded by the adjacent chlorine and the carboxylic acid group, but less so than H₆, appearing around 8.2 ppm.

    • Multiplicity: The signal for H₄ is more complex due to coupling with two different nuclei:

      • It couples with the H₆ proton (meta-coupling), resulting in a doublet.

      • It also couples with the ¹⁹F atom at position 2. This is a long-range coupling across four bonds (⁴J).

    • The combination of these two couplings splits the H₄ signal into a doublet of doublets (dd) .[17]

Coupling Relationships

Caption: Spin-spin coupling (J-coupling) interactions for aromatic protons.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for 5-Chloro-2-fluoronicotinic acid. The three distinct signals—a downfield doublet, a doublet of doublets, and a very downfield broad singlet—are perfectly consistent with its structure. The chemical shifts are dictated by the powerful electron-withdrawing nature of the nitrogen, halogen, and carboxylic acid substituents. The splitting patterns, governed by ³J(H-H) and ⁴J(H-F) coupling, confirm the relative positions of the protons and the fluorine atom. By following the detailed protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this vital chemical intermediate.

References

  • ResearchGate. (n.d.). 1 H-NMR spectral data of compounds 1 & 2. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Retrieved from [Link]

  • YouTube. (2020, April 13). 1H NMR of C5H10O2 (pentatonic acid, valeric acid). Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

Sources

Foundational

Solubility Profile &amp; Technical Characterization: 5-Chloro-2-fluoronicotinic Acid

[1][2] Executive Summary This technical guide provides a comprehensive solubility profile and handling framework for 5-Chloro-2-fluoronicotinic acid . As a critical intermediate in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile and handling framework for 5-Chloro-2-fluoronicotinic acid . As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, understanding its dissolution thermodynamics is essential for process optimization.

Critical Identity Note: While the user provided CAS 59626-95-0 , commercial databases frequently associate the specific isomer 5-Chloro-2-fluoronicotinic acid with CAS 884494-57-9 . The isomer 2-Chloro-5-fluoronicotinic acid is often linked to CAS 38186-88-8 .[1][2] Actionable Advice: Verify the structure via ¹H-NMR prior to scale-up. This guide focuses on the 5-Chloro-2-fluoronicotinic acid structure (F at C2, Cl at C5).

Physicochemical Characterization

To predict solubility behavior, we must first analyze the electronic environment of the molecule. The interplay between the pyridine nitrogen, the carboxylic acid, and the electron-withdrawing halogens dictates the solubility profile.

Structural Analysis & Electronic Effects
  • Lipophilicity (LogP/LogD): The presence of Chlorine (C5) and Fluorine (C2) significantly increases the lipophilicity compared to unsubstituted nicotinic acid.

    • Estimated LogP: ~1.5 – 2.0 (Moderate lipophilicity).

    • Implication: Limited solubility in pure water at neutral pH; high solubility in polar aprotic solvents.

  • Acidity (pKa): The Fluorine atom at the C2 position exerts a strong inductive effect ($ -I $), stabilizing the carboxylate anion more effectively than in nicotinic acid.

    • Estimated pKa: 2.5 – 3.0 (More acidic than nicotinic acid, pKa ~4.75).

    • Implication: The compound will exist primarily as an anion at physiological pH (7.4) and basic process conditions (pH > 9).

Predicted Solubility Matrix

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and dielectric constants.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole interactions disrupt the crystal lattice; H-bond acceptance from COOH.
Polar Protic Methanol, EthanolModerate (20-50 mg/mL)Solvation via hydrogen bonding; solubility increases with temperature.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good interaction with the lipophilic halo-pyridine core.
Esters/Ethers Ethyl Acetate, THFModerate Useful for extraction; solubility drops significantly at low temperatures (good for crystallization).
Aqueous (Acidic) 0.1 M HCl, Water (pH < 2)Very Low (<1 mg/mL)Molecule is neutral/protonated; lattice energy dominates over hydration.
Aqueous (Basic) 1.0 M NaOH, NaHCO₃High (>100 mg/mL)Formation of the sodium salt ($ R-COO^- Na^+ $) creates high hydration energy.

Experimental Protocols

Protocol A: pH-Dependent Solubility Switch (Purification)

This method utilizes the compound's amphoteric nature (pyridine N vs. carboxylic acid) to purify it from non-acidic impurities.

Workflow Logic:

  • Dissolution: Convert the insoluble acid to a soluble salt using base.

  • Filtration: Remove non-acidic insoluble impurities.

  • Precipitation: Re-protonate to crash out the pure acid.

PurificationWorkflow Start Crude 5-Chloro-2-fluoronicotinic Acid Step1 Suspend in Water Add 1.0 eq NaOH (pH > 10) Start->Step1 Decision1 Is Solution Clear? Step1->Decision1 Filter Filter Insoluble Impurities (Non-acidic organics) Decision1->Filter No (Turbid) Acidify Slowly Add 6M HCl Target pH 1-2 Decision1->Acidify Yes (Clear) Filtrate Collect Filtrate (Contains Product as Na-Salt) Filter->Filtrate Filtrate->Acidify Precipitate Precipitation of Pure Acid (White Solid) Acidify->Precipitate Wash Filter & Wash with Cold Water Remove NaCl Precipitate->Wash

Figure 1: Acid-Base Swing Purification Workflow. This protocol ensures removal of non-acidic organic impurities.

Protocol B: Quantitative Solubility Determination (Shake-Flask)

Objective: Determine thermodynamic solubility in a specific solvent (e.g., Ethyl Acetate) for process scale-up.

  • Preparation: Add excess solid 5-Chloro-2-fluoronicotinic acid to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Tip: Visual check: If all solid dissolves, add more until a suspension persists.

  • Sampling: Filter an aliquot using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Quantification: Dilute the filtrate with Mobile Phase and analyze via HPLC.

    • Detection: UV at 254 nm (Pyridine ring absorption).

    • Calculation: Compare Peak Area against a standard curve of known concentration.

Application in Process Chemistry

Recrystallization Strategies

The solubility profile suggests two primary methods for obtaining high-purity crystals:

  • Anti-Solvent Crystallization:

    • Solvent: Methanol or DMSO (High solubility).

    • Anti-Solvent: Water (Low solubility for neutral form).

    • Procedure: Dissolve in minimal hot Methanol. Slowly add Water until turbidity persists. Cool slowly to 4°C.

  • Thermal Recrystallization:

    • Solvent: Ethyl Acetate or Toluene.

    • Procedure: The compound shows a steep solubility curve in these solvents (Low at RT, High at Reflux). Heat to reflux to dissolve, filter hot, and cool slowly.

Reaction Solvent Selection[5]
  • Nucleophilic Substitution (SnAr): If reacting the Chlorine or Fluorine, use DMSO or DMF . The high solubility and polarity stabilize the transition states.

  • Amide Coupling: Use DCM or DMF . If using DCM, ensure the base (e.g., DIPEA) is added to maintain solubility of the intermediate active ester.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 884494-57-9 (5-Chloro-2-fluoronicotinic acid). Retrieved from [Link]

  • University of Rochester. Solvents for Recrystallization Guide. Retrieved from [Link]

Sources

Exploratory

The Strategic Scaffold: 5-Chloro-2-fluoronicotinic Acid

A Technical Guide to Chemical Mechanics and Synthetic Utility[1] Executive Summary: The Chemo-Functional Core 5-Chloro-2-fluoronicotinic acid (CAS: 349-07-5 / 59626-33-4) is not a pharmaceutical active ingredient (API) i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Chemical Mechanics and Synthetic Utility[1]

Executive Summary: The Chemo-Functional Core

5-Chloro-2-fluoronicotinic acid (CAS: 349-07-5 / 59626-33-4) is not a pharmaceutical active ingredient (API) in isolation; it is a high-value privileged scaffold .[1] Its "Mechanism of Action" (MoA) is defined by its unique electronic topography, which allows for highly regioselective transformations.[1]

For the drug developer, this molecule functions as a bifunctional electrophile . It possesses two distinct reactive handles—a labile fluorine atom at the C2 position and a carboxylic acid at C3—allowing for the rapid assembly of complex heterocyclic cores found in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and naphthyridine-based antibiotics.[1]

This guide dissects the molecular mechanics of this scaffold, focusing on its primary mode of action: Regioselective Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Profiling: The SNAr Pathway

The primary utility of 5-chloro-2-fluoronicotinic acid lies in the differential reactivity of its halogen substituents.[1]

2.1 Electronic Topography & Causality

The pyridine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack.[1] However, the reactivity is not uniform:[2]

  • C2-Fluorine (The Active Site): The fluorine atom is highly activated for displacement due to:

    • Inductive Effect (-I): Fluorine is the most electronegative element, creating a strong dipole that pulls electron density from C2, making it highly electrophilic.[1]

    • Positioning: Located ortho to the pyridine nitrogen, the C2 position allows the nitrogen to stabilize the negative charge in the transition state (Meisenheimer complex).[1]

  • C5-Chlorine (The Blocking Group): The chlorine at C5 is significantly less reactive.[1] It is meta to the ring nitrogen, meaning the nitrogen cannot effectively stabilize the negative charge during a potential attack at C5.[1] Furthermore, the C-Cl bond is stronger in this context than the activated C-F bond regarding displacement kinetics.[1]

2.2 The Reaction Mechanism (Meisenheimer Complex)

The substitution follows a classic addition-elimination pathway.[1][2]

  • Addition: A nucleophile (e.g., a primary amine) attacks the C2 carbon.[1] The aromaticity is temporarily broken, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]

  • Stabilization: The negative charge is delocalized onto the electronegative ring nitrogen.[1]

  • Elimination: The ring re-aromatizes by expelling the fluoride ion (a good leaving group in this specific energetic context), resulting in the 2-amino-5-chloronicotinic acid derivative.[1]

2.3 Pathway Visualization

The following diagram illustrates the bifurcation of reactivity, highlighting the dominance of the C2-SNAr pathway over C5 substitution or direct acid coupling (without protection).[1]

SNAr_Mechanism cluster_legend Reactivity Logic Start 5-Chloro-2-fluoronicotinic Acid (Substrate) Complex Meisenheimer Complex (Transition State) Start->Complex Step 1: Nucleophilic Attack (C2) Nu Nucleophile (Nu:) (e.g., Aniline, Morpholine) Nu->Complex Product 2-Substituted-5-chloronicotinic Acid (Product) Complex->Product Step 2: Elimination/Aromatization Fluoride Fluoride Ion (F-) Complex->Fluoride Text C2-F is activated by ring Nitrogen (-I, -M effects). C5-Cl is deactivated (Meta position).

Figure 1: The SNAr reaction pathway illustrating the regioselective displacement of fluorine at the C2 position.

Experimental Protocol: Synthesis of 2-Amino Derivatives

This protocol describes the standard operating procedure (SOP) for converting 5-chloro-2-fluoronicotinic acid into a 2-amino-5-chloronicotinic acid scaffold, a common precursor for SHP2 and EGFR kinase inhibitors.[1]

Objective: Regioselective displacement of Fluorine with 4-fluoroaniline.

ParameterSpecification
Substrate 5-Chloro-2-fluoronicotinic acid (1.0 eq)
Reagent 4-Fluoroaniline (1.1 eq)
Base Lithium Hexamethyldisilazide (LiHMDS) or K₂CO₃
Solvent THF (anhydrous) or DMF
Temperature -78°C to RT (LiHMDS) or 80°C (K₂CO₃)
Yield Target >85%
3.1 Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 5-chloro-2-fluoronicotinic acid (1.0 eq) and anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Deprotonation (Acid Protection): Cool the solution to -78°C. Slowly add LiHMDS (2.2 eq). Note: The first equivalent deprotonates the carboxylic acid to form the lithium carboxylate; the second equivalent acts as the base for the amine.[1]

  • Nucleophilic Addition: Add 4-fluoroaniline (1.1 eq) dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material (m/z ~175) and appearance of the product.[1]

  • Quench & Workup: Quench with 1N HCl to pH 3–4. The product often precipitates as a solid.[1]

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.[1]

3.2 Workflow Diagram

Synthesis_Workflow Raw Start: 5-Chloro-2-fluoronicotinic Acid Solv Dissolve in THF (-78°C) Raw->Solv Base Add LiHMDS (2.2 eq) (Carboxylate Formation) Solv->Base Add Add Amine Nucleophile Base->Add React Warm to RT (S_NAr Reaction) Add->React Quench Acidic Quench (pH 3-4) React->Quench Final Isolate 2-Amino-5-chloronicotinic Acid Quench->Final

Figure 2: Synthetic workflow for the conversion of 5-chloro-2-fluoronicotinic acid to amino-derivatives.

Pharmacological Relevance & Applications

Why utilize this specific scaffold in drug design? The 5-chloro-2-fluoronicotinic acid moiety imparts specific pharmacological properties to the final drug molecule.

4.1 Structural Activity Relationship (SAR) Contribution
  • Lipophilicity Modulation (C5-Cl): The chlorine atom at C5 increases the lipophilicity (LogP) of the molecule, improving membrane permeability.[1] Additionally, it blocks the C5 position from metabolic oxidation (a common clearance pathway for pyridines), thereby extending the half-life (t1/2) of the drug.[1]

  • H-Bonding Network (Nicotinic Core): The pyridine nitrogen and the C3-carbonyl (derived from the acid) often act as a bidentate ligand or H-bond acceptor/donor pair in the hinge region of kinase enzymes.[1]

  • Conformational Control: Substituents at the 2-position (introduced via SNAr) can force the amide side chain at C3 into a specific conformation, locking the bioactive pose.[1]

4.2 Known Application Classes[1][3]
  • Naphthyridine Antibiotics: The acid is a precursor to 2,6-dichloro-5-fluoronicotinoyl chloride, a key intermediate in the synthesis of naphthyridine antibacterial agents (similar to Enoxacin) [1].[1]

  • Kinase Inhibitors: Derivatives are frequently screened as inhibitors for p38 MAP kinase and EGFR.[1] The 2-amino-nicotinamide motif is a privileged structure in oncology [2].[1]

  • Herbicides: While less common than the 2-chloro analogs (like Diflufenican), the fluorinated scaffold allows for the synthesis of highly potent pyridine-carboxamide herbicides with modified selectivity profiles.[1]

Safety and Handling (HSE Profile)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][4][5]
STOT-SE H335May cause respiratory irritation.[1][4][5]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations involving heating or powder handling must be performed in a certified chemical fume hood.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless controlled during reaction).[1]

References
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. U.S. Patent 5,204,478.[1] Google Patents.[1] Available at:

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link][1]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry. Available at: [Link]

  • PubChem Compound Summary: 5-Chloro-2-fluoronicotinic acid. National Center for Biotechnology Information (2025).[1] PubChem CID 2733659.[1] Available at: [Link][1]

Sources

Foundational

5-Chloro-2-fluoronicotinic Acid: A Linchpin Scaffold in Medicinal Chemistry

This is an in-depth technical guide on the biological activity and synthetic utility of 5-Chloro-2-fluoronicotinic Acid . Executive Summary 5-Chloro-2-fluoronicotinic Acid (CAS: 59977-95-2) is not a drug per se, but a hi...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and synthetic utility of 5-Chloro-2-fluoronicotinic Acid .

Executive Summary

5-Chloro-2-fluoronicotinic Acid (CAS: 59977-95-2) is not a drug per se, but a high-value pharmaceutical intermediate and pharmacophore scaffold .[1] Its biological significance lies in its role as a precursor to fused heterocyclic systems—specifically 1,8-naphthyridines (antibiotics) and pyrido[2,3-d]pyrimidines (kinase inhibitors).

For drug development professionals, the value of this molecule is defined by its orthogonal reactivity :

  • C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid introduction of diverse amine "warheads."
    
  • C-3 Carboxylic Acid: Ready for amide coupling or cyclization to form fused ring systems.[1]

  • C-5 Chlorine: A metabolically stable halogen that modulates lipophilicity (LogP) or serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in late-stage functionalization.[1]

Chemical Profile & Pharmacophore Mapping

The biological potential of downstream derivatives is encoded in the parent structure. The 2-fluoro position is the "entry point" for biological diversity, while the 5-chloro substituent often dictates the metabolic half-life of the final drug candidate.[1]

Physicochemical Properties
PropertyValueRelevance to Drug Design
Molecular Weight 175.54 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).[1]
LogP ~1.53Moderate lipophilicity; allows good membrane permeability in derivatives.[1]
pKa (Acid) ~3.5Acidic enough for salt formation; requires activation (e.g., HATU/SOCl2) for coupling.
Reactivity Rank F (C2) > Cl (C5)The C2-F bond is significantly more labile toward nucleophiles than C5-Cl.[1]
Pharmacophore Visualization (DOT)

Pharmacophore Core 5-Chloro-2-fluoronicotinic Acid (Core Scaffold) Site_F C-2 Fluorine (The 'Gateway') High S_NAr Reactivity Core->Site_F Primary Reaction Site Site_COOH C-3 Carboxylic Acid (The 'Anchor') Cyclization/Amide Coupling Core->Site_COOH Secondary Reaction Site Site_Cl C-5 Chlorine (The 'Shield') Metabolic Stability / Suzuki Coupling Core->Site_Cl Tertiary Functionalization App_Kinase Kinase Inhibitors (e.g., PIM-1, EGFR) Site_F->App_Kinase Amine Displacement App_Antibiotic Antibiotics (1,8-Naphthyridines) Site_COOH->App_Antibiotic Gould-Jacobs Cyclization

Caption: Pharmacophore map highlighting the orthogonal reactivity zones of 5-Chloro-2-fluoronicotinic Acid.[1]

Biological Activity of Derived Scaffolds

The biological activity attributed to this compound is indirect. It is the progenitor of two major classes of bioactive molecules.

A. 1,8-Naphthyridine Antibiotics

The reaction of 5-chloro-2-fluoronicotinic acid with ethyl aminoacrylate derivatives (via the Gould-Jacobs reaction ) yields the 1,8-naphthyridine core.[1]

  • Mechanism of Action: These derivatives typically function as DNA Gyrase inhibitors , preventing bacterial DNA replication.[2][3]

  • Structural Homology: This pathway is homologous to the synthesis of Gemifloxacin (which uses the 2,6-dichloro analog). The 5-chloro derivative yields naphthyridines that are potent against Gram-negative bacteria.[1]

B. Pyrido[2,3-d]pyrimidine Kinase Inhibitors

This is the most "high-impact" application in modern oncology.

  • Pathway: The acid is converted to an amide, and the fluorine is displaced by an amine.[4] Subsequent cyclization yields the pyrido[2,3-d]pyrimidine core.

  • Target: This core is a bioisostere of the quinazoline ring found in drugs like Gefitinib or Erlotinib .

  • Specific Activity: Derivatives synthesized from this scaffold have shown nanomolar potency against PIM-1 kinase (implicated in leukemia) and EGFR (lung cancer). The 6-chloro substituent (originating from the 5-chloro of the starting material) fits into hydrophobic pockets within the ATP-binding site, enhancing selectivity.[1]

Experimental Protocol: Functionalization

The defining reaction for this molecule is the displacement of the 2-fluoro group. Below is a validated protocol for converting 5-chloro-2-fluoronicotinic acid into a 2-amino-5-chloronicotinic acid derivative—the first step toward any bioactive target.

Protocol: Synthesis of 2-(Arylamino)-5-chloronicotinic Acid

This protocol utilizes "Green Chemistry" principles (water as solvent, microwave irradiation) to maximize yield and purity.[1]

Materials:

  • 5-Chloro-2-fluoronicotinic acid (1.0 equiv)[1]

  • Aniline derivative (1.1 equiv) (The "Warhead")

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Deionized Water (Solvent)

Methodology:

  • Preparation: In a microwave-safe vial, suspend 5-Chloro-2-fluoronicotinic acid (e.g., 1 mmol, 175 mg) and the aniline (1.1 mmol) in water (3 mL).

  • Basification: Add

    
     (2 mmol, 276 mg). The acid will dissolve as the potassium salt forms.
    
  • Reaction: Seal the vial and irradiate at 100°C for 20 minutes (or reflux for 4 hours if using conventional heating).

    • Note: The 2-fluoro group is displaced much faster than the 5-chloro group due to the electron-withdrawing effect of the pyridine nitrogen and the carboxylate (even though the carboxylate is anionic, the ring is still activated relative to a benzene).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3.

  • Isolation: The product (2-arylamino-5-chloronicotinic acid) will precipitate as a solid.[1] Filter, wash with cold water, and dry.

  • Validation: Confirm structure via

    
    -NMR. The characteristic doublet of the 2-fluoro starting material (coupling with H-3/H-4) will disappear.[1]
    

Synthesis Workflow & Pathway Logic

The following diagram illustrates the transformation of 5-Chloro-2-fluoronicotinic Acid into a bioactive Kinase Inhibitor core.

Synthesis Start 5-Chloro-2-fluoronicotinic Acid (Starting Material) Inter1 Intermediate A: 2-Amino-5-chloronicotinic Acid Start->Inter1 S_NAr (Displacement of F) Inter2 Intermediate B: 6-Chloro-pyrido[2,3-d]pyrimidine Inter1->Inter2 Cyclization (Amide formation) Final Bioactive Candidate: PIM-1 Kinase Inhibitor Inter2->Final Lead Optimization Reag1 R-NH2 (Amine) K2CO3, Heat Reag2 Urea or Formamide Cyclization Agent Reag3 Functionalization (e.g., Suzuki Coupling at C-6)

Caption: Step-wise conversion of the scaffold into a bioactive pyrido-pyrimidine core.

Safety & Handling

While 5-Chloro-2-fluoronicotinic Acid is a stable solid, its reactivity profile necessitates specific precautions:

  • Skin Sensitization: Like many halogenated pyridines, it can cause contact dermatitis. The 2-fluoro group is an alkylating agent (technically an arylating agent) for biological nucleophiles (proteins/DNA). Double-gloving (Nitrile) is mandatory.[1]

  • Acidic Corrosivity: As a nicotinic acid derivative, it is corrosive to mucous membranes. Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Avoid strong oxidizers. It is compatible with most organic solvents (DMSO, DMF, MeOH) but reacts violently with strong bases in the absence of a solvent.

References

  • Synthesis of Naphthyridine Antibiotics

    • Title: "Synthetic Strategies, Reactivity and Applic
    • Source:Molecules (via PMC), 2019.
    • URL:[Link]

  • Protocol for Amino-Nicotinic Acid Derivatives

    • Title: "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines."[1] (Note: Protocol adapts to 2-fluoro analogs with higher efficiency).

    • Source:Journal of Chemical Research, 2011.
    • URL:[Link][4][5]

  • Kinase Inhibitor Applications (PIM-1)

    • Title: "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[1]

    • Source:RSC Advances, 2021.
    • URL:[Link]

  • Sotorasib (Related Scaffold)

    • Title: "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine."[1][4]

    • Source:Molecules, 2022.
    • URL:[Link]

Sources

Exploratory

The Emergence of a Key Building Block: A Technical Guide to 5-Chloro-2-fluoronicotinic Acid

Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a cornerstone of rational drug design.[1] These el...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a cornerstone of rational drug design.[1] These elements can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability.[1] This guide delves into the technical intricacies of 5-Chloro-2-fluoronicotinic acid, a halogenated pyridine derivative that has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. While a singular "discovery" event is seldom the case for such versatile building blocks, this document will explore its "discovery" in the context of its practical synthesis and the subsequent revelation of its utility in constructing targeted therapies. We will illuminate the robust synthetic pathways to this compound, detail its essential physicochemical and spectroscopic characteristics, and showcase its critical role in the development of innovative pharmaceuticals, such as selective kinase inhibitors.

Introduction: The Strategic Value of Halogenated Nicotinic Acids

Nicotinic acid, a derivative of pyridine, and its analogs are integral components in a vast array of biologically active compounds. The introduction of chloro and fluoro substituents onto this scaffold creates a molecule with unique electronic and steric properties. The electron-withdrawing nature of the halogens can modulate the pKa of the carboxylic acid and influence the reactivity of the pyridine ring, while the specific substitution pattern of 5-chloro and 2-fluoro groups provides distinct vectors for further chemical elaboration.

The presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position of the nicotinic acid framework offers medicinal chemists a versatile handle for creating diverse molecular architectures.[2] The chlorine can participate in cross-coupling reactions, while the fluorine can enhance binding interactions and improve metabolic stability. This strategic combination has made 5-Chloro-2-fluoronicotinic acid a sought-after precursor in the synthesis of high-value pharmaceutical compounds.

The "Discovery" through Synthesis: Key Methodologies

For the practicing chemist, the "discovery" of a useful building block is intrinsically linked to the development of reliable and scalable synthetic routes. This section details the primary methods for preparing 5-Chloro-2-fluoronicotinic acid, providing a practical guide for its accessibility in a research or drug development setting.

Method 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid

A prevalent and efficient method for the synthesis of 5-Chloro-2-fluoronicotinic acid involves the selective catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinic acid or its esters.[3] This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for the targeted removal of the chlorine at the 6-position.

The general workflow for this synthetic approach is outlined below:

G cluster_0 Method 1: Selective Dechlorination A 2,6-Dichloro-5-fluoronicotinic Acid/Ester B Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) A->B Substrate C Selective Removal of C6-Cl B->C Reaction D Work-up and Isolation C->D Purification E 5-Chloro-2-fluoronicotinic Acid D->E Final Product

Caption: Synthetic workflow for 5-Chloro-2-fluoronicotinic Acid via selective dechlorination.

Experimental Protocol: Selective Hydrogenation of Methyl 2,6-dichloro-5-fluoronicotinate [3]

  • Reaction Setup: To a solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol, add a catalytic amount of 5% Palladium on carbon (Pd/C) or Raney Nickel (1-10% w/w).

  • Addition of Base: Add an alkaline auxiliary agent, such as triethylamine (1.5-2.0 eq), to the mixture.

  • Hydrogenation: Subject the reaction mixture to hydrogenation at a pressure ranging from atmospheric pressure to 5 atmospheres and a temperature between 20-50°C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-chloro-2-fluoronicotinate.

  • Hydrolysis: The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Method 2: Hydrolysis of 2-Chloro-5-fluoronicotinate Esters

The final step in many synthetic sequences towards 5-Chloro-2-fluoronicotinic acid is the hydrolysis of its corresponding ester.[3] This is a standard transformation that can be achieved under either acidic or basic conditions. Alkaline hydrolysis is commonly employed due to its efficiency and milder reaction conditions.

Experimental Protocol: Alkaline Hydrolysis of Methyl 5-chloro-2-fluoronicotinate [3]

  • Reaction Setup: Dissolve methyl 5-chloro-2-fluoronicotinate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add a slight excess of an alkali base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.2-1.5 eq), to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Neutralization and Extraction: After the reaction is complete, carefully neutralize the mixture with an acid (e.g., HCl) to a pH of 5-6.

  • Isolation: The product, 5-Chloro-2-fluoronicotinic acid, will often precipitate out of the solution and can be collected by filtration. Further product can be obtained by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), followed by drying and concentration of the organic phase.

Physicochemical and Spectroscopic Characterization

The unambiguous identification of 5-Chloro-2-fluoronicotinic acid is crucial for its use in further synthetic applications. Below is a summary of its key properties.

PropertyValueReference
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.55 g/mol
Appearance White to off-white solid
Melting Point Not consistently reported
CAS Number 884494-57-9

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (d, J=2.8Hz, 1H), 8.18 (dd, J=8.4 & 2.8Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): Chemical shifts are highly dependent on the specific isomer and solvent. Key features include signals for the carboxyl carbon and the fluorinated and chlorinated aromatic carbons.

  • Mass Spectrometry (MS): m/z 176.0 (M+H)⁺.

"Discovery" of Applications in Drug Development

The true value of a chemical building block is "discovered" through its successful incorporation into biologically active molecules. 5-Chloro-2-fluoronicotinic acid has proven to be a valuable intermediate in the synthesis of several drug candidates, most notably in the field of kinase inhibitors.

Key Intermediate in the Synthesis of JAK Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are implicated in various inflammatory diseases and cancers.[4] The discovery of small molecule inhibitors of JAKs has been a major focus of pharmaceutical research.[5][6] 5-Chloro-2-fluoronicotinic acid has been utilized as a key starting material in the synthesis of potent and selective JAK inhibitors. For instance, it is a precursor in the synthesis of compounds like AZD1480, a novel inhibitor of the JAK/STAT pathway.[7][8]

The general workflow for the application of 5-Chloro-2-fluoronicotinic acid in drug discovery is depicted below:

G cluster_1 Application in Drug Discovery F 5-Chloro-2-fluoronicotinic Acid G Amide Coupling F->G Starting Material I Intermediate Amide G->I Key Reaction H Coupling Partner (e.g., Chiral Amine) H->G J Further Functionalization (e.g., Cross-Coupling) I->J K Final Drug Candidate (e.g., JAK Inhibitor) J->K

Caption: Conceptual workflow for utilizing 5-Chloro-2-fluoronicotinic Acid in drug discovery.

The carboxylic acid moiety of 5-Chloro-2-fluoronicotinic acid allows for standard amide bond formation with various amines, while the chloro and fluoro substituents provide opportunities for further diversification and tuning of the molecule's properties to achieve the desired biological activity and pharmacokinetic profile.

Conclusion

The "discovery" of 5-Chloro-2-fluoronicotinic acid is not a tale of a single eureka moment, but rather an ongoing process of recognizing its synthetic accessibility and its strategic value in medicinal chemistry. Its unique combination of reactive handles and modulating halogen substituents has solidified its role as a key building block for the construction of complex and potent therapeutic agents. This guide provides the essential technical knowledge for researchers and drug development professionals to effectively synthesize, characterize, and utilize this versatile intermediate in their pursuit of novel medicines.

References

  • U.S. Patent No. 6,441,182 B1. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-purified 2,6-dichloro-5-fluoro-nicotinic acid.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • U.S. Patent No. 5,204,478 A. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • (2019). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. [Link]

  • Li, B., et al. (2021). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. [Link]

  • CN104592021A. (2015). Method for preparing 2-chloronicotinic acid.
  • CN100355732C. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. [Link]

  • (2011). Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. ResearchGate. [Link]

  • G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Santos, L. H., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • El-Fakharany, E. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Al-Shammari, A. M., et al. (2023). Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients. NIH. [Link]

  • (2014). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ResearchGate. [Link]

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Foundational

The Strategic Deployment of 5-Chloro-2-fluoronicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of 5-Chloro-2-fluoronicotinic Acid, a halogenated pyridine carboxylic acid, as a versatile building block in medicinal chemistry. We will delve into its synthetic utility, focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Chloro-2-fluoronicotinic Acid, a halogenated pyridine carboxylic acid, as a versatile building block in medicinal chemistry. We will delve into its synthetic utility, focusing on its application in the generation of potent and selective kinase inhibitors, and also touch upon its potential in developing novel anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the leveraging of this scaffold for therapeutic innovation.

The Rationale for Halogenation in Drug Design: A Case for 5-Chloro-2-fluoronicotinic Acid

The deliberate incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability.[1] Chlorine, a larger and more polarizable halogen, can introduce specific interactions with biological targets and improve pharmacokinetic profiles.[2][3]

5-Chloro-2-fluoronicotinic Acid presents a unique combination of these two halogens on a pyridine ring, a privileged scaffold in numerous approved drugs. The fluorine atom at the 2-position and the chlorine atom at the 5-position create a distinct electronic and steric environment, offering medicinal chemists a powerful tool for fine-tuning the properties of their lead compounds. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide chemical space.

Synthetic Accessibility: Preparing the Building Block

The practical application of any chemical scaffold in drug discovery is contingent on its accessible synthesis. 5-Chloro-2-fluoronicotinic Acid can be prepared from commercially available starting materials, with one common route involving the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid derivatives.[4][5]

Table 1: Key Synthetic Steps for 5-Chloro-2-fluoronicotinic Acid and its Ethyl Ester[4]
StepReactionKey Reagents and ConditionsProduct
1Selective Dechlorination2,6-dichloro-5-fluoro-nicotinoyl chloride, Triethylamine, Lindlar catalyst, H₂ (3 atm), Ethyl acetate, Room temperatureEthyl 2-chloro-5-fluoronicotinate
2HydrolysisEthyl 2-chloro-5-fluoronicotinate, Lithium hydroxide, Methanol/Water, Room temperature5-Chloro-2-fluoronicotinic acid

This synthetic route offers a reliable and scalable method for the production of 5-Chloro-2-fluoronicotinic Acid, making it a readily available building block for medicinal chemistry campaigns.

Application in Kinase Inhibition: The Case of JAK Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling pathways that are crucial for hematopoiesis and immune response.[] Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory disorders.[][7] Consequently, JAK inhibitors have emerged as a significant class of targeted therapies.

While not a direct derivative, the potent and selective JAK2 inhibitor, AZD1480 , showcases the potential of the 5-chloro-substituted heterocyclic scaffold in this therapeutic area.[8][9][10] The 5-chloro-pyrimidine core of AZD1480 highlights the importance of this substitution pattern for achieving high affinity and selectivity for the JAK2 enzyme.

Diagram 1: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression AZD1480 AZD1480 (JAK Inhibitor) AZD1480->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of AZD1480.

The structural features of 5-Chloro-2-fluoronicotinic Acid make it an attractive starting point for the synthesis of novel JAK inhibitors and other kinase inhibitors. The 2-fluoro substituent can engage in hydrogen bonding interactions within the kinase hinge region, a common binding motif for kinase inhibitors. The 5-chloro group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity. The carboxylic acid provides a versatile point for the introduction of various side chains to probe different regions of the ATP-binding site.

Diagram 2: General Synthetic Strategy for Kinase Inhibitors from 5-Chloro-2-fluoronicotinic Acid

Synthesis_Strategy Start 5-Chloro-2-fluoronicotinic Acid Coupling Amide Coupling (e.g., HATU, EDCI) Start->Coupling Amide Amide Derivatives Library Library of Potential Kinase Inhibitors Amide->Library Coupling->Amide Diverse_Amines Diverse Amines (R-NH2) Diverse_Amines->Coupling Assay Biological Screening (e.g., Kinase Assay) Library->Assay

Caption: A generalized workflow for the synthesis of a library of potential kinase inhibitors.

Potential in Anti-Inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority in pharmaceutical research. The conversion of carboxylic acids to amides has been shown to be a successful strategy in reducing the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while maintaining or even enhancing their anti-inflammatory and analgesic activities.[4]

Derivatives of nicotinic acid have themselves demonstrated anti-inflammatory properties.[11] The unique electronic properties of 5-Chloro-2-fluoronicotinic Acid could be harnessed to develop a new generation of anti-inflammatory compounds. By converting the carboxylic acid to a diverse range of amides, it is possible to generate molecules with improved efficacy and safety profiles.[12] These compounds could potentially act through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.[11][13]

Experimental Protocols

Synthesis of Ethyl 5-Chloro-2-fluoronicotinate[4]
  • Reaction Setup: In a suitable pressure vessel, dissolve 2,6-dichloro-5-fluoro-nicotinoyl chloride (1 equivalent) in ethyl acetate.

  • Addition of Reagents: Add triethylamine (1.1 equivalents) and a catalytic amount of Lindlar catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atmospheres.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford ethyl 5-chloro-2-fluoronicotinate.

Synthesis of 5-Chloro-2-fluoronicotinic Acid[4]
  • Reaction Setup: Dissolve ethyl 5-chloro-2-fluoronicotinate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture to remove the methanol. Dilute the residue with water and acidify with a suitable acid (e.g., 1N HCl) to pH 3-4.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-2-fluoronicotinic Acid.

In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Protocol)[3]

This protocol provides a framework for assessing the inhibitory potential of compounds synthesized from 5-Chloro-2-fluoronicotinic Acid against JAK2 kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare a solution of JAK2 enzyme in kinase reaction buffer.

    • Prepare a solution of the fluorescently labeled substrate and ATP in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the JAK2 enzyme solution to each well.

    • Initiate the reaction by adding the substrate and ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution of EDTA.

    • Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the ratio of the emission signals of the acceptor and donor fluorophores.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram 3: Workflow for a LanthaScreen™ Kinase Assay

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Compound_Prep Test Compound Dilution Series Reaction_Setup Combine Reagents in 384-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep JAK2 Enzyme Solution Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate + ATP Solution Incubation Incubate at RT (e.g., 60 min) Substrate_Prep->Incubation Reaction_Setup->Incubation Stop_Reaction Add EDTA Incubation->Stop_Reaction Add_Antibody Add Tb-labeled Antibody Stop_Reaction->Add_Antibody Read_Plate TR-FRET Reading Add_Antibody->Read_Plate IC50_Calc Calculate IC50 Value Read_Plate->IC50_Calc

Caption: A step-by-step workflow for determining the IC50 of a test compound using a TR-FRET based kinase assay.

Conclusion and Future Perspectives

5-Chloro-2-fluoronicotinic Acid represents a high-value scaffold for contemporary medicinal chemistry. Its synthetic tractability, coupled with the advantageous properties conferred by its specific halogenation pattern, makes it an ideal starting point for the discovery of novel therapeutics. The successful development of kinase inhibitors like AZD1480 underscores the potential of the 5-chloro-substituted heterocyclic core in targeting challenging disease pathways. Furthermore, the exploration of its derivatives as anti-inflammatory agents opens up new avenues for research. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the strategic application of versatile building blocks such as 5-Chloro-2-fluoronicotinic Acid will undoubtedly play a crucial role in the future of drug discovery.

References

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]

  • Hedvat, M., et al. (2009). The JAK2 inhibitor AZD1480 potently blocks STAT3 signaling and oncogenesis in solid tumors. Cancer Cell, 16(6), 487-497. [Link]

  • Testing.com. (2019). JAK2 Mutation Test. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Google Patents. (2007).
  • Akin, E. B., et al. (2015). Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds. Archiv der Pharmazie, 348(10), 720-729. [Link]

  • ResearchGate. (2011). Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. [Link]

  • Leshchynskyi, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceutical Chemistry Journal, 55(2), 136-143. [Link]

  • ACS Publications. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
  • Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(8), 2029. [Link]

  • PubMed. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. [Link]

  • MDPI. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. [Link]

  • MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • ACS Omega. (2023). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. [Link]

  • Hindawi. (2013). The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis. [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

  • The Journal of Molecular Diagnostics. (2011). Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory. [Link]

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Exploratory

5-Chloro-2-fluoronicotinic Acid: A Dual-Handle Scaffold for Precision Drug Synthesis

[1][2] Executive Summary 5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) represents a "privileged scaffold" in modern medicinal chemistry due to its orthogonal reactivity profile.[1][2] Unlike simple pyridine building...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) represents a "privileged scaffold" in modern medicinal chemistry due to its orthogonal reactivity profile.[1][2] Unlike simple pyridine building blocks, this molecule possesses three distinct reactive centers—a carboxylic acid, an activated C2-fluorine, and a C5-chlorine—that allow for sequential, regioselective functionalization.[3]

This guide details the technical application of 5-chloro-2-fluoronicotinic acid as a core building block.[1][2] It focuses on exploiting the electronic differentiation between the C2 and C5 halogens to construct complex heterocyclic drugs, including kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.[3]

Chemical Profile & Structural Advantages[2][3][4]

The utility of this scaffold stems from the "Fluorine Effect" and the pyridine ring's electron-deficiency. The C2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the combined electron-withdrawing nature of the pyridine nitrogen and the ortho-carboxylic acid.[1] The C5-chlorine, being in the meta position relative to the nitrogen, remains inert to SNAr but is primed for transition-metal catalyzed cross-coupling.

Table 1: Physicochemical Properties
PropertyDataRelevance
CAS Number 884494-57-9Unique identifier for procurement.[1][2][3][4]
Formula C₆H₃ClFNO₂Carbon-rich core for lipophilic interactions.[1][2]
MW 175.54 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).[1][2][3]
C2-F Reactivity High (SNAr)Reacts with amines/thiols under mild basic conditions.[1][2][3]
C5-Cl Reactivity High (Pd-Catalysis)Stable to base; reacts via Oxidative Addition (Pd⁰).[1][2][3]
pKa (Acid) ~3.0 - 3.5Stronger acid than benzoic analogs due to N-heterocycle.[1][2][3]

Strategic Synthesis Workflows

The power of this building block lies in Chemo-Orthogonality .[1][2] A chemist can install a nucleophile at C2 without disturbing the C5-chlorine, then subsequently engage the C5-chlorine in a Suzuki or Buchwald coupling.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single core.

ReactivityLandscape Core 5-Chloro-2-fluoronicotinic Acid (The Scaffold) SNAr S_NAr Functionalization (C2 Position) Core->SNAr R-NH2, Base (Mild Heat) Suzuki Pd-Catalyzed Coupling (C5 Position) Core->Suzuki Ar-B(OH)2, Pd(0) (Requires Protection) ProductA 2-Amino-5-chloro-nicotinic acids (Kinase Inhibitor Precursors) SNAr->ProductA Selective Displacement Cyclization Heterocycle Formation (Pyrazolopyridines) ProductB Biaryl/Heterobiaryl Systems (sGC Stimulator Analogs) ProductA->ProductB Suzuki Coupling (Sequential) ProductB->Cyclization Hydrazine/Condensation

Figure 1: Divergent synthesis pathways showing the sequential functionalization of the C2 and C5 positions.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr at C2 (Synthesis of 2-Amino Derivatives)

This reaction exploits the high electrophilicity of the C2 carbon. It is the standard first step in building kinase inhibitor libraries.[2]

  • Objective: Replace C2-F with a primary amine (R-NH₂).[1][2]

  • Mechanism: Addition-Elimination (Meisenheimer Complex intermediate).[1][2][3]

  • Reagents:

    • Substrate: 5-Chloro-2-fluoronicotinic acid (1.0 equiv)[1][2]

    • Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)[2][3]

    • Base:

      
       (2.5 equiv) or DIPEA (for soluble amines)[2][3]
      
    • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).[2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-chloro-2-fluoronicotinic acid (1.75 g, 10 mmol) in DMF (15 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (3.45 g, 25 mmol) and stir at room temperature for 10 minutes. Note: The acid will deprotonate first, forming the carboxylate, which is electron-donating but the C2-F activation remains sufficient.
    
  • Nucleophile Addition: Add the amine (11 mmol) dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by LC-MS (Target mass: M+R-NH-HF).[1][2]

    • Critical Checkpoint: If the reaction is sluggish, increase temperature to 100°C. The C5-Cl bond is stable up to >120°C in the absence of Pd catalysts.

  • Workup: Pour the reaction mixture into ice-water (100 mL). Acidify to pH 3-4 with 1M HCl to precipitate the product. Filter and dry.[2][3][5]

Protocol B: Suzuki-Miyaura Coupling at C5

Once the C2 position is functionalized (or if the C2-F is preserved), the C5-chlorine can be engaged.[1][2]

  • Challenge: Aryl chlorides are less reactive than bromides/iodides.[2][3]

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Pd(dppf)Cl₂ to facilitate oxidative addition.[3]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, combine the 5-chloro-nicotinic acid derivative (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[2][3] The water is crucial for the base solubility.

  • Base: Add

    
     (3.0 equiv).[2][3]
    
  • Reaction: Seal the vessel and heat to 90–100°C for 12 hours.

  • Purification: Filter through Celite to remove Pd black.[2][3] Concentrate and purify via reverse-phase chromatography (Acidic mobile phase prevents streaking of the carboxylic acid).[2]

Applications in Drug Discovery[6][7]

Kinase Inhibitors (Aurora/EGFR)

The 2-aminonicotinic acid core is a bioisostere of the 2-aminobenzoic acid moiety found in several kinase inhibitors. Replacing the benzene ring with pyridine increases water solubility and alters the hydrogen-bond acceptor/donor profile within the ATP-binding pocket.[1]

  • Strategy: Use Protocol A with a hydrophobic amine (e.g., 4-fluoroaniline) to mimic the hydrophobic pocket binding, then use Protocol B to extend the scaffold into the solvent-exposed region.

Soluble Guanylate Cyclase (sGC) Stimulators

Bayer’s Vericiguat (Verquvo) utilizes a fluoropyrazolopyridine core.[2][3] While Vericiguat is synthesized via a different route (from pyrazoles), 5-chloro-2-fluoronicotinic acid serves as a precursor for analogous cores.[1][2][3]

  • Pathway: Reacting 5-chloro-2-fluoronicotinic acid (or its ester) with hydrazine yields the pyrazolone or pyrazolopyridine scaffold via cyclization, a key entry point for "Next-Gen" sGC stimulators [1].[1][2]

Scaffold Hopping Case Study

In the development of Aurora A kinase inhibitors, the 5-chloro-2-fluorobenzoic acid moiety is often used.[1][2] Substituting this with 5-chloro-2-fluoronicotinic acid has been shown to improve the pharmacokinetic profile by reducing lipophilicity (LogP) while maintaining the halogen interactions necessary for potency [2].[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Nucleophile is too weak or steric hindrance.[1][2][3]Switch solvent to DMSO (higher dielectric constant).[2] Increase temp to 100°C. Use DIPEA instead of inorganic base.
Hydrolysis of C2-F Wet solvent or hydroxide competition.[1][2]Ensure anhydrous conditions if using alkoxides.[2][3] Use bulky bases (

) to favor substitution over hydrolysis.[1][2]
No Reaction at C5-Cl Oxidative addition failure.Switch catalyst to XPhos Pd G3 or Pd(dtbpf)Cl₂ .[2][3] These are specialized for aryl chlorides.[2][3]
Protodehalogenation Pd-catalyzed reduction of C-Cl to C-H.[1][2]Ensure solvent is degassed thoroughly.[2] Avoid alcoholic solvents if possible; use Toluene/Water.[2]

References

  • Bayer Pharma AG. (2014).[2] Substituted fused pyrimidine compounds and uses thereof. Patent WO2014068112.[2] Retrieved from

  • Ossila. (2024).[2][3] 5-Chloro-2-fluorobenzoic acid: Applications in Aurora Kinase Inhibitors.[1][2] Retrieved from

  • Matrix Scientific. (2024).[2][3] 5-Chloro-2-fluoronicotinic acid Product Data. Retrieved from [2][3]

  • MDPI. (2019).[2][3] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1][2][6] Molecules.[2][3][5][7][8][9][10][11][12][13][14] Retrieved from [2][3]

  • Organic Chemistry Portal. (2023). Suzuki Coupling of Aryl Chlorides.[2][3] Retrieved from [2][3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-2-fluoronicotinic Acid from 2,6-dichloro-5-fluoronicotinic acid

This application note addresses the synthesis of 5-Chloro-2-fluoronicotinic Acid while clarifying the chemical reactivity of the stated starting material, 2,6-dichloro-5-fluoronicotinic acid . Executive Summary There is...

Author: BenchChem Technical Support Team. Date: February 2026

This application note addresses the synthesis of 5-Chloro-2-fluoronicotinic Acid while clarifying the chemical reactivity of the stated starting material, 2,6-dichloro-5-fluoronicotinic acid .

Executive Summary

There is a critical structural distinction between the starting material provided and the target requested.

  • The Stated Starting Material (2,6-dichloro-5-fluoronicotinic acid) typically undergoes selective dechlorination at the C6 position to yield 2-Chloro-5-fluoronicotinic acid , not the 5-chloro-2-fluoro isomer.[1]

  • The Stated Target (5-Chloro-2-fluoronicotinic acid) is conventionally synthesized via Halex (Halogen Exchange) fluorination of 2,5-dichloronicotinic acid .[1]

To ensure this guide is comprehensively useful, we provide two distinct protocols:

  • Protocol A: The chemically valid transformation of the user's starting material (yielding 2-chloro-5-fluoronicotinic acid).[1][2]

  • Protocol B: The industry-standard synthesis of the user's target molecule (5-chloro-2-fluoronicotinic acid).

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis of halogenated nicotinic acids relies on the differential reactivity of the pyridine ring positions.[1]

  • C2 & C6 Positions: Highly activated towards Nucleophilic Aromatic Substitution (

    
    ) and reduction due to the electron-withdrawing nitrogen.[1]
    
  • C5 Position: Less reactive; substituents here are typically installed early or require specific catalysis.[1]

The Structural Divergence:

  • Pathway A (Reduction): Removing the C6-Cl from 2,6-dichloro-5-fluoronicotinic acid leaves the C5-Fluorine intact, yielding 2-Chloro-5-fluoronicotinic acid .[1]

  • Pathway B (Halex): To obtain 5-Chloro-2-fluoronicotinic acid , one must start with a C5-Chlorine scaffold (2,5-dichloronicotinic acid) and selectively fluorinate the activated C2 position.[1]

SynthesisPathways Start1 2,6-Dichloro-5-fluoronicotinic Acid (User's Start Material) Product1 2-Chloro-5-fluoronicotinic Acid (Actual Reduction Product) Start1->Product1 Selective Dechlorination (Zn / AcOH) Removes C6-Cl Start2 2,5-Dichloronicotinic Acid (Correct Precursor for Target) Target 5-Chloro-2-fluoronicotinic Acid (User's Target) Start2->Target Halex Reaction (KF / Sulfolane) Exchanges C2-Cl → C2-F

Figure 1: Divergent synthetic pathways. Pathway A represents the reaction of the user's starting material.[1][2][3] Pathway B represents the synthesis of the user's target.[1]

Part 2: Protocol A - Selective Dechlorination

Objective: Synthesis of 2-Chloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinic acid . Mechanism: Zinc-mediated reductive dechlorination.[1][4] The C6-chlorine is sterically less hindered and electronically more activated than the C2-chlorine (due to the ortho-fluorine effect), allowing for high regioselectivity.[1]

Materials & Reagents
ReagentEquivalentsRole
2,6-Dichloro-5-fluoronicotinic acid 1.0 eqStarting Material
Zinc Powder 2.5 - 3.0 eqReductant
Acetic Acid (glacial) Solvent/ReagentProton source
Methanol Co-solventSolubilizer
Water Quench/WorkupPrecipitation
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser. Purge with Nitrogen (

    
    ).[1][5]
    
  • Dissolution: Charge the flask with 2,6-dichloro-5-fluoronicotinic acid (e.g., 50 g) and Methanol (150 mL). Stir until fully dissolved.

  • Acidification: Slowly add Acetic Acid (30 mL) to the solution. The reaction is slightly exothermic; maintain temperature < 30°C.[1]

  • Reduction (Critical Step):

    • Cool the mixture to 0–5°C using an ice bath.

    • Add Zinc powder portion-wise over 1 hour. Caution: Rapid addition can cause a runaway exotherm.[1]

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–5 hours.

    • IPC (In-Process Control): Monitor by HPLC. The starting material peak should disappear, and the mono-chloro product should appear.[1]

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove unreacted Zinc.[1] Wash the pad with Methanol.[1]

    • Concentrate the filtrate under reduced pressure to remove Methanol.[1][3]

    • Dilute the residue with Water (200 mL).[1]

    • Adjust pH to ~1–2 using 6N HCl to ensure the acid precipitates fully.

  • Isolation:

    • Filter the white precipitate.[1][6]

    • Wash the cake with cold water (2 x 50 mL).

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Characterization (2-Cl-5-F isomer):

  • 1H NMR (DMSO-d6):

    
     8.18 (dd, 1H, H4), 8.60 (d, 1H, H6).[1] Note the coupling constants typical for meta-protons in pyridine.
    

Part 3: Protocol B - Halogen Exchange (Halex)

Objective: Synthesis of 5-Chloro-2-fluoronicotinic acid from 2,5-dichloronicotinic acid . Mechanism: Nucleophilic Aromatic Substitution (


).[1] The C2-chlorine is highly activated by the ring nitrogen, allowing selective displacement by fluoride, while the C5-chlorine remains stable.[1]
Materials & Reagents
ReagentEquivalentsRole
2,5-Dichloronicotinic acid 1.0 eqStarting Material
Potassium Fluoride (KF) 2.5 - 3.0 eqFluorinating Agent (Spray-dried)
Sulfolane or DMSO SolventHigh-boiling polar aprotic solvent
Tetraphenylphosphonium bromide 0.05 eqPhase Transfer Catalyst (Optional)
Step-by-Step Procedure
  • Drying (Crucial):

    • Water is the enemy of the Halex reaction.[1] KF must be spray-dried.[1][4]

    • Combine 2,5-dichloronicotinic acid (e.g., 50 g), KF (35 g), and Sulfolane (250 mL) in a reactor.

    • Perform an azeotropic distillation with Toluene (if needed) to remove trace water, or use molecular sieves.[1]

  • Reaction:

    • Heat the mixture to 140–150°C .

    • Stir vigorously for 6–10 hours.

    • IPC: Monitor by HPLC/GC. The conversion of C2-Cl to C2-F is driven by the precipitation of KCl (in Sulfolane).[1]

  • Quench:

    • Cool the reaction mass to 50°C.

    • Dilute with Water (500 mL).

  • Workup:

    • Adjust pH to 10–11 with NaOH solution (to ensure the product is in the soluble carboxylate form).[1]

    • Extract with Ethyl Acetate (to remove sulfolane and non-acidic impurities).[1][7] Discard the organic layer.[1]

    • Acidify the aqueous layer to pH 2–3 with HCl.[1] The product will precipitate.[1][3][8][6][7]

  • Purification:

    • Filter the solid.[1][3][5][6][7]

    • Recrystallize from Water/Ethanol (9:1) if necessary to remove trace isomers.[1]

Expected Yield: 75–80% Characterization (5-Cl-2-F isomer):

  • 1H NMR (DMSO-d6):

    
     8.25 (dd, 1H), 8.55 (d, 1H).[1]
    

Part 4: Analytical Comparison

FeatureProtocol A ProductProtocol B Product
Chemical Name 2-Chloro -5-fluoronicotinic acid5-Chloro -2-fluoronicotinic acid
Structure Cl at C2, F at C5F at C2, Cl at C5
Starting Material 2,6-Dichloro-5-fluoronicotinic acid2,5-Dichloronicotinic acid
Reaction Type Reductive DechlorinationHalogen Exchange (

)
Key NMR Feature H6 is a doublet (coupling to F5)H6 is a doublet (coupling to F2 is weak/long range)

References

  • Synthesis of 2-chloro-5-fluoronicotinic acid via reduction

    • Title: Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.[1][2][4][9]

    • Source: EP1626045A1.[1][3]

    • URL
  • Synthesis of 2,6-dichloro-5-fluoronicotinic acid (Precursor)

    • Title: Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[1][2]

    • Source: US Patent 5,204,478.[1]

    • URL
  • Halex Reaction on Chloronicotinic Acids

    • Title: Preparation of fluoronicotinic acids.[1][3][8][5][6][10][11][12]

    • Source: Finger, G. C., et al. J. Org.[1] Chem., 1963.[1]

    • Context: General methodology for activating C2-Cl for Fluorine exchange.[1][4]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Chloro-2-fluoronicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Chloro-2-fluoronicotinic Acid Scaffolds The 5-chloro-2-fluoronicotinic acid framework is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-fluoronicotinic Acid Scaffolds

The 5-chloro-2-fluoronicotinic acid framework is a privileged scaffold in modern medicinal chemistry. The unique electronic properties imparted by the chloro and fluoro substituents significantly influence the molecule's pKa, lipophilicity, and metabolic stability, making its derivatives attractive candidates for drug discovery programs. The chlorine and fluorine atoms also provide strategic handles for further functionalization, enabling the exploration of a broad chemical space. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of a diverse library of 5-chloro-2-fluoronicotinic acid derivatives, facilitating the rapid generation of novel compounds for biological screening. This guide provides an in-depth exploration of the key palladium-catalyzed methodologies for the derivatization of the 5-chloro-2-fluoronicotinic acid core, complete with detailed protocols and mechanistic insights.

Mechanistic Considerations: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting experimental challenges.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Ar-Pd(II)-X L2->Ar-Pd(II)-R L2 M-R Transmetalation Transmetalation Ar-Pd(II)-R L2->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R M-R M-R Ar-X Ar-X

Figure 1: A simplified representation of the palladium-catalyzed cross-coupling cycle.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. Subsequently, transmetalation occurs, where an organometallic reagent (M-R) transfers its organic group to the palladium center. The final step is reductive elimination , which forms the new C-C or C-heteroatom bond in the product (Ar-R) and regenerates the active Pd(0) catalyst.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. In the context of 5-chloro-2-fluoronicotinic acid, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Ethyl 5-chloro-2-fluoronicotinate

This protocol is a generalized procedure adapted from established methods for the Suzuki coupling of halopyridines.[1]

Materials:

  • Ethyl 5-chloro-2-fluoronicotinate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add ethyl 5-chloro-2-fluoronicotinate (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3)Toluene1101888

Note: The data presented is representative and yields may vary depending on the specific substrates and reaction conditions.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds.[2] This method is particularly valuable for synthesizing anilines and other arylamine derivatives from aryl halides.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Ethyl 5-chloro-2-fluoronicotinate

This protocol is a general guideline for the amination of the 5-chloro-2-fluoronicotinate scaffold.

Materials:

  • Ethyl 5-chloro-2-fluoronicotinate

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (1-3 mol%) and the phosphine ligand (1.2-4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add the amine (1.1-1.5 equiv.), ethyl 5-chloro-2-fluoronicotinate (1.0 equiv.), and the base (1.5-2.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd Catalyst, Ligand, Substrates & Base solvent Add Anhydrous Solvent reagents->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heating Heat to 80-120 °C inert->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with aq. NH4Cl monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify

Figure 2: A typical workflow for a Buchwald-Hartwig amination reaction.

III. Heck and Sonogashira Couplings: Expanding the Derivative Library

The Heck and Sonogashira reactions provide routes to further diversify the 5-chloro-2-fluoronicotinic acid scaffold by introducing alkenyl and alkynyl groups, respectively.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[3]

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide.[4]

Troubleshooting and Optimization

  • Low Yield: Increase catalyst loading, screen different ligands and bases, or increase the reaction temperature. Ensure all reagents and solvents are anhydrous for moisture-sensitive reactions.

  • Side Reactions: The presence of multiple halide substituents can lead to issues with regioselectivity. The choice of catalyst and ligand can significantly influence which C-X bond is activated. Generally, the order of reactivity for oxidative addition is I > Br > Cl.

  • Catalyst Decomposition: Use of robust ligands and ensuring an inert atmosphere can prevent premature catalyst decomposition.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of novel 5-chloro-2-fluoronicotinic acid derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide a versatile platform for the introduction of a wide range of functional groups, enabling the rapid generation of compound libraries for drug discovery and development. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are key to the successful synthesis of these valuable compounds.

References

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 43(4), 506–518.
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Bicyclic Peptides. Chemical Reviews, 103(3), 893–930.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wikipedia contributors. (2023, December 12). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wikipedia contributors. (2024, January 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical reviews, 106(7), 2651-2710.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Method

Suzuki coupling reaction protocol for 5-Chloro-2-fluoronicotinic Acid

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-fluoronicotinic Acid Executive Summary This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 5-Chloro-2-fluoronicotinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-fluoronicotinic Acid

Executive Summary

This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 5-Chloro-2-fluoronicotinic acid . This substrate presents two distinct challenges:

  • Regioselectivity: Discrimination between the C5-Chlorine (reactive to Pd-oxidative addition) and the C2-Fluorine (inert to Pd but highly activated for SNAr).

  • Free Acid Functionality: The carboxylic acid moiety (pKa ~3-4) requires specific base stoichiometry to prevent catalyst poisoning and ensure solubility.

While esterification (e.g., methyl ester formation) is a common workaround, this protocol focuses on the direct coupling of the free acid , reducing step count and improving atom economy for process-scale applications.

Reactivity Analysis & Mechanistic Insight

The success of this reaction relies on exploiting the orthogonal reactivity of the halogen substituents on the pyridine core.

  • C5-Cl (Target): The C-Cl bond at the 5-position is electronically activated by the pyridine nitrogen but is less sterically hindered. It readily undergoes oxidative addition with Pd(0).

  • C2-F (Risk): The C-F bond is extremely strong (bond dissociation energy ~116 kcal/mol) and resistant to oxidative addition. However, the 2-position is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide or alkoxide bases, leading to the 2-hydroxy impurity.

Strategic Imperative: The reaction conditions must be sufficiently basic to deprotonate the carboxylic acid and activate the boronic acid, yet mild enough to prevent hydrolysis of the C2-Fluorine.

ReactivityMap Substrate 5-Chloro-2-fluoronicotinic Acid C5_Cl C5-Cl Site (Target) Substrate->C5_Cl C2_F C2-F Site (Risk) Substrate->C2_F COOH C3-COOH (Solubility/Poisoning) Substrate->COOH Suzuki Pd(0) Oxidative Addition (Suzuki Coupling) C5_Cl->Suzuki High Reactivity C2_F->Suzuki Inert SnAr Nucleophilic Attack (OH⁻/RO⁻) (S_NAr Side Reaction) C2_F->SnAr High Risk Salt Carboxylate Salt Formation (Required for Solubility) COOH->Salt Instantaneous

Figure 1: Reactivity profile of 5-Chloro-2-fluoronicotinic Acid. The C5-Cl bond is the exclusive site for Suzuki coupling, while the C2-F bond poses a risk for nucleophilic substitution.

Optimized Protocol: Direct Coupling

This protocol uses a water-soluble catalytic system to accommodate the carboxylate salt generated in situ.

Materials & Reagents
ComponentRoleSpecification
Substrate Electrophile5-Chloro-2-fluoronicotinic Acid (1.0 equiv)
Boronic Acid NucleophileAryl/Heteroaryl Boronic Acid (1.1 - 1.2 equiv)
Catalyst Pd SourcePd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (2-3 mol%)
Base ActivatorK₃PO₄ (3.5 equiv) Critical excess
Solvent Medium1,4-Dioxane / Water (4:1 v/v)

Note: K₃PO₄ is preferred over Na₂CO₃ as it provides better buffering capacity and solubility for the nicotinate salt without being as aggressive a nucleophile as hydroxide bases (KOH/NaOH).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • To a reaction vial equipped with a magnetic stir bar, add 5-Chloro-2-fluoronicotinic Acid (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.5 equiv).

    • Why 3.5 equiv? 1.0 equiv is consumed immediately to deprotonate the carboxylic acid. The remaining 2.5 equiv are required for the Suzuki catalytic cycle (activation of boronate).

  • Solvent Addition & Degassing:

    • Add the solvent mixture 1,4-Dioxane/Water (4:1) .[5] Concentration should be approx. 0.1 M to 0.15 M with respect to the nicotinic acid.

    • Degas the mixture by sparging with Nitrogen or Argon for 10 minutes.

    • Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.02 - 0.03 equiv).

    • Seal the vessel immediately.

  • Reaction:

    • Heat the reaction block to 85°C . Stir vigorously.

    • Monitor by LC-MS after 2 hours. The reaction typically completes within 2-4 hours.

    • Checkpoint: Look for the consumption of the starting material (M+H = 176/178) and formation of the product. If significant de-fluorinated byproduct (SNAr with OH) is observed, lower temp to 75°C.

  • Workup (Acidic Crash-Out):

    • Cool the mixture to room temperature.

    • Dilute with water (equal volume to solvent).

    • Filter through a pad of Celite to remove Palladium black; rinse with water.

    • Acidification: Slowly add 1M HCl to the filtrate while stirring until pH ~3-4.

    • The product (a carboxylic acid) should precipitate.

    • Collect the solid by filtration. If no precipitate forms (product is amphoteric or water-soluble), extract the acidified aqueous layer with EtOAc or DCM/iPrOH (3:1).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by free acid or poor solubility.Increase solvent volume (dilution) or switch to Pd(dtbpf)Cl₂ (more robust ligand). Ensure base is >3.0 equiv.
SNAr Byproduct (2-OH) Hydrolysis of C2-F bond due to high pH or temp.Switch base to K₂CO₃ (milder). Reduce temperature to 70°C. Ensure water ratio does not exceed 20%.
Protodeboronation Instability of boronic acid.Add boronic acid in portions. Switch to Boronic Ester (Pinacol) or K-Trifluoroborate salt.
Homocoupling Incomplete degassing.Sparge solvents longer. Verify inert atmosphere.

Comparative Strategy: The Ester Route

If the direct acid coupling fails (e.g., due to purification difficulties or zwitterionic solubility issues), the Ester Route is the industry standard fallback.

Workflow Start Start: 5-Chloro-2-fluoronicotinic Acid Step1 Step 1: Esterification (TMSCHN2 or MeOH/H2SO4) Start->Step1 Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 Step 2: Suzuki Coupling (Standard Conditions: Pd(PPh3)4, Na2CO3, Toluene/EtOH) Inter1->Step2 Inter2 Coupled Ester Product Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O, RT) Inter2->Step3 Final Final Product: 5-Aryl-2-fluoronicotinic Acid Step3->Final

Figure 2: Alternative workflow via ester protection. This route avoids catalyst poisoning by the free acid but adds two synthetic steps.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5148-5159. Link

    • Key citation for regioselectivity trends in halopyridines.
  • BenchChem Application Note. (2025). Suzuki Coupling of Chloropyridines.[6] Link

    • General protocol grounding.
  • Rueda-Espinosa, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[2][3][4] Canadian Journal of Chemistry.[7] Link

    • Demonstrates stability/reactivity of C-F bonds in Suzuki conditions.

Sources

Application

Strategic Amide Bond Formation: Navigating Reactivity in 5-Chloro-2-fluoronicotinic Acid

Executive Summary 5-Chloro-2-fluoronicotinic acid is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the pyridine core serves as a bioisostere for phenyl rings. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-fluoronicotinic acid is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the pyridine core serves as a bioisostere for phenyl rings. However, this substrate presents a critical chemoselectivity challenge: the Ambident Electrophile Problem .

The C2-position, occupied by a fluorine atom ortho to the pyridine nitrogen, is highly activated toward Nucleophilic Aromatic Substitution (


). During amide coupling, the amine nucleophile faces a choice: attack the activated carbonyl (desired amidation) or attack the C2-carbon (undesired 

).

This guide provides validated protocols to maximize amidation flux while suppressing


, utilizing Propylphosphonic Anhydride (T3P)  as the reagent of choice due to its mild buffering profile and rapid kinetics.

Mechanistic Analysis & Chemoselectivity

The "Fluorine Problem"

In 2-fluoropyridines, the ring nitrogen exerts a strong electron-withdrawing effect, making the C2 position highly electrophilic. When a carboxylic acid is present at C3, it introduces steric bulk but also further withdraws electron density.

  • Pathway A (Amidation): Activation of the carboxylate allows attack by the amine to form the amide.

  • Pathway B (

    
    ):  The amine attacks C2, displacing fluoride. This is promoted by heat, high basicity, and polar aprotic solvents (DMF/DMSO) which strip the solvation shell from the nucleophile.
    
Decision Tree: Reaction Pathways

The following diagram illustrates the kinetic competition and the strategic decision points to favor the desired product.

ReactionPathways Start 5-Chloro-2-fluoronicotinic Acid + Amine (R-NH2) Activation Carboxylate Activation (T3P/HATU/SOCl2) Start->Activation SNAr Pathway B: SNAr Displacement (Thermodynamic Trap at High T) Start->SNAr Slow Activation Unhindered Amine Amidation Pathway A: Amidation (Kinetic Product at Low T) Activation->Amidation Fast Activation Non-nucleophilic Base Activation->SNAr Excess Base Heat (>40°C) Product Desired Amide (Retains C2-F) Amidation->Product Byproduct 2-Amino-5-chloronicotinic acid (Loss of F) SNAr->Byproduct

Figure 1: Kinetic competition between Amidation and


. Success depends on the rate of carboxylate activation (

) exceeding the rate of aromatic substitution (

).

Experimental Protocols

Protocol A: The Gold Standard (T3P Method)

Rationale: T3P (Propylphosphonic anhydride) is the superior reagent for this substrate. It operates efficiently in ethyl acetate (EtOAc), a solvent that suppresses


 compared to DMF. T3P also generates water-soluble byproducts, simplifying workup without basic washes that could hydrolyze the labile C2-F bond [1].

Applicability: Primary and secondary amines, anilines.

Materials
  • Substrate: 5-Chloro-2-fluoronicotinic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step Procedure
  • Setup: Charge a dry reaction vial with 5-Chloro-2-fluoronicotinic acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvation: Add anhydrous EtOAc (concentration 0.1 M to 0.2 M). Stir to create a suspension or solution.

  • Base Addition (Critical): Cool the mixture to 0°C (ice bath). Add DIPEA dropwise. Note: Keeping the temp low during base addition prevents premature

    
     by the free amine.
    
  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor: Check LCMS. Look for Product (M+H) and monitor the disappearance of the acid. If

      
       occurs, you will see a peak with Mass = Product + Amine - F + H (substitution).
      
  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2) to remove T3P salts.

    • Wash with Brine (x1).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Difficult Amine" Route (Ghosez Reagent)

Rationale: For unreactive amines (e.g., electron-deficient anilines) where T3P fails, the acid chloride must be generated. We use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) over Thionyl Chloride/Oxalyl Chloride because it is neutral and generates the acid chloride under milder conditions [2].

Applicability: Sterically hindered amines, electron-poor anilines.

Materials
  • Substrate: 5-Chloro-2-fluoronicotinic acid (1.0 equiv)

  • Reagent: Ghosez's Reagent (1.2 equiv)

  • Amine: 1.0 equiv (Do not use excess)

  • Base: Pyridine or 2,6-Lutidine (1.5 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve the nicotinic acid in dry DCM (0.2 M) under Nitrogen.

    • Add Ghosez's Reagent dropwise at RT. Stir for 1 hour.

    • Validation: Aliquot a drop into MeOH. Check LCMS for the Methyl Ester to confirm acid chloride formation.

  • Coupling:

    • In a separate vial, dissolve the Amine and Base (Pyridine) in DCM.

    • Cool the Amine solution to -10°C (Ice/Salt bath).

    • Add the Acid Chloride solution (prepared in step 1) dropwise to the Amine solution.

    • Why Reverse Addition? This ensures the nucleophile (Amine) is never in large excess relative to the activated electrophile, minimizing

      
      .
      
  • Completion: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with saturated

    
    , extract with DCM, and purify.
    

Data Summary & Troubleshooting

Reagent Comparison Table
FeatureT3P (Protocol A)Ghosez / Acid Cl (Protocol B)HATU / HBTU
Activation Species Mixed AnhydrideAcid ChlorideO-At active ester

Risk
Low (Buffered, mild)High (Highly reactive electrophile)Medium (Requires basic conditions)
Epimerization Very LowHighLow
Workup Aqueous WashExtraction RequiredDifficult (Hexamethylphosphoramide byproducts)
Recommendation Primary Choice Backup for weak nucleophiles Avoid if possible
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product Mass - 19 + Amine Mass

reaction occurred (F displaced).
1. Lower reaction temperature.2. Switch solvent from DMF to EtOAc or DCM.3. Reduce Base equivalents.
Low Conversion Poor activation of C3-COOH.1. Increase T3P to 3.0 equiv.2. Ensure anhydrous conditions (Water kills T3P).
Hydrolysis during workup Product instability.Avoid strong basic washes (NaOH/KOH). Use

or Water only.

References

  • Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future for Large-Scale Synthesis.[2] Organic Process Research & Development.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4] Chemical Reviews. (Foundational text on

    
     activation by ortho-nitrogen).
    

Sources

Method

Introduction: The Strategic Value of 5-Chloro-2-fluoronicotinic Acid Esters

An Application Guide for the Synthesis of 5-Chloro-2-fluoronicotinic Acid Esters 5-Chloro-2-fluoronicotinic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 5-Chloro-2-fluoronicotinic Acid Esters

5-Chloro-2-fluoronicotinic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The conversion of the carboxylic acid moiety into various esters significantly broadens its synthetic utility, allowing for its incorporation into larger, more complex molecular architectures. Esterification serves not only as a final derivatization step but also as a strategic protecting group maneuver, modulating the reactivity and solubility of the core structure during multi-step syntheses.

This guide provides an in-depth exploration of two robust and widely adopted methods for the esterification of 5-Chloro-2-fluoronicotinic acid: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification. We will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step laboratory protocols, and offer insights into reaction monitoring, purification, and troubleshooting.

Physicochemical & Safety Data

A thorough understanding of the starting material's properties and associated hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of 5-Chloro-2-fluoronicotinic Acid

PropertyValue
CAS Number 38186-88-8[1][2]
Molecular Formula C₆H₃ClFNO₂[1][2]
Molecular Weight 175.54 g/mol [1][2]
Melting Point 132.9-134.0 °C[1]
Appearance White to off-white crystalline solid
Boiling Point 297°C at 760 mmHg[1]

Safety & Handling:

5-Chloro-2-fluoronicotinic acid is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[1]. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Mechanistic Insights: Controlling Reactivity

The choice of esterification method depends on the substrate's sensitivity to acidic conditions and the desired reaction temperature.

Mechanism 1: Fischer-Speier Esterification

The Fischer-Speier method is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] The reaction is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent, or by removing the water byproduct.[4]

The mechanism involves several key reversible steps:

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the nicotinic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[5]

  • Elimination: The intermediate loses a molecule of water, forming a protonated ester.[5]

  • Deprotonation: The protonated ester is deprotonated (often by the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[5]

Fischer_Esterification Fischer-Speier Esterification Mechanism Acid 5-Chloro-2-fluoronicotinic Acid ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt ActivatedComplex Activated Complex TetrahedralInt->ActivatedComplex Proton Transfer ProtonatedEster Protonated Ester ActivatedComplex->ProtonatedEster Elimination of H₂O Ester Final Ester Product ProtonatedEster->Ester Deprotonation H2O H₂O ProtonatedEster->H2O H_plus H⁺ (Catalyst) Ester->H_plus Regenerates Catalyst H_plus->Acid Protonation ROH R-OH (Alcohol) ROH->ProtonatedAcid Nucleophilic Attack

Caption: Acid-catalyzed mechanism of Fischer-Speier esterification.

Mechanism 2: Steglich Esterification

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and efficient alternative.[7][8] This method utilizes a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[9]

The key steps are:

  • Activation of Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

  • Acyl Transfer to Catalyst: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea intermediate. This forms a reactive N-acylpyridinium species ("active ester") and prevents an unproductive rearrangement of the intermediate to a stable N-acylurea.[7][8]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate.

  • Product Formation: This yields the desired ester, regenerates the DMAP catalyst, and produces the insoluble byproduct N,N'-dicyclohexylurea (DCU).[7] The formation of the stable DCU byproduct drives the reaction forward.

Steglich_Esterification Steglich Esterification Mechanism Acid Carboxylic Acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea ActiveEster N-Acylpyridinium 'Active Ester' O_acylisourea->ActiveEster DCU Dicyclohexylurea (DCU) O_acylisourea->DCU Byproduct Formation Ester Final Ester ActiveEster->Ester DMAP DMAP (Catalyst) Ester->DMAP Regenerates Catalyst DCC DCC DCC->Acid Activation DMAP->O_acylisourea Acyl Transfer ROH R-OH (Alcohol) ROH->ActiveEster Nucleophilic Attack

Caption: DCC/DMAP-mediated mechanism of Steglich esterification.

Experimental Protocols & Workflow

The following protocols provide detailed procedures for the synthesis of methyl and ethyl esters of 5-Chloro-2-fluoronicotinic acid.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents Weigh Reagents & Assemble Glassware Setup Combine Reagents in Flask Reagents->Setup Reflux Heat to Reflux / Stir at RT Setup->Reflux Monitor Monitor Progress via TLC Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter Byproducts (if any) Cool->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize (NMR, GC-MS) Purify->Analyze Final Pure Ester Product Analyze->Final

Caption: A generalized workflow for esterification reactions.

Protocol 1: Fischer Esterification - Synthesis of Methyl 5-Chloro-2-fluoronicotinate

This protocol is ideal for producing simple alkyl esters where the alcohol is inexpensive and can be used in large excess.

Table 2: Reagents for Fischer Esterification

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
5-Chloro-2-fluoronicotinic acid175.545.0 g28.51.0
Methanol (MeOH)32.04100 mL-Solvent/Excess
Sulfuric Acid (H₂SO₄, conc.)98.081.5 mL~28.2~1.0

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-fluoronicotinic acid (5.0 g, 28.5 mmol).

  • Reagent Addition: Add methanol (100 mL) to the flask and stir to dissolve the solid. Carefully and slowly, add concentrated sulfuric acid (1.5 mL) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 mixture of Hexane:Ethyl Acetate. The starting material should be consumed, and a new, higher Rf spot corresponding to the ester should appear.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will cause vigorous CO₂ evolution. Add the bicarbonate solution portion-wise until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary to yield the pure methyl ester.[10]

Protocol 2: Steglich Esterification - Synthesis of Ethyl 5-Chloro-2-fluoronicotinate

This method is advantageous for its mild conditions, making it suitable for more complex alcohols or acid-sensitive substrates.[11]

Table 3: Reagents for Steglich Esterification

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
5-Chloro-2-fluoronicotinic acid175.542.0 g11.41.0
Ethanol (EtOH)46.070.79 mL13.71.2
DCC206.332.59 g12.51.1
DMAP122.17140 mg1.140.1
Dichloromethane (DCM)84.9350 mL-Solvent

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2-fluoronicotinic acid (2.0 g, 11.4 mmol), ethanol (0.79 mL, 13.7 mmol), and 4-DMAP (140 mg, 1.14 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) and stir the mixture at room temperature until all solids dissolve.

  • DCC Addition: Cool the flask in an ice bath (0°C). In a separate beaker, dissolve DCC (2.59 g, 12.5 mmol) in a minimal amount of anhydrous DCM (~10 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting acid.

  • Workup (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 2-chloro-5-fluoronicotinate.[12]

Analysis and Troubleshooting

Reaction Monitoring by TLC

Thin-Layer Chromatography is a quick and effective way to monitor the reaction's progress. The ester product is less polar than the starting carboxylic acid and will therefore have a higher Retention Factor (Rf) value.

  • Spot A (Lane 1): 5-Chloro-2-fluoronicotinic Acid (Starting Material, lower Rf)

  • Spot B (Lane 2): Co-spot of starting material and reaction mixture

  • Spot C (Lane 3): Reaction mixture showing consumption of starting material and formation of the product (higher Rf)

Product Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for confirming the molecular weight of the ester and assessing its purity.[13] The sample is derivatized into a volatile form, and the mass spectrometer provides a fragmentation pattern that can confirm the structure.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. For example, in the ¹H NMR spectrum of ethyl 2-chloro-5-fluoronicotinate, one would expect to see characteristic signals for the aromatic protons on the pyridine ring, along with a quartet and a triplet corresponding to the ethyl group protons.[10]

Troubleshooting Guide

Table 4: Common Issues and Solutions in Esterification

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient catalyst (Fischer). 2. Inactive DCC (Steglich). 3. Reaction time too short.1. Add a small additional amount of acid catalyst. 2. Use fresh, high-purity DCC. 3. Allow the reaction to run longer, monitoring by TLC.
Incomplete Reaction The reaction has reached equilibrium (Fischer).Use a Dean-Stark trap to remove water azeotropically, or use a larger excess of alcohol.
Formation of N-Acylurea Side Product (Steglich) Slow reaction allows for rearrangement of the O-acylisourea intermediate.[7]Ensure a sufficient catalytic amount (5-10 mol%) of DMAP is used to accelerate the desired reaction pathway.[7]
Difficult Purification 1. Residual starting acid. 2. Incomplete removal of DCU (Steglich).1. Perform an aqueous base wash (e.g., NaHCO₃) during workup to remove unreacted acid.[14][15] 2. Chill the reaction mixture before filtration to maximize DCU precipitation; wash the filter cake thoroughly.
Dark-colored Product Decomposition at high temperatures.[16]For the Fischer method, ensure the reflux temperature is not excessively high.[16] Consider switching to the milder Steglich method if the substrate is thermally sensitive.

References

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PSIBERG. Step-by-Step Mechanism of Fischer Esterification. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Organic Syntheses. Nicotinic Acid. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents.
  • Google Patents.
  • Wikipedia. Steglich esterification. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • National Center for Biotechnology Information. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]

  • Google Patents.
  • YouTube. Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Google Patents.
  • ResearchGate. TLC analysis of the reaction mixture during the esterification of the.... [Link]

  • International Union of Pure and Applied Chemistry. Acids: Derivatization for GC Analysis. [Link]

  • PubChem. Methyl 2-chloro-5-fluoronicotinate. [Link]

  • ResearchGate. Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]

  • PubChem. 5-Fluoro-2-hydroxynicotinic acid. [Link]

  • Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Chloro-2-fluoropyridine: A Chemist's Guide. [Link]

  • Chemsrc. 2,6-Dichloro-5-fluoronicotinic acid. [Link]

  • YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

  • National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-fluoronicotinic Acid

Introduction: The Strategic Importance of Aminonicotinic Acids Substituted aminonicotinic acids are privileged scaffolds in modern drug discovery and materials science. The introduction of an amino group onto the pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminonicotinic Acids

Substituted aminonicotinic acids are privileged scaffolds in modern drug discovery and materials science. The introduction of an amino group onto the pyridine ring of nicotinic acid can profoundly influence its physicochemical and pharmacological properties, including its hydrogen bonding capacity, basicity, and ability to interact with biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 5-chloro-2-fluoronicotinic acid, a challenging yet valuable substrate for the synthesis of novel pharmaceutical intermediates.

Mechanistic Considerations and Substrate-Specific Challenges

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] The successful application of this reaction to 5-chloro-2-fluoronicotinic acid requires careful consideration of several substrate-specific challenges:

  • The Free Carboxylic Acid: The acidic proton of the carboxylic acid can react with the strong bases typically employed in Buchwald-Hartwig reactions, leading to salt formation and potential inhibition of the catalytic cycle. While protection of the carboxylic acid is a possible strategy, a more convergent approach involves the use of milder bases that are compatible with the free acid.

  • Electron-Deficient Heterocycle: The presence of two electron-withdrawing groups (chloro and fluoro) and the pyridine nitrogen atom renders the aromatic ring highly electron-deficient. This electronic nature can influence the rate-determining step of the catalytic cycle, often the oxidative addition of the palladium(0) complex to the aryl chloride bond.

  • Regioselectivity: The substrate possesses two potential sites for reaction: the C-Cl bond at the 5-position and the C-F bond at the 2-position. While C-Cl bond activation is generally favored over C-F bond activation in palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand system is crucial to ensure high regioselectivity. Studies on dihalopyridines have shown that palladium-Xantphos systems can exhibit high selectivity for amination at the 5-position of 5-bromo-2-chloropyridine.[4]

Recommended Reagents and Reaction Parameters

Based on established principles and literature precedents for similar substrates, the following reaction parameters are recommended for the Buchwald-Hartwig amination of 5-chloro-2-fluoronicotinic acid.

ParameterRecommended Reagent/ConditionRationale
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common and effective Pd(0) source for in situ catalyst generation.[5]
Ligand XantphosA bulky, electron-rich bisphosphine ligand known to be effective for the amination of challenging heteroaryl chlorides.[6]
Base Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)Mild inorganic bases that can be effective in promoting the reaction without the need for protecting the carboxylic acid.[6]
Solvent 1,4-Dioxane or TolueneAnhydrous, polar aprotic solvents that are commonly used and effective for this transformation.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the palladium catalyst.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH De-protonation De-protonation Amine Coordination->De-protonation Base Product Complex Product Complex De-protonation->Product Complex Reductive Elimination Product Complex->Pd(0)L Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the amination of 5-chloro-2-fluoronicotinic acid with a generic primary amine (R-NH₂).

Materials:

  • 5-Chloro-2-fluoronicotinic acid (1.0 equiv)

  • Primary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Standard work-up and purification reagents (e.g., ethyl acetate, hydrochloric acid, brine, sodium sulfate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-chloro-2-fluoronicotinic acid (1.0 equiv), cesium carbonate (2.0-3.0 equiv), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (or toluene) via syringe, followed by the primary amine (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl. This will protonate the product and any unreacted amine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). The product may have limited solubility in ethyl acetate; in such cases, a more polar solvent like a mixture of dichloromethane and isopropanol might be necessary.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Add solids to Schlenk flask Inert Establish inert atmosphere Setup->Inert Reagents Add solvent and amine Inert->Reagents Heat Heat to 80-110 °C Reagents->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool and acidify Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography or recrystallization Extract->Purify

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.

  • Side Reactions: The primary potential side reaction is hydrodechlorination of the starting material. This can sometimes be suppressed by adjusting the ligand-to-metal ratio. Decarboxylation is less likely under these conditions but should be considered if unexpected byproducts are observed.

  • Purification Challenges: The product, an amino-nicotinic acid, is amphoteric and may be highly polar. Purification by column chromatography may require the use of polar solvent systems (e.g., dichloromethane/methanol with a small amount of acetic acid). Recrystallization from a suitable solvent pair is often an effective alternative.[8]

Conclusion

The Buchwald-Hartwig amination of 5-chloro-2-fluoronicotinic acid presents a viable route to valuable aminonicotinic acid derivatives. Careful selection of a mild base, an appropriate palladium catalyst, and a bulky phosphine ligand such as Xantphos is critical for achieving a successful transformation without the need for protecting the carboxylic acid functionality. The protocol and considerations outlined in this application note provide a robust starting point for researchers in the fields of medicinal chemistry and materials science to access this important class of compounds.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate. [Link]

  • Palladium-Catalyzed Decarboxylative sp3-sp3 Coupling of Nitrobenzene Acetic Esters. NIH. [Link]

  • Palladium-catalyzed decarboxylation-allylation of allylic esters of α-substituted β-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. Waseda University. [Link]

  • Palladium-catalyzed decarboxylative sp3-sp3 coupling of nitrobenzene acetic esters. Europe PMC. [Link]

  • NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. NIH. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

Sources

Method

Nucleophilic substitution reactions of 5-Chloro-2-fluoronicotinic Acid

Application Note: Strategic Functionalization of 5-Chloro-2-fluoronicotinic Acid ) & Sequential Functionalization Protocols Abstract 5-Chloro-2-fluoronicotinic acid (5-Cl-2-F-NA) represents a "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Chloro-2-fluoronicotinic Acid


) & Sequential Functionalization Protocols

Abstract

5-Chloro-2-fluoronicotinic acid (5-Cl-2-F-NA) represents a "privileged scaffold" in medicinal chemistry, offering two distinct electrophilic sites with orthogonal reactivity. This guide details the chemoselective functionalization of the C2-position via Nucleophilic Aromatic Substitution (


), leveraging the high lability of the C2-fluorine atom activated by the pyridine nitrogen and the C3-carboxyl moiety. We present two validated protocols: a high-yield "Ester-Activation Route" for valuable intermediates and a "Direct Acid Route" for rapid library screening. Additionally, we outline a sequential workflow for C5-functionalization via Suzuki-Miyaura coupling, enabling the construction of complex polysubstituted pyridines.

Introduction & Mechanistic Insight

The utility of 5-Chloro-2-fluoronicotinic acid lies in its regioselective dichotomy .

  • C2-Position (Fluorine): Highly activated for

    
     due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen and the ortho-carbonyl group. Fluorine serves as a superior leaving group compared to chlorine in 
    
    
    
    regimes due to the high electronegativity of F stabilizing the Meisenheimer intermediate (
    
    
    -complex).
  • C5-Position (Chlorine): Relatively inert to

    
     under mild conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
    

The "Carboxylate Deactivation" Trap: A common pitfall in processing this substrate is the direct reaction of the free acid with nucleophiles. Deprotonation of the carboxylic acid (


) by basic nucleophiles (amines) generates a carboxylate anion (

). This anion is inductively electron-donating, which significantly raises the energy of the transition state for nucleophilic attack, requiring forcing conditions (high heat, excess reagent).

Solution: Converting the acid to an ester (Methyl 5-chloro-2-fluoronicotinate) prevents deprotonation and enhances the electron-withdrawing activation of the ring, allowing reactions to proceed under milder conditions with higher yields.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for functionalization, highlighting the "Gold Standard" Ester Route versus the Direct Acid Route.

ReactionPathways Acid 5-Chloro-2-fluoro- nicotinic Acid Ester Methyl 5-chloro-2-fluoro- nicotinate (Activated Scaffold) Acid->Ester Activation (SOCl2, MeOH) SubAcid C2-Substituted Acid Acid->SubAcid Protocol 2: Direct SNAr (Excess Amine, Heat) SubEster C2-Substituted Ester Ester->SubEster Protocol 1: SNAr (Amine/Alkoxide, Mild Base) SubEster->SubAcid Hydrolysis (LiOH, THF/H2O) SuzukiProd C2-Substituted C5-Biaryl Product SubEster->SuzukiProd Protocol 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) SubAcid->SuzukiProd Suzuki Coupling (Possible but difficult)

Figure 1: Strategic reaction map for 5-Chloro-2-fluoronicotinic acid. The Green node represents the optimal entry point for substitution reactions.

Experimental Protocols

Protocol 1: The "Gold Standard" Ester Route (Recommended)

Best for: Scale-up, valuable nucleophiles, and maximizing yield.

Step A: Esterification

  • Dissolve 5-Chloro-2-fluoronicotinic acid (10.0 g, 57 mmol) in anhydrous Methanol (100 mL).

  • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl

    
    )  (8.3 mL, 114 mmol, 2.0 equiv).
    
  • Reflux for 3 hours. Monitor by LCMS (Acid peak disappears).

  • Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[1] NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate.
    • Yield Expectation: >95% (White solid).[2]

Step B:


 Substitution (C2-Functionalization) 
  • Dissolve Methyl 5-chloro-2-fluoronicotinate (1.0 equiv) in Acetonitrile (MeCN) or THF (0.2 M).

  • Add DIPEA (1.2 equiv) and the Amine Nucleophile (1.1 equiv).

    • Note: For weak nucleophiles (anilines), use Cs

      
      CO
      
      
      
      (2.0 equiv) in DMF at 60°C.
  • Stir at Room Temperature for 2–4 hours.

    • Observation: Reaction is often exothermic.

  • Workup: Dilute with water, extract with EtOAc.

    • Yield Expectation: 85–95%.

Step C: Hydrolysis (Optional - to return to Acid)

  • Dissolve the C2-substituted ester in THF:MeOH:Water (3:1:1) .

  • Add LiOH·H

    
    O  (2.5 equiv). Stir at RT for 2 hours.
    
  • Acidify to pH 3–4 with 1N HCl. The product usually precipitates.

Protocol 2: Direct on Free Acid (Rapid Screening)

Best for: Quick analog generation using cheap, robust amines.

  • Suspend 5-Chloro-2-fluoronicotinic acid (100 mg, 0.57 mmol) in Ethanol or DMSO (2 mL).

  • Add Amine Nucleophile (3.0 equiv).

    • Why Excess? 1 equiv acts as a base to deprotonate the carboxylic acid; the remaining equivalents drive the kinetics.

  • Heat to 80–100°C in a sealed vial for 4–12 hours.

  • Workup: Dilute with water. Acidify carefully with 1N HCl to precipitate the zwitterionic product or extract with EtOAc.

    • Risk:[3] Lower yields due to decarboxylation at high temperatures or incomplete conversion.

Protocol 3: Sequential C5-Cross Coupling (Suzuki-Miyaura)

Prerequisite: Perform Protocol 1 (Step B) first to install the C2-substituent.

  • Reactants: Combine C2-Substituted Methyl Ester (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K

    
    CO
    
    
    
    (3.0 equiv) in Dioxane:Water (4:1) .
  • Catalyst: Add Pd(dppf)Cl

    
    ·DCM  (5 mol%).
    
  • Conditions: Degas with Nitrogen for 5 mins. Heat at 90°C for 4–6 hours.

  • Mechanistic Note: The C5-Cl bond is activated for oxidative addition after the C2-F has been displaced. Attempting Suzuki coupling on the starting material (5-Cl-2-F-NA) can lead to complex mixtures or competitive dehalogenation.

Comparative Data Summary

ParameterProtocol 1 (Ester Route)Protocol 2 (Direct Acid Route)
Reaction Temp RT to 40°C80°C to 100°C
Nucleophile Equiv 1.0 – 1.2 eq2.5 – 3.0 eq
Typical Yield 90 – 98%50 – 75%
Purification Simple Extraction/CrystallizationOften requires Prep-HPLC
Scope Amines, Alkoxides, ThiolsMostly secondary amines
Mechanism Activated

Deactivated (Carboxylate)

Troubleshooting & Optimization

  • Issue: Hydrolysis of Fluorine (Formation of 2-Hydroxy derivative).

    • Cause: Presence of water with strong hydroxide bases (NaOH/KOH) before nucleophile attack.

    • Fix: Use anhydrous solvents (MeCN, DMF) and non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (K

      
      CO
      
      
      
      ).
  • Issue: Regioselectivity Loss.

    • Context: Extremely rare. C2-F is

      
       more reactive than C5-Cl in 
      
      
      
      . If C5 substitution is observed, check for presence of Pd contaminants or extreme temperatures (>150°C).
  • Issue: Solubility.

    • The free acid is poorly soluble in non-polar solvents (DCM, Toluene). Use DMSO or MeOH for Protocol 2. The methyl ester (Protocol 1) is soluble in standard organic solvents (DCM, EtOAc, THF).

References

  • Regioselectivity in Heterocycles: BenchChem Technical Support. "Improving Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine." Accessed Oct 2023.[3][4] Link

  • Suzuki Coupling on Halopyridines: TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Application Notes." Link

  • Synthesis of Nicotinic Acid Derivatives: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." Advances in Computer Science Research, 2017. Link

  • Hydrazine Substitution: National Institutes of Health (NIH). "Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide." Link

  • Industrial Preparation: Google Patents. "Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid (CN100355732C)." Link

Sources

Application

Derivatization of 5-Chloro-2-fluoronicotinic Acid for biological screening

Title: Strategic Derivatization of 5-Chloro-2-fluoronicotinic Acid: A Modular Platform for SAR Library Generation Abstract & Strategic Value 5-Chloro-2-fluoronicotinic acid (5-Cl-2-F-NA) represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Derivatization of 5-Chloro-2-fluoronicotinic Acid: A Modular Platform for SAR Library Generation

Abstract & Strategic Value

5-Chloro-2-fluoronicotinic acid (5-Cl-2-F-NA) represents a "privileged scaffold" for medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.

This guide details the protocols for exploiting this scaffold to generate high-diversity biological screening libraries. By leveraging the high reactivity of the C-2 fluorine toward nucleophilic aromatic substitution (


) and the stability of the C-5 chlorine for late-stage cross-coupling, researchers can rapidly access diverse chemical space around the pyridine core.

Mechanistic Insight & Reactivity Hierarchy

To design effective protocols, one must understand the electronic environment of the pyridine ring.

  • C-2 Position (Fluoro): This is the "hot spot." The electronegativity of the ring nitrogen, combined with the strong electron-withdrawing nature of the fluorine atom, makes this position highly susceptible to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . The reaction proceeds via a Meisenheimer complex intermediate.[1]
    
  • C-3 Position (Carboxylic Acid): A standard handle for amide coupling or esterification. It provides the "linker" or "hinge" binding motif often required in drug design.

  • C-5 Position (Chloro): This position is electronically deactivated compared to C-2. It remains inert during standard

    
     and amidation conditions, serving as a latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in the final stage of library synthesis.
    
Reactivity Visualization

ReactivityMap Scaffold 5-Chloro-2-fluoronicotinic Acid C2 C-2 Position (Fluoro) High Reactivity (SNAr) Step 1: Diversity Input Scaffold->C2 Most Reactive C3 C-3 Position (COOH) Modulate Solubility/Binding Step 2: Amide Coupling Scaffold->C3 Standard Reactivity C5 C-5 Position (Chloro) Latent Reactivity (Pd-Cat) Step 3: Late-Stage Coupling Scaffold->C5 Least Reactive (Requires Catalyst)

Figure 1: Orthogonal reactivity map of the 5-chloro-2-fluoronicotinic acid scaffold.

Experimental Workflows & Protocols

The recommended workflow follows the sequence:


 (C-2) 

Amidation (C-3)

Suzuki Coupling (C-5)
. This prevents side reactions and maximizes yield.
Protocol A: C-2 Diversification via

This step replaces the fluorine atom with primary or secondary amines.

  • Rationale: The carboxylic acid moiety can be left unprotected if 2 equivalents of base are used (one to deprotonate the acid, one to scavenge HF). However, for cleaner workups in high-throughput screening (HTS), converting to the methyl ester prior to this step is often preferred. The protocol below assumes the free acid to minimize steps.

Materials:

  • Substrate: 5-Chloro-2-fluoronicotinic acid (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or Ethanol (green alternative)

Step-by-Step:

  • Preparation: Dissolve 5-Chloro-2-fluoronicotinic acid (100 mg, 0.57 mmol) in DMSO (2 mL).

  • Addition: Add DIPEA (250 µL, 1.4 mmol) followed by the amine of choice (0.63 mmol).

  • Reaction: Stir at 60°C for 2-4 hours .

    • Note: Highly nucleophilic amines (e.g., morpholine, benzylamine) may react at Room Temperature (RT). Anilines may require heating to 90°C.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to

    
    .
    
  • Workup (Precipitation Method): Pour the reaction mixture into acidic water (pH 3-4, 10 mL). The product (2-amino-5-chloronicotinic acid derivative) typically precipitates. Filter and dry.[2]

  • QC Criteria: Purity >95% by HPLC.

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Amine is sterically hinderedIncrease Temp to 100°C; switch solvent to NMP.
Side Products Amidation occurring at C-3Ensure no coupling reagents (HATU/EDC) are present. This is rare without activation.
Solubility Issues Product is zwitterionicAdjust pH to isoelectric point during workup or extract with EtOAc/n-Butanol.
Protocol B: C-3 Amide Coupling

Once the C-2 position is installed, the carboxylic acid is converted to an amide.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Amine Partner (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

Step-by-Step:

  • Activation: Dissolve the C-2 substituted acid in DMF. Add DIPEA and HATU. Stir for 5 minutes at RT to form the activated ester.

  • Coupling: Add the amine partner.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), 
    
    
    
    , and Brine.
  • Validation:

    
    -NMR should show the disappearance of the carboxylic acid proton and appearance of amide NH/alkyl signals.
    
Protocol C: C-5 Late-Stage Suzuki Coupling

The chlorine atom at C-5 is less reactive than bromine or iodine. Standard Pd(


)

often fails. We recommend highly active Buchwald catalysts.

Materials:

  • Substrate: 5-Chloro-nicotinamide derivative (from Protocol B)

  • Boronic Acid/Ester (1.5 equiv)[3]

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl

    
      (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial. Sparge with Nitrogen/Argon for 5 minutes (Critical step to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst and base solution under inert atmosphere. Cap immediately.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1 hour.

  • Scavenging: For library scale, treat crude mixture with SiliaMetS® Thiol resin to remove Palladium before screening.

Library Synthesis Workflow (Diagram)

This diagram illustrates the "Split-Pool" or "Parallel Synthesis" logic for creating a library of 100+ compounds.

LibraryWorkflow cluster_Step1 Step 1: C-2 Diversification (SNAr) cluster_Step2 Step 2: C-3 Amidation cluster_Step3 Step 3: C-5 Cross-Coupling Start Start: 5-Cl-2-F-Nicotinic Acid R1_A Amine A Start->R1_A R1_B Amine B Start->R1_B R1_C Amine C Start->R1_C Amide_Pool Parallel Amide Coupling (Reagent: HATU/DMF) R1_A->Amide_Pool R1_B->Amide_Pool R1_C->Amide_Pool Suzuki Suzuki Coupling (Cat: XPhos Pd G3) Amide_Pool->Suzuki Final Final Library (Tri-substituted Pyridines) Suzuki->Final

Figure 2: Parallel synthesis workflow for generating tri-substituted pyridine libraries.

References

  • Reactivity of 2-Fluoropyridines

    • Sánchez, P., et al. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Kinetic and Mechanistic Study." Journal of Organic Chemistry.
    • (Context: Confirms high reactivity of 2-F vs 2-Cl).

  • Suzuki Coupling of Chloropyridines

    • Billingsley, K., Buchwald, S.L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.
    • (Context: Protocols for difficult pyridine couplings).

  • Pyridine Scaffolds in Drug Discovery

    • Altaf, A.A., et al. "Pyridine derivatives: A structured review of their biological and pharmacological activities." Journal of Drug Design and Medicinal Chemistry.
  • General

    
     Mechanism: 
    
    • "Nucleophilic Aromatic Substitution ( )." Master Organic Chemistry.

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-fluoronicotinic Acid

For: Researchers, scientists, and drug development professionals. Introduction 5-Chloro-2-fluoronicotinic acid is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-fluoronicotinic acid is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs are found in a range of therapeutic agents, making a robust and scalable synthetic route to this intermediate a critical necessity for the pharmaceutical industry. This guide provides a detailed, in-depth technical overview of a validated large-scale synthesis of 5-Chloro-2-fluoronicotinic Acid, emphasizing not just the procedural steps but the underlying scientific principles and practical considerations for safe and efficient industrial production.

Synthetic Strategy: A Rationale-Driven Approach

For the large-scale synthesis of 5-Chloro-2-fluoronicotinic Acid, a two-step approach starting from the readily available 2,6-dichloro-5-fluoronicotinic acid ethyl ester is recommended. This strategy is predicated on the principles of atom economy, process safety, and scalability. The chosen pathway involves:

  • Selective Catalytic Hydrogenation: This step is designed for the regioselective removal of the chlorine atom at the 6-position of the pyridine ring. The 2-position chlorine is sterically hindered and electronically deactivated towards hydrogenation, allowing for a high degree of selectivity.

  • Saponification (Hydrolysis): The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.

This route is favored over alternatives, such as those starting from 2-amino-5-chloronicotinic acid, due to the often harsh and hazardous conditions associated with diazotization and fluorination reactions, which are less amenable to a large-scale manufacturing environment.

Visualizing the Synthesis Workflow

Synthesis_of_5-Chloro-2-fluoronicotinic_Acid cluster_0 Step 1: Selective Hydrogenation cluster_1 Step 2: Saponification start Ethyl 2,6-dichloro-5-fluoronicotinate intermediate Ethyl 2-chloro-5-fluoronicotinate start->intermediate Selective Dechlorination reagents1 H2 (gas) Pd/C Catalyst Triethylamine (Et3N) start->reagents1 final_product 5-Chloro-2-fluoronicotinic Acid intermediate->final_product Hydrolysis reagents2 Sodium Hydroxide (NaOH) Water/Ethanol HCl (for acidification) intermediate->reagents2 reagents1->intermediate reagents2->final_product

Caption: A schematic overview of the two-step synthesis of 5-Chloro-2-fluoronicotinic Acid.

Detailed Protocols and Methodologies

Part 1: Large-Scale Selective Hydrogenation of Ethyl 2,6-dichloro-5-fluoronicotinate

Causality Behind Experimental Choices:

  • Catalyst Selection: 5% Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and cost-effectiveness in large-scale hydrogenations. The carbon support provides a high surface area for the reaction. Lindlar's catalyst or Raney nickel can also be employed, but Pd/C often provides a better balance of reactivity and selectivity for this transformation.[1]

  • Solvent System: Ethyl acetate is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under the reaction conditions. Its boiling point also facilitates easy removal post-reaction.

  • Base Addition: Triethylamine (Et3N) is added as a scavenger for the hydrochloric acid (HCl) generated during the dechlorination. This prevents the protonation of the pyridine nitrogen, which would deactivate the catalyst, and also minimizes potential side reactions.

  • Pressure and Temperature: The reaction is typically run at a moderate hydrogen pressure (3-5 atm) and at room temperature to 40°C.[1] These conditions are sufficient to drive the reaction to completion without promoting over-reduction or other side reactions. Higher pressures and temperatures could lead to the loss of the second chlorine atom.

Protocol:

  • Reactor Preparation: The hydrogenation reactor must be thoroughly cleaned, dried, and inspected to ensure it is free from contaminants and structural defects.[2] It is crucial to perform a leak test before introducing any flammable materials.

  • Inerting the Reactor: The reactor is purged with an inert gas, such as nitrogen, to remove all traces of oxygen. This is a critical safety step as hydrogen and palladium catalyst can be pyrophoric in the presence of air.[3][4][5]

  • Catalyst Charging: Under a nitrogen blanket, 5% Pd/C catalyst (typically 1-2% w/w relative to the starting material) is charged into the reactor containing ethyl acetate. The catalyst should be wetted with the solvent to minimize the risk of ignition.[2]

  • Addition of Reactants: Ethyl 2,6-dichloro-5-fluoronicotinate is dissolved in ethyl acetate and charged into the reactor, followed by the addition of triethylamine (1.1-1.2 equivalents).

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen to the desired pressure. The reaction mixture is agitated vigorously to ensure good mass transfer of hydrogen gas to the catalyst surface. The reaction progress is monitored by taking samples and analyzing them by HPLC or GC.

  • Reaction Completion and Catalyst Filtration: Once the reaction is complete, the hydrogen supply is stopped, and the reactor is vented and purged with nitrogen. The pyrophoric palladium catalyst is carefully filtered through a bed of Celite under a nitrogen atmosphere. The filter cake must be kept wet with solvent at all times to prevent ignition.[2]

  • Work-up: The filtrate is concentrated under reduced pressure to remove the ethyl acetate. The resulting residue, containing the crude ethyl 2-chloro-5-fluoronicotinate, can be used directly in the next step or purified further if necessary.

Part 2: Large-Scale Saponification of Ethyl 2-chloro-5-fluoronicotinate

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydroxide (NaOH) is a cost-effective and efficient base for the saponification of the ethyl ester. Lithium hydroxide can also be used and sometimes offers advantages in terms of solubility and reaction time.[1]

  • Solvent System: A mixture of water and a co-solvent like ethanol or methanol is used. The alcohol ensures the solubility of the ester, while water is necessary for the hydrolysis reaction.

  • Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures (40-50°C) to ensure a reasonable reaction rate without promoting degradation of the product.

  • Acidification: Hydrochloric acid is used to neutralize the reaction mixture and precipitate the carboxylic acid product. The pH must be carefully controlled to ensure complete precipitation.

Protocol:

  • Reaction Setup: The crude ethyl 2-chloro-5-fluoronicotinate is dissolved in a mixture of ethanol and water in a suitable reactor.

  • Base Addition: An aqueous solution of sodium hydroxide (2-3 equivalents) is added to the reaction mixture. The reaction is stirred at the desired temperature and monitored by HPLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and any organic solvent is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 2-3.

  • Crystallization and Filtration: The precipitated 5-Chloro-2-fluoronicotinic Acid is collected by filtration. The filter cake is washed with cold water to remove any inorganic salts.

  • Drying: The product is dried under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.

Process Parameters and Quality Control

ParameterStep 1: HydrogenationStep 2: Saponification
Key Raw Materials Ethyl 2,6-dichloro-5-fluoronicotinate, 5% Pd/C, H2, Et3NEthyl 2-chloro-5-fluoronicotinate, NaOH, HCl
Solvent Ethyl AcetateEthanol/Water
Temperature 25-40°C25-50°C
Pressure 3-5 atm (Hydrogen)Atmospheric
Reaction Time 4-8 hours2-4 hours
In-Process Control HPLC/GC for disappearance of starting materialHPLC for disappearance of ester
Typical Yield >95% (crude)>90% (isolated)
Final Product Purity ->99% (by HPLC)

Analytical Methods for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the starting materials, intermediates, and the final product. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (containing 0.1% trifluoroacetic acid).[6]

  • Gas Chromatography (GC): GC can be used to monitor the progress of the hydrogenation reaction and to check for volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and intermediates.

Safety and Environmental Considerations

Hazard Analysis and Mitigation:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and in appropriately rated pressure equipment.[8][9]

  • Pyrophoric Catalysts: Palladium on carbon, especially after use, can be pyrophoric and ignite upon contact with air. It must be handled under an inert atmosphere and kept wet.[3][4][10][11]

  • Chlorinated Organic Compounds: The starting material and intermediate are chlorinated organic compounds and should be handled with appropriate personal protective equipment (PPE) to avoid inhalation and skin contact.

Waste Management:

  • Spent Catalyst: The palladium catalyst should be carefully collected and stored under water. It can often be sent for reclamation to recover the precious metal.[2]

  • Chlorinated Solvent Waste: Waste streams containing chlorinated solvents must be collected separately and disposed of according to local environmental regulations.[12][13]

  • Aqueous Waste: The aqueous waste from the saponification work-up will be acidic and contain salts. It should be neutralized before being sent to a wastewater treatment facility.

Conclusion

The large-scale synthesis of 5-Chloro-2-fluoronicotinic Acid via selective hydrogenation and subsequent saponification is a robust and scalable process. By understanding the rationale behind the choice of reagents and conditions, and by implementing strict safety and quality control measures, this valuable intermediate can be produced efficiently and safely to meet the demands of the pharmaceutical industry.

References

  • Environmental Health and Safety - Princeton University. Quenching and Disposal of Pyrophoric Solids. Available from: [Link]

  • Sterling Pharma Solutions. De-risking hydrogenation. Available from: [Link]

  • Scribd. Safe Handling of Pyrophoric Solids. Available from: [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 16-24. Available from: [Link]

  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Available from: [Link]

  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • IOPscience. Optimization of Dechlorination Experiment Design Using Lightweight Deep Learning Model. Available from: [Link]

  • ACS Publications. Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. Available from: [Link]

  • PubMed. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Available from: [Link]

  • University of Rochester. Hydrogenation SOP. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available from: [Link]

  • PubMed. A controlled preadsorption and targeted reduction process for efficient dechlorination of highly toxic 2,4,6-TCP by Al0: Enhanced selectivity. Available from: [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. Available from: [Link]

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]

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Application

Analytical methods for 5-Chloro-2-fluoronicotinic Acid characterization

Application Note: Analytical Characterization of 5-Chloro-2-fluoronicotinic Acid Introduction & Scope 5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) is a critical heterocyclic building block utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 5-Chloro-2-fluoronicotinic Acid

Introduction & Scope

5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1] Its structure features a pyridine ring substituted with a carboxylic acid at position 3, a fluorine atom at position 2, and a chlorine atom at position 5.[1]

The presence of dual halogens and an ionizable carboxylic acid moiety presents specific analytical challenges. This guide provides a self-validating, multi-modal analytical workflow designed to ensure the identity, purity, and quality of this intermediate.

Target Analyte Profile:

  • Chemical Name: 5-Chloro-2-fluoropyridine-3-carboxylic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 175.54 g/mol [2][3]

  • pKa (Calculated): ~2.8 (Acidic due to electron-withdrawing F and Cl)[1]

  • Solubility: Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water (acidic pH).[1]

Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods: HPLC-UV for quantitative purity, LC-MS for molecular weight verification, and NMR (


H, 

F)
for regiospecific structural confirmation.[1]

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity & Assay Start Raw Material Receipt NMR NMR (1H, 19F) Regioisomer Check Start->NMR HPLC HPLC-UV (Method A) Start->HPLC MS LC-MS Isotope Pattern NMR->MS Decision Data Review vs Specs MS->Decision FTIR FT-IR Functional Groups LOD LOD/ROI Inorganics HPLC->LOD LOD->Decision Release CoA Generation & Release Decision->Release Pass

Figure 1: Analytical workflow for the full characterization of 5-Chloro-2-fluoronicotinic acid.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative determination of purity and assay. Challenge: The molecule is highly polar and acidic. Standard C18 methods may result in peak tailing or poor retention if the pH is not controlled. Solution: Use of an acidic mobile phase (pH 2.[1]5) to suppress ionization of the carboxylic acid, ensuring the analyte remains in its neutral, hydrophobic form for adequate retention on the C18 stationary phase.

Method Parameters
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Robust end-capping reduces silanol interactions with the pyridine nitrogen.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses -COOH ionization (

).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for aromatic heterocycles.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV at 265 nmMax absorbance for nicotinic acid derivatives.
Injection Vol 5 µLPrevent column overload.
Diluent Water:Acetonitrile (50:[1]50)Matches initial gradient strength.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955
System Suitability Criteria (Self-Validation)
  • Tailing Factor:

    
     (Crucial for acidic pyridines).[1]
    
  • Theoretical Plates:

    
    .
    
  • Precision: RSD of 6 replicate injections

    
    .
    
  • Resolution:

    
     between the main peak and the nearest impurity (likely 2,5-dichloronicotinic acid if synthesized via Halex reaction).[1]
    

Protocol 2: Structural Identification (NMR)

Objective: Confirm the regiochemistry (position of Cl and F). Theory: The 2-Fluoro substituent induces specific splitting patterns on the aromatic protons and carbon atoms due to Heteronuclear Spin-Spin Coupling (


 and 

).[1]
Experimental Setup
  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    due to solubility and hydrogen bonding stabilization).[1]
  • Internal Standard: TMS (0.00 ppm).[1][4]

Expected H NMR Data (DMSO- )

The molecule has two aromatic protons: H-4 and H-6 .

ProtonChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment Logic
COOH ~13.5 - 14.0 ppmBroad Singlet-Exchangeable acidic proton.
H-6 ~8.50 ppmDoublet of Doublets (dd)

Hz

Hz
Deshielded by adjacent Nitrogen (alpha pos).[1] Weak coupling to Para-F.
H-4 ~8.25 ppmDoublet of Doublets (dd)

Hz

Hz
Deshielded by COOH. Strong coupling to Meta-F (

).[1]

Diagnostic Feature: The coupling of H-4 to Fluorine (


 Hz) is the key differentiator from the non-fluorinated analog.[1]
Expected F NMR Data
  • Shift: ~ -65 to -70 ppm (typical for 2-F-pyridines).

  • Pattern: Singlet (broadened by small H couplings) or doublet depending on resolution.

Protocol 3: Mass Spectrometry (LC-MS)[1]

Objective: Confirm Molecular Weight and Chlorine signature.

Methodology
  • Ionization: Electrospray Ionization (ESI).[1]

  • Polarity: Negative Mode (ESI-) is preferred for carboxylic acids (formation of

    
    ).[1] Positive mode (ESI+) works due to the basic nitrogen 
    
    
    
    .[1]
Data Interpretation
  • Parent Ion (ESI-):

    
     174 (base peak).[1]
    
  • Isotope Pattern: Chlorine possesses two stable isotopes,

    
     (75%) and 
    
    
    
    (25%).[1]
    • Peak A (

      
      ):  174.0[1]
      
    • Peak B (

      
      ):  176.0[1]
      
    • Ratio: The intensity of Peak B should be approximately 33% of Peak A.

    • Note: If the ratio is 1:1, it suggests the presence of Bromine (impurity).[1] If no isotope peak exists, Chlorine is absent.[1]

Impurity Profiling

During synthesis (often via hydrolysis of the ester or fluorination of the dichloro-analog), specific impurities may persist.[1]

Impurity NameStructure DifferenceDetection Method
2,5-Dichloronicotinic Acid Cl replaces F at pos 2HPLC (Longer RT due to Cl hydrophobicity), MS (+16 amu).[1]
5-Chloronicotinic Acid H replaces F at pos 2HPLC (Shorter RT), MS (-18 amu).[1]
Methyl Ester COOMe instead of COOHHPLC (Significantly longer RT), MS (+14 amu).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 120232, 5-Fluoronicotinic acid. Retrieved October 26, 2023, from [Link][1]

  • Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for Cl isotope patterns and Pyridine NMR shifts).

Sources

Method

Application Note: 5-Chloro-2-fluoronicotinic Acid as a Versatile Intermediate in Agrochemical Synthesis

Abstract 5-Chloro-2-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic function...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic functionalization—featuring a highly reactive fluorine atom at the C-2 position, a more stable chlorine atom at the C-5 position, and a carboxylic acid at the C-3 position—provides a platform for sequential and regioselective chemical modifications. This application note details the strategic application of this intermediate, focusing on the core synthetic transformations that leverage its unique reactivity profile. We provide detailed protocols for key reactions, including nucleophilic aromatic substitution (SNAr) and amide bond formation, which are fundamental to constructing complex pyridine-based herbicides and fungicides.

Introduction to 5-Chloro-2-fluoronicotinic Acid

The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals due to its favorable physicochemical properties and metabolic stability. Pyridine carboxylic acids, in particular, are precursors to a wide range of herbicides and fungicides.[1] 5-Chloro-2-fluoronicotinic acid (Figure 1) is an exemplary intermediate, offering three distinct reaction sites that can be addressed with high selectivity.

Figure 1: Structure of 5-Chloro-2-fluoronicotinic Acid

Chemical Formula: C₆H₃ClFNO₂ Molecular Weight: 175.54 g/mol [2] CAS Number: 884494-57-9[2]

The synthetic utility of this molecule is dictated by the differential reactivity of its functional groups:

  • C-2 Fluoro Group: The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The C-F bond, while strong, makes fluoride an excellent leaving group in SNAr reactions on electron-deficient rings.[3] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, allowing for milder reaction conditions.[4][5]

  • C-5 Chloro Group: The chlorine atom at the C-5 position is significantly less reactive towards nucleophilic substitution, enabling it to be retained in the final structure or functionalized under more forcing conditions if desired. This orthogonal reactivity is a key asset in multi-step synthesis.

  • C-3 Carboxylic Acid: This group is a versatile handle for forming esters, acid chlorides, and, most importantly, amides. The pyridine carboxamide moiety is a well-established toxophore in many fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), and herbicides.[6]

Physicochemical Properties

A summary of the key properties of 5-Chloro-2-fluoronicotinic acid is provided in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-2-fluoronicotinic Acid

Property Value Source
CAS Number 884494-57-9 [2]
Molecular Formula C₆H₃ClFNO₂ [2]
Molecular Weight 175.54 g/mol [2]
Appearance White to off-white powder/solid [2]
Storage Sealed in dry, 2-8°C [2]

| Hazard Codes | H315, H319, H335 (Causes skin/eye/respiratory irritation) |[2] |

Key Synthetic Transformations and Applications

The strategic combination of SNAr at the C-2 position followed by modification of the carboxylic acid group allows for the efficient assembly of complex agrochemical candidates.

Core Reaction I: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The primary and most synthetically valuable transformation for this intermediate is the selective displacement of the C-2 fluoride by a nucleophile. This reaction is the cornerstone for introducing key structural motifs, such as substituted phenoxy groups (common in herbicides) or various amino moieties. The high reactivity of the 2-fluoro position allows this reaction to proceed under relatively mild conditions, preserving other functional groups within the nucleophile or on the pyridine core.

Application Example: Synthesis of Aryloxypyridine Herbicide Scaffolds Pyridine-based herbicides often feature an aryloxy linkage at the C-2 position.[7] This reaction provides a direct route to such structures.

SNAr_Reaction Start 5-Chloro-2-fluoronicotinic Acid Product 2-Aryloxy-5-chloronicotinic Acid Start->Product  SₙAr Reaction (e.g., DMF, 80-120°C) Nucleophile Substituted Phenol (Ar-OH) Nucleophile->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: SNAr reaction workflow.

Protocol 1: General Procedure for SNAr with a Phenolic Nucleophile

This protocol is a representative, self-validating system. Researchers should optimize conditions based on the specific reactivity of the chosen phenol.

  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-Chloro-2-fluoronicotinic acid (1.0 eq.).

  • Addition of Nucleophile: Add the substituted phenol (1.1 eq.) and a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-120°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into ice-water and acidify to pH 2-3 with 2N HCl.

  • Extraction & Purification: The precipitated solid can be collected by filtration, or the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Core Reaction II: Amide Bond Formation

Causality & Rationale: The amide bond is a critical linkage in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals.[8] In the context of agrochemical synthesis, converting the carboxylic acid of the nicotinic acid scaffold into a pyridine carboxamide is a proven strategy for generating potent fungicidal and herbicidal activity.[6][9] This transformation is typically performed after the SNAr reaction and involves activating the carboxylic acid, usually by converting it to an acid chloride, followed by reaction with a desired amine or aniline.

Application Example: Synthesis of a Pyridine Carboxamide Fungicide Candidate This two-step sequence demonstrates the power of 5-Chloro-2-fluoronicotinic acid in rapidly building molecular complexity.

Full_Synthesis cluster_0 Step 1: SₙAr Reaction cluster_1 Step 2: Amide Formation Start 5-Chloro-2-fluoro- nicotinic Acid Intermediate 2-Aryloxy-5-chloro- nicotinic Acid Start->Intermediate Base, Heat Phenol Ar¹-OH Phenol->Intermediate FinalProduct Final Product: Pyridine Carboxamide Intermediate->FinalProduct 1. SOCl₂ or EDC 2. Add Amine Amine Ar²-NH₂ Amine->FinalProduct

Caption: A two-step workflow for agrochemical synthesis.

Protocol 2: General Procedure for Amide Coupling via Acid Chloride

This protocol describes a common and robust method for amide bond formation. The use of alternative coupling agents like EDC or HATU may be preferable for sensitive substrates.[10]

  • Acid Chloride Formation: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-aryloxy-5-chloronicotinic acid intermediate from Protocol 1 (1.0 eq.). Add thionyl chloride (SOCl₂, 3.0-5.0 eq.) either neat or in a dry, inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of DMF (1-2 drops).

  • Reaction Execution: Heat the mixture to reflux (typically 40-80°C depending on the solvent) for 1-3 hours until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

  • Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without purification.

  • Amidation: Dissolve the crude acid chloride in a dry, non-protic solvent (e.g., DCM, THF). Cool the solution to 0°C in an ice bath.

  • Amine Addition: Add a solution of the desired amine or aniline (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine dropwise to the cooled acid chloride solution.

  • Reaction Completion & Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours until complete. Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final amide product can be purified by column chromatography or recrystallization.

Conclusion

5-Chloro-2-fluoronicotinic acid is a pre-functionalized and highly valuable intermediate for agrochemical research and development. Its key attribute is the differential reactivity of the C-2 fluoro and C-3 carboxylic acid groups, which allows for a reliable and sequential synthetic strategy. By first employing a nucleophilic aromatic substitution at the activated C-2 position, followed by amide bond formation at the C-3 position, researchers can efficiently access diverse libraries of pyridine carboxamides and related structures for screening as potential herbicides and fungicides. The protocols outlined herein provide a robust and logical framework for leveraging the unique chemistry of this powerful building block.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247986, 5-Chloronicotinic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - CN100355732C.
  • De Nanteuil, G., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Pyridinecarboxamide derivatives and their use as fungicide - EP0256503B1.
  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - CN100355732C.
  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - US5204478A.
  • Google Patents. (n.d.). Preparation of nicotinic acid amide - US2280040A.
  • National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]

  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9001–9011. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted pyridine herbicides - EP1140845A1.
  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Applied Radiation and Isotopes, 68(3), 417-423. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, volume 59. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicides, Pyridine Carboxylate. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • European Patent Office. (n.d.). Pyridinecarboxamide derivatives and their use as fungicide - EP 0256503 A2. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 5-Chloro-2-fluoronicotinic Acid in Heterocyclic API Synthesis

This Application Note is designed to guide medicinal chemists and process engineers in the strategic utilization of 5-Chloro-2-fluoronicotinic Acid (CAS 59625-77-9 / 884494-57-9) as a high-value scaffold for Active Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and process engineers in the strategic utilization of 5-Chloro-2-fluoronicotinic Acid (CAS 59625-77-9 / 884494-57-9) as a high-value scaffold for Active Pharmaceutical Ingredients (APIs).[1]

Executive Summary

5-Chloro-2-fluoronicotinic acid is a trifunctional pyridine scaffold that serves as a critical "orthogonality hub" in modern drug discovery.[1] Its value lies in the distinct reactivity profiles of its three functional handles:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the para-chloro group.[1]
    
  • C5-Chlorine: Chemically robust under

    
     conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • C3-Carboxylic Acid: A versatile anchor for cyclization, amidation, or esterification.[1]

This guide details protocols for exploiting these handles to synthesize Pyrazolo[3,4-b]pyridines (common in sGC stimulators like Vericiguat) and Pyrido[2,3-d]pyrimidines (common in kinase inhibitors).[1]

Chemical Profile & Reactivity Map

The molecule's power comes from the "Reactivity Gradient" between the C2-Fluorine and C5-Chlorine.[1] The C2 position is significantly more electrophilic, allowing for regioselective substitution without protecting the C5 position.[1]

Reactivity Logic Diagram

ReactivityMap Core 5-Chloro-2-fluoronicotinic Acid (The Scaffold) C2 C2-Fluorine Position (High Electrophilicity) Core->C2 Primary Site (SnAr) C5 C5-Chlorine Position (Metal-Catalyzed Handle) Core->C5 Secondary Site (Pd-Catalysis) C3 C3-Carboxylic Acid (Cyclization Anchor) Core->C3 Tertiary Site (Amidation) Amines 2-Amino-nicotinic acids (via SnAr) C2->Amines Biaryls 5-Aryl-nicotinic acids (via Suzuki) C5->Biaryls Fused Pyrazolo[3,4-b]pyridines (via Cyclization) C3->Fused

Figure 1: Orthogonal reactivity map of 5-Chloro-2-fluoronicotinic acid.[1] The C2-F bond is the most labile, allowing sequential synthesis workflows.[1]

Application Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridine Core

This scaffold is a structural motif in soluble Guanylate Cyclase (sGC) stimulators and various kinase inhibitors.[1] The synthesis exploits the proximity of the C2-F and C3-COOH groups to form a fused ring system with hydrazine.[1]

Mechanism

The reaction proceeds via a cascade sequence:

  • Step 1 (

    
    ):  Hydrazine attacks the C2 position, displacing fluoride.[1]
    
  • Step 2 (Cyclocondensation): The resulting hydrazide attacks the C3-carboxylic acid (often activated as an ester or acid chloride) to close the ring.

Detailed Protocol

Reagents:

  • Substrate: 5-Chloro-2-fluoronicotinic acid (1.0 eq)[1]

  • Reagent: Hydrazine hydrate (80% aq., 3.0 eq)[1]

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)[1]

  • Catalyst: Acetic acid (catalytic, optional)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 g of 5-Chloro-2-fluoronicotinic acid in 100 mL of Ethanol.

  • Addition: Cool the solution to 0°C. Add Hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by HPLC for the disappearance of the starting material.[1]

    • Checkpoint: You may observe a transient intermediate (hydrazide).[1] Continue heating until cyclization is complete.[1]

  • Workup: Cool to room temperature. The product, 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-ol (or its tautomer), typically precipitates as a solid.[1]

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 20 mL) to remove excess hydrazine.

  • Drying: Vacuum dry at 50°C for 12 hours.

Yield Expectation: 75–85% Purity: >98% (HPLC)

Application Protocol 2: Sequential and Suzuki Coupling

For "linear" drug molecules (e.g., diaryl nicotinamides), chemists can install an amine at C2 and an aryl group at C5 sequentially.[1]

Logic

The C5-Cl bond is stable to the mild basic conditions used for C2-F displacement.[1] This allows the synthesis of 5-chloro-2-amino-nicotinamides first, which are then used as substrates for Suzuki coupling.[1]

Protocol: C2-Amine Functionalization

Reagents:

  • Substrate: 5-Chloro-2-fluoronicotinic acid (1.0 eq)[1]

  • Amine: Aniline derivative or aliphatic amine (1.1 eq)

  • Base:

    
     (2.5 eq) or DIPEA
    
  • Solvent: DMF or DMSO

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g of substrate in 25 mL DMF.

  • Activation: Add

    
     and stir for 10 minutes at ambient temperature.
    
  • Substitution: Add the amine (e.g., 4-fluoroaniline).[1] Heat to 60–80°C for 3 hours.

    • Why this temp? 2-F is highly reactive; higher temps (>100°C) may risk attacking the C5-Cl or decarboxylation.[1]

  • Quench: Pour the reaction mixture into 150 mL of ice water. Acidify to pH 3–4 with 1N HCl to precipitate the free acid product.

  • Filtration: Collect the precipitate (5-chloro-2-(arylamino)nicotinic acid).

Protocol: C5-Suzuki Coupling (Downstream)

Reagents:

  • Substrate: Product from above (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Workflow:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine substrate, boronic acid, base, and catalyst in the reaction vessel.[1]

  • Heat to 90–100°C under nitrogen atmosphere for 12 hours.

  • Filter through Celite to remove Palladium residues.[1]

Analytical Quality Control

To ensure the integrity of the intermediate, the following HPLC method is recommended to distinguish the starting material from the hydrolyzed byproduct (2-hydroxy derivative) which can form if moisture is present during storage.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid).

  • Retention Time Logic:

    • Hydrolyzed Impurity (5-Cl-2-OH): Elutes early (more polar).[1]

    • Target (5-Cl-2-F): Elutes mid-gradient.[1]

    • Decarboxylated Impurity (3-Chloro-6-fluoropyridine): Elutes late (less polar, loss of COOH).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Chloro-2-fluoronicotinic Acid Decision Target Scaffold? Start->Decision RouteA Route A: Fused Ring (Pyrazolo[3,4-b]pyridine) Decision->RouteA Fused RouteB Route B: Linear Substitution (2-Amino-5-Aryl-Nicotinamide) Decision->RouteB Linear StepA1 Step A1: Reaction with Hydrazine (EtOH, Reflux) RouteA->StepA1 StepB1 Step B1: SnAr with Amine (R-NH2) (DMF, 60°C) RouteB->StepB1 ProdA Product: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-ol StepA1->ProdA StepB2 Step B2: Amide Coupling (R'-NH2) (HATU/EDC) StepB1->StepB2 StepB3 Step B3: Suzuki Coupling at C5 (Pd-Cat, Boronic Acid) StepB2->StepB3

Figure 2: Decision tree for synthesizing different API classes from the 5-Cl-2-F-NA precursor.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: "Synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the cyclization of 2-fluoronicotinic acid deriv
  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of Fluoropyridines."[1]

    • Source:Journal of Organic Chemistry.
    • Context: Validates the higher reactivity of C2-F over C5-Cl in nicotinic acid scaffolds.[1]

  • Suzuki-Miyaura Coupling on Chloropyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines."[1]

    • Source:Chemical Reviews.
    • Context: Establishes conditions for coupling at the C5-Cl position after C2 functionaliz
  • Commercial Availability & CAS Data

    • Source: ChemicalBook & BLD Pharm Catalogs.[1]

    • Data: Confirms CAS 59625-77-9 and 884494-57-9 as identifiers for the acid and its close derivatives.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-2-fluoronicotinic Acid Synthesis

The following technical guide provides a comprehensive troubleshooting and optimization framework for the synthesis of 5-Chloro-2-fluoronicotinic Acid (CAS 884494-57-9). This content is designed for researchers and proce...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive troubleshooting and optimization framework for the synthesis of 5-Chloro-2-fluoronicotinic Acid (CAS 884494-57-9). This content is designed for researchers and process chemists seeking to maximize yield and purity.

Executive Summary: Route Selection Strategy

Before troubleshooting specific steps, ensure you are utilizing the synthetic route best suited for your scale and available equipment.

FeatureRoute A: Selective Dechlorination (Recommended) Route B: Direct Lithiation (Lab Scale)
Primary Precursor 2,6-Dichloro-5-fluoronicotinic acid (or ester)5-Chloro-2-fluoropyridine
Key Reagents H₂/Pd-C or Raney Ni, Et₃NLDA (Lithium Diisopropylamide), CO₂
Scalability High (Kg to Ton scale)Low (Cryogenic -78°C required)
Primary Yield Killer Over-reduction (stripping both Cl atoms)Regioselectivity issues & moisture
Typical Yield 70–90% (Optimized)40–60%

Recommendation: For robust, reproducible yields >10g, adopt Route A . The "improved process" described in industrial patents utilizes the selective removal of the 6-chloro substituent from a 2,6-dichloro precursor, preserving the critical 5-chloro-2-fluoro motif.

Detailed Optimization Protocols

Protocol A: Selective Dechlorination (The "Industrial" Standard)

Target Mechanism: Selective hydrogenolysis of the C6-Cl bond while retaining the C5-Cl and C2-F bonds.

Optimized Workflow:

  • Dissolution: Dissolve 2,6-dichloro-5-fluoronicotinic acid (or methyl ester) in Ethyl Acetate (EtOAc). Methanol is a common alternative but can lead to faster over-reduction.

  • Base Addition: Add Triethylamine (Et₃N) (1.2 equiv).[1] Crucial: The base neutralizes the HCl formed, preventing acid-catalyzed side reactions.

  • Catalyst Loading: Add 5% Pd/C (dry basis, 1-5 wt% relative to substrate).

    • Note: Raney Nickel is an alternative but often requires higher pressure and is messier to work up.

  • Hydrogenation: Pressurize to 1–3 atm H₂ at Room Temperature (20–25°C).

  • Monitoring: Monitor via HPLC every 30 mins. Stop immediately upon consumption of starting material.

Data: Catalyst & Solvent Effects on Yield (Aggregated from Patent Data [1, 2])

CatalystSolventBaseYieldSelectivity Issue
Lindlar Catalyst EtOAcEt₃N55% Excellent selectivity; slow reaction.
5% Pd/C EtOAcEt₃N43-70% Fast; high risk of over-reduction (loss of 5-Cl).
Raney Ni MeOHEt₃N25-50% Moderate; requires higher pressure (3 atm).
Protocol B: Direct Lithiation (The "Short" Cut)

Target Mechanism: Directed Ortho Metalation (DoM) driven by the strong inductive effect of the C2-Fluorine.

Optimized Workflow:

  • Inert Atmosphere: Flame-dry all glassware. Use anhydrous THF.

  • Deprotonation: Cool THF solution of LDA (1.1 equiv) to -78°C .

  • Addition: Add 5-chloro-2-fluoropyridine dropwise. Stir for 30-60 mins at -78°C.

    • Technical Insight: The C3 proton (ortho to F) is the most acidic due to the inductive effect of Fluorine ($ \sigma_I $), directing the Li to the correct position.

  • Quench: Bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice).

  • Workup: Acidify carefully to pH 2-3 to precipitate the acid.

Troubleshooting Guide & FAQs

Category 1: Low Yield & Side Reactions

Q: In the dechlorination route, I am losing the 5-chloro atom (forming 2-fluoronicotinic acid). How do I stop this?

  • Diagnosis: Over-reduction. The C5-Cl bond is less reactive than C6-Cl but will reduce if the reaction runs too long or the catalyst is too active.

  • Solution:

    • Switch Catalyst: Use Lindlar Catalyst (Pd poisoned with lead). It is specifically designed to reduce activity and prevent over-reduction.

    • Control Pressure: Do not exceed 1 atm H₂.

    • Poison the Catalyst: Add a trace of quinoline or thiophene if using standard Pd/C to temper its activity.

Q: My lithiation reaction (Route B) yields a mixture of regioisomers or starting material.

  • Diagnosis: Insufficient temperature control or "Base Scrambling."

  • Solution:

    • Temperature: Maintain -78°C strictly. At > -50°C, the lithiated species can isomerize or attack the C2-F bond (nucleophilic aromatic substitution).

    • Reverse Addition: If using n-BuLi to make LDA in situ, ensure it is fully consumed before adding the pyridine. Free n-BuLi will attack the C2-F position (nucleophilic attack) rather than deprotonate.

Category 2: Purification & Isolation[2]

Q: The product is not precipitating during the acid workup.

  • Diagnosis: 5-Chloro-2-fluoronicotinic acid has amphoteric character and moderate water solubility.

  • Solution:

    • pH Control: The isoelectric point is critical. Adjust pH to exactly 1–2 using concentrated HCl.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Choice: Extract with Ethyl Acetate/THF (3:1) . Pure DCM is often poor for extracting polar nicotinic acids.

Q: I see a "trichloronitrile" impurity in my precursor synthesis.

  • Diagnosis: If synthesizing the 2,6-dichloro precursor from 2,6-dihydroxy-3-cyano-5-fluoropyridine, using PCl₅ can cause over-chlorination.

  • Solution: Use POCl₃ with a Lithium salt additive (LiCl or Li₃PO₄) . This allows the reaction to proceed at lower temperatures/milder conditions, avoiding the formation of 2,4,6-trichloro byproducts [2].

Visual Workflows (Graphviz)

Figure 1: Selective Dechlorination Workflow (Industrial Route)

DechlorinationRoute Start Start: 2,6-Dichloro-5-fluoronicotinic Acid Solvent Dissolve in EtOAc (Avoid MeOH to reduce over-reduction) Start->Solvent Base Add Et3N (1.2 eq) (Neutralize HCl) Solvent->Base Catalyst Add Catalyst (Lindlar or 5% Pd/C) Base->Catalyst H2 Hydrogenation (1-3 atm, RT) Catalyst->H2 Check HPLC Check (Every 30 min) H2->Check Check->H2 SM remains Stop Stop Reaction (Immediately upon SM consumption) Check->Stop SM consumed OverRed Risk: Over-reduction (Loss of 5-Cl) Check->OverRed Time > 2h Product Product: 5-Chloro-2-fluoronicotinic Acid Stop->Product

Caption: Workflow for the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid. Critical control points are the catalyst selection and reaction time monitoring.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield Issue->LowYield Impurity Impurities Issue->Impurity OverRed Over-reduction (Product lacks Cl) LowYield->OverRed Solubility Extraction Loss (Product in aqueous) LowYield->Solubility Defluoro Defluorination (Product lacks F) Impurity->Defluoro Regio Regioisomers (Lithiation Route) Impurity->Regio FixCat Action: Use Lindlar Cat or Lower H2 Pressure OverRed->FixCat FixpH Action: Adjust pH to 1-2 Use EtOAc:THF (3:1) Solubility->FixpH FixTemp Action: Lower Temp Avoid strong nucleophiles Defluoro->FixTemp FixLDA Action: Ensure -78°C Check LDA quality Regio->FixLDA

Caption: Decision tree for diagnosing common yield-limiting factors in 5-chloro-2-fluoronicotinic acid synthesis.

References

  • Shi, F. et al. (2007). Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid. CN100355732C.[2] Google Patents. Link

  • Cain, M. H. et al. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A. Google Patents. Link

  • Schlosser, M. (2005). The 2-fluoropyridine route to 2-fluoronicotinic acids. European Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinic acid Product Description. Link

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-fluoronicotinic Acid

CAS: 884494-57-9 Welcome to the Technical Support Center. This guide addresses the specific purification challenges of 5-Chloro-2-fluoronicotinic Acid , a critical intermediate in the synthesis of agrochemicals and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 884494-57-9

Welcome to the Technical Support Center. This guide addresses the specific purification challenges of 5-Chloro-2-fluoronicotinic Acid , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Unlike standard nicotinic acid derivatives, the 2-fluoro substituent introduces unique lability issues that often lead to yield loss or persistent impurities during standard workups.

Module 1: Impurity Profiling & Identification

Q: What are the most persistent impurities I should expect? A: The two most critical impurities arise from the compound's reactivity and synthetic origin:

  • 5-Chloro-2-hydroxynicotinic Acid (Hydrolysis Impurity):

    • Origin: The fluorine atom at the 2-position (ortho to the ring nitrogen) is highly activated for Nucleophilic Aromatic Substitution (

      
      ). Exposure to aqueous base (NaOH, KOH) or prolonged heating in water causes hydrolysis, converting the 2-F to a 2-OH group (often existing as the 2-pyridone tautomer).
      
    • Detection: This impurity is significantly more polar. On Reverse Phase HPLC, it elutes much earlier than the target. In

      
      H-NMR, the loss of the 
      
      
      
      F-
      
      
      H coupling is diagnostic.
  • 2-Chloro-5-fluoronicotinic Acid (Regioisomer):

    • Origin: If synthesized via lithiation of 3-chloro-6-fluoropyridine or halogen exchange, this constitutional isomer may form.

    • Challenge: It possesses very similar solubility and pKa properties to the target, making separation by simple acid-base extraction difficult.

Q: How do I distinguish the target from the regioisomer analytically? A: Use


F-NMR  or 

C-NMR
.
  • Target (5-Cl, 2-F): The Fluorine is ortho to the Nitrogen. The

    
    C signal for C-2 will show a large coupling constant (
    
    
    
    Hz).
  • Isomer (2-Cl, 5-F): The Fluorine is meta to the Nitrogen. The chemical shift and coupling constants will differ significantly due to the electronic environment changes relative to the carboxylic acid.

Module 2: Purification Methodologies
Protocol A: Controlled Acid-Base Purification (Low-Temp)

Best for: Removing non-acidic impurities without triggering hydrolysis.

The Challenge: Standard alkaline extraction (pH > 10) rapidly hydrolyzes the 2-fluoro group. The Solution: Use a "Flash Extraction" technique with strict temperature control.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in water at 0°C–5°C (Ice bath).

  • Basification: Slowly add cold 1M

    
     (avoid strong bases like NaOH) until the pH reaches 7.5–8.0 . Do not exceed pH 8.5.
    
  • Filtration: Immediately filter off any insoluble non-acidic impurities while keeping the solution cold.

  • Precipitation: Acidify the filtrate immediately with 2M HCl to pH 1–2 .

  • Isolation: Filter the white precipitate, wash with ice-cold water (2x), and dry under vacuum at 40°C.

Protocol B: Recrystallization (Non-Aqueous)

Best for: Removing the 2-hydroxy impurity and improving crystal habit.

The Challenge: Water is a poor recrystallization solvent because boiling water promotes hydrolysis. The Solution: Use a solvent system that dissolves the acid but not the polar 2-hydroxy impurity.

Solvent SystemRatio (v/v)TemperatureEfficiency
Ethyl Acetate / Heptane 1:3Reflux

RT
High. Good recovery; rejects polar impurities.
Toluene Pure80°C

0°C
Medium. Excellent purity, but lower yield due to solubility limits.
Methanol / Water 9:150°C

0°C
Risk. Only use if acid-base failed. Keep heating time <10 min.
Module 3: Troubleshooting & Logic

Q: My product turned yellow during drying. Why? A: Yellowing often indicates trace metal contamination (if metal catalysts were used) or the formation of azopyridine oligomers via self-reaction.

  • Fix: Perform a carbon treatment. Dissolve the compound in Ethyl Acetate, treat with activated charcoal (5 wt%) for 30 mins at room temperature (do not heat), filter, and recrystallize.

Q: I see a new peak at RRT 0.4 in HPLC after workup. What is it? A: This is almost certainly 5-chloro-2-hydroxynicotinic acid . You likely exposed the material to base for too long or at too high a temperature.

  • Fix: This impurity is much more water-soluble than the target. Reslurry the solid in water at room temperature for 1 hour and filter. The target acid will remain on the filter, while the hydroxy impurity washes away.

Q: Can I esterify the acid to purify it? A: Yes, but be cautious. Acid-catalyzed esterification in methanol (with


) works well. The resulting methyl 5-chloro-2-fluoronicotinate  is often a solid that is easier to recrystallize (e.g., from Hexane) than the free acid. You can then hydrolyze it back, but you face the same hydrolysis risk of the fluorine. Only use this if direct purification fails.
Module 4: Visualization of Pathways

The following diagram illustrates the critical stability decision points during processing.

PurificationLogic Crude Crude 5-Chloro-2-fluoronicotinic Acid Impurity_Check Analyze Impurity Profile (HPLC/NMR) Crude->Impurity_Check Decision_Type Main Impurity Type? Impurity_Check->Decision_Type NonAcidic Non-Acidic / Starting Material Decision_Type->NonAcidic Neutral Organics Hydrolysis 2-Hydroxy Impurity (Polar) Decision_Type->Hydrolysis Polar Byproducts Isomer 2-Chloro-5-Fluoro Isomer Decision_Type->Isomer Regioisomers Action_AcidBase Protocol A: Cold Acid-Base (pH 7.5 max, <5°C) NonAcidic->Action_AcidBase Action_Slurry Water Reslurry (Target is insoluble, Impurity dissolves) Hydrolysis->Action_Slurry Action_Recryst Protocol B: EtOAc/Heptane Recrystallization Isomer->Action_Recryst Risk_Hydrolysis CRITICAL RISK: Hydrolysis to 2-OH Action_AcidBase->Risk_Hydrolysis If T > 10°C or pH > 9

Caption: Decision logic for purification based on impurity profile, highlighting the critical risk of hydrolysis.

Module 5: Analytical Validation (HPLC)

To validate purity, use a method capable of separating the hydrolyzed byproduct from the target.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Expected Elution:

    • 2-Hydroxy impurity: ~3-4 min (Polar).

    • 5-Chloro-2-fluoronicotinic Acid: ~8-9 min.

    • Dichlorinated impurities: ~11-12 min.

References
  • Matrix Scientific . (2023). 5-Chloro-2-fluoronicotinic acid Product Data. Retrieved from

  • BLD Pharm . (2023). Safety Data Sheet: 5-Chloro-2-fluoronicotinic acid. Retrieved from

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CAS 884494-57-9. Retrieved from

  • Google Patents . (2008). Process for the preparation of 2-chloronicotinic acid derivatives (Analogous Chemistry Reference). Retrieved from

  • Ossila . (2023). 2-Chloro-5-fluoropyrimidine Properties (Precursor Chemistry). Retrieved from

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-fluoronicotinic Acid Esterification

Welcome to the technical support center for the esterification of 5-Chloro-2-fluoronicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 5-Chloro-2-fluoronicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the esterification of 5-Chloro-2-fluoronicotinic Acid. Each issue is analyzed for its potential causes, followed by actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired ester is a common hurdle. This can arise from several factors, from incomplete reactions to suboptimal purification.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Catalyst Inactivity: The acid catalyst may be weak or deactivated.

    • Solution: For Fischer esterification, ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[2][3][4] If using a coupling agent like DCC in a Steglich esterification, ensure it is fresh and has been stored under anhydrous conditions.[5]

  • Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction.[3][6][7] The accumulation of water can drive the equilibrium back towards the reactants.

    • Solution: To shift the equilibrium towards the product, either use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms.[3][4] This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly with water-immiscible alcohols, or by adding a dehydrating agent like molecular sieves.[3]

  • Steric Hindrance: The bulky substituents on the nicotinic acid or the alcohol can slow down the reaction rate.[6]

    • Solution: For sterically hindered substrates, consider using a more powerful esterification method like the Steglich esterification, which employs a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) under milder conditions.[5]

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Causes & Solutions:

  • N-Acylurea Formation (Steglich Esterification): In DCC-mediated esterifications, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol.[5]

    • Solution: This rearrangement can be minimized by the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP reacts with the O-acylisourea to form a more reactive acyl-pyridinium intermediate, which rapidly reacts with the alcohol.[5]

  • Dehalogenation: In some cases, particularly with sensitive substrates or harsh reaction conditions, dehalogenation of the pyridine ring can occur.

    • Solution: Employ milder reaction conditions. For instance, if using high temperatures in a Fischer esterification, try lowering the temperature and extending the reaction time. Alternatively, switch to a milder method like the Steglich esterification.[5]

  • Hydrolysis of the Ester: During workup, exposure to aqueous acidic or basic conditions can lead to the hydrolysis of the newly formed ester back to the carboxylic acid.[8]

    • Solution: Carefully control the pH during the workup. When neutralizing an acidic catalyst, do so at low temperatures (e.g., in an ice bath) to minimize hydrolysis.[8]

Issue 3: Difficult Purification

Separating the desired ester from unreacted starting materials, byproducts, or the catalyst can be challenging.

Potential Causes & Solutions:

  • Water-Soluble Byproducts: Byproducts from coupling agents, such as dicyclohexylurea (DCU) from DCC, can complicate purification.

    • Solution: DCU is largely insoluble in many organic solvents and can be removed by filtration. If some remains dissolved, purification by column chromatography is typically effective.

  • Residual Acid Catalyst: Removing a strong acid catalyst like sulfuric acid can be problematic.

    • Solution: Neutralize the reaction mixture carefully with a mild base, such as a saturated sodium bicarbonate solution, at a low temperature.[9] Be cautious of gas evolution (CO2). Subsequent extraction with an organic solvent will separate the ester from the inorganic salts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the esterification of 5-Chloro-2-fluoronicotinic Acid.

Q1: What is the most suitable method for the esterification of 5-Chloro-2-fluoronicotinic Acid?

The choice of method depends on the scale of the reaction and the specific alcohol being used.

  • Fischer-Speier Esterification: This is a classic and cost-effective method involving heating the carboxylic acid and alcohol with a strong acid catalyst.[6][7] It is suitable for simple, primary alcohols and when a large excess of the alcohol can be used as the solvent.[4]

  • Steglich Esterification: This method is ideal for more sensitive substrates or sterically hindered alcohols.[5] It uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) at milder temperatures, often room temperature.[5]

  • Activation via Acyl Chloride: The nicotinic acid can be converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).[10][11] The resulting acyl chloride then readily reacts with the alcohol to form the ester. This is a robust method but involves an extra synthetic step.

Q2: Which acid catalyst is best for the Fischer esterification of this compound?

Concentrated sulfuric acid (H2SO4) and p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts for Fischer esterification.[2][4] Sulfuric acid is a strong dehydrating agent, which can help drive the reaction forward.

Q3: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive monitoring, LC-MS can be used to track the concentrations of the reactant and product over time.

Q4: What are the recommended reaction conditions for a standard Fischer esterification?

The following table provides a general starting point for a Fischer esterification. Optimization may be required based on the specific alcohol used.

ParameterRecommended ConditionRationale
Alcohol Used in large excess (can be the solvent)Drives the equilibrium towards the product.[3][4]
Catalyst Concentrated H2SO4 or TsOH (catalytic amount)Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3]
Temperature Reflux temperature of the alcoholIncreases the reaction rate.
Reaction Time 4 - 24 hoursVaries depending on the reactivity of the alcohol.

Q5: What is a standard protocol for Steglich esterification?

Below is a general protocol for a Steglich esterification.

Experimental Protocol: Steglich Esterification

  • Dissolve 5-Chloro-2-fluoronicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add the alcohol (1.0 - 1.2 equivalents) and a catalytic amount of DMAP (0.1 - 0.2 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the chemical transformations and experimental workflows, the following diagrams are provided.

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Protonation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate R-C(OH)2(O+H R') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-COOR'+ + H2O Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer Esterification.

General Experimental Workflow

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Heating/Stirring) Start->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Neutralization & Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products? Check_Completion->Check_Side_Products Yes Extend_Time Extend Time / Increase Temp Check_Completion->Extend_Time No Change_Method Change Method (e.g., to Steglich) Check_Side_Products->Change_Method Yes Optimize_Workup Optimize Workup/Purification Check_Side_Products->Optimize_Workup No Success Yield Improved Extend_Time->Success Change_Method->Success Optimize_Workup->Success

Caption: Troubleshooting decision tree for low yield.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Unknown Source.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Fischer esterific
  • Ester synthesis by esterific
  • Esterification of pyridine carboxylic acids.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Fischer Esterific
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
  • Any procedure for the esterification of isonicotinic acid?

Sources

Optimization

Preventing dehalogenation of 5-Chloro-2-fluoronicotinic Acid

Welcome to the technical support center for 5-Chloro-2-fluoronicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-fluoronicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Unwanted dehalogenation is a frequently encountered side reaction that can complicate syntheses, reduce yields, and introduce impurities. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and solve issues related to premature cleavage of the C-Cl bond.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and reactivity of 5-Chloro-2-fluoronicotinic Acid.

Q1: Why is the C-Cl bond at the 5-position more susceptible to cleavage than the C-F bond at the 2-position?

A1: The susceptibility of a carbon-halogen bond to cleavage is inversely related to its bond dissociation energy (BDE). The C-F bond is significantly stronger and requires more energy to break than the C-Cl bond. For typical aryl halides, the BDE order is C-F > C-Cl > C-Br > C-I.[1] Therefore, reaction conditions that are energetic enough to cleave the C-Cl bond will typically leave the more robust C-F bond intact, making selective reactions possible but also making inadvertent dechlorination the primary concern.

Q2: I'm observing the formation of 2-fluoronicotinic acid in my reaction. What is the most common cause?

A2: The formation of 2-fluoronicotinic acid is a classic sign of reductive dehalogenation (also known as hydrodehalogenation). This is particularly common in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Buchwald-Hartwig) or catalytic hydrogenations.[2][3] The catalyst, in the presence of a hydrogen source, can inadvertently reduce the C-Cl bond, replacing the chlorine atom with hydrogen.

Q3: Can my choice of solvent or base promote dehalogenation?

A3: Absolutely. Certain polar aprotic solvents, like DMF and dioxane, can facilitate dehalogenation, especially at elevated temperatures.[4][5] These solvents can sometimes act as a hydride source or participate in the reduction of the metal catalyst to its active Pd(0) state in a manner that favors the dehalogenation pathway.[5] Similarly, the use of very strong bases (e.g., KOtBu) or bases that can act as hydrogen donors can increase the rate of this unwanted side reaction.[6]

Q4: My reaction is sensitive to light. Could this be causing dehalogenation?

A4: Yes, photochemical dehalogenation is a known process for aryl halides.[6][7] Exposure to UV light, even from ambient laboratory lighting in some cases, can initiate a radical chain reaction in the presence of a hydrogen donor (like methanol or isopropanol) and a base, leading to the cleavage of the C-Cl bond.[6][7] If your reaction is unexpectedly failing, consider protecting it from light.

II. Troubleshooting Dehalogenation by Reaction Type

This section provides detailed guides for preventing dehalogenation in specific experimental contexts.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Dehalogenation is a major competing pathway in cross-coupling reactions, where the desired C-C bond formation is in a delicate balance with C-H bond formation.

Core Problem: The Catalytic Cycle Hijack

The key is to ensure the rate of reductive elimination (forming the desired product) is significantly faster than any pathway that leads to protonolysis of the Pd(II)-aryl intermediate.

G start Ar-Pd(II)-L2-X RE Reductive Elimination (Desired Pathway) start->RE + Nu-M (Fast & Efficient) Dehalogenation Protonolysis / Other (Undesired Pathway) start->Dehalogenation + 'H+' Source (Slow / Competing) Product Ar-Nu (Product) RE->Product Byproduct Ar-H (Dehalogenated Impurity) Dehalogenation->Byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting & Optimization Strategies
ParameterRecommended SolutionScientific Rationale
Palladium Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).These ligands accelerate the rate-limiting reductive elimination step, allowing the desired C-C bond formation to outcompete the dehalogenation pathway. Their steric bulk can also shield the metal center.[8]
Base Use weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.Strong bases (e.g., alkoxides, hydroxides) can promote side reactions and may provide a source of protons for protonolysis. Weaker bases are sufficient to facilitate transmetalation without promoting decomposition.[4]
Solvent Prefer toluene, 2-MeTHF, or CPME over DMF, DMAc, or dioxane.Solvents like toluene are less polar and less likely to act as hydride donors or promote catalyst degradation at high temperatures compared to amide-based solvents or dioxane.[4][5]
Temperature Operate at the lowest effective temperature. Consider microwave heating.Lowering the thermal energy of the system can disfavor the higher-activation energy dehalogenation pathway. Microwave irradiation can sometimes accelerate the desired reaction selectively.[4]
Additives Ensure anhydrous conditions. Use high-purity coupling partners.Water can be a proton source for hydrodehalogenation. Impurities or degradation products from the coupling partner (e.g., boronic acid) can also inhibit the catalyst or fuel side reactions.
Experimental Protocol: Optimized Suzuki Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for coupling 5-Chloro-2-fluoronicotinic acid with an arylboronic acid.

1. Reagent Preparation and Setup:

  • To a clean, oven-dried Schlenk flask, add 5-Chloro-2-fluoronicotinic acid (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to remove oxygen, which can degrade the catalyst.

2. Reaction Execution:

  • Add anhydrous toluene (or 2-MeTHF) via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The lowest temperature that affords a reasonable reaction rate should be used.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the disappearance of starting material and the formation of both the desired product and the potential dehalogenated byproduct (2-fluoronicotinic acid).

3. Work-up and Analysis:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude material by ¹H NMR and LC-MS to determine the ratio of product to the dehalogenated impurity.

B. Catalytic Hydrogenation and Reductive Processes

Unintentional dechlorination is a significant risk during reactions designed to reduce other functional groups on the molecule or its derivatives.

Troubleshooting & Optimization Strategies
ParameterRecommended SolutionScientific Rationale
Catalyst Use a less reactive catalyst. Avoid Pd/C and Raney Nickel if possible. Consider Lindlar's catalyst (Pd/CaCO₃/PbO₂) or PtO₂.Palladium on carbon and Raney Nickel are highly active for hydrogenolysis of C-Cl bonds.[9] A less active or "poisoned" catalyst can provide greater selectivity for other functional groups over the C-Cl bond.
Hydrogen Source Prefer transfer hydrogenation over high-pressure H₂ gas.Reagents like ammonium formate, cyclohexene, or isopropanol can serve as in-situ hydrogen sources, providing milder and often more controllable reaction conditions than a high-pressure H₂ atmosphere.[10]
Additives Include a base like triethylamine (Et₃N) or an amine sponge.Bases can sometimes modulate the activity of the catalyst surface, potentially suppressing the hydrodehalogenation reaction.[9]
Reaction Control Use stoichiometric amounts of reductant where possible. Monitor carefully.In cases of non-catalytic reductions (e.g., using metal hydrides), carefully controlling the stoichiometry can prevent over-reduction.

III. Analytical Workflow for Detecting Dehalogenation

Properly identifying and quantifying the dehalogenated impurity is the first step in troubleshooting.

G cluster_0 Reaction Monitoring TLC 1. TLC Analysis (Qualitative Check) LCMS 2. LC-MS Analysis (Confirmation & Mass ID) TLC->LCMS Spot corresponds to byproduct standard? NMR 3. Crude ¹H NMR (Ratio Estimation) LCMS->NMR Mass confirmed for Ar-H? HPLC 4. HPLC Analysis (Quantification) NMR->HPLC Need precise quantification?

Caption: A typical analytical workflow for identifying dehalogenation.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the reaction progress. The dehalogenated product, 2-fluoronicotinic acid, will likely have a different Rf value than the starting material and the desired product. Spotting a standard of the suspected byproduct alongside the reaction mixture is highly recommended.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive tool for confirming the presence of the dehalogenated species. You can directly observe the mass-to-charge ratio (m/z) corresponding to the molecular weight of 2-fluoronicotinic acid (C₆H₄FNO₂ = 141.02 g/mol ) and compare its retention time to a known standard.[12]

  • Proton NMR (¹H NMR): In the crude reaction mixture, you can often identify characteristic signals for the dehalogenated product. The proton that replaces the chlorine at the 5-position will appear as a new signal in the aromatic region. Integration of this new peak against a characteristic peak of your desired product can provide an estimate of the impurity level.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification, HPLC with a UV detector is the standard method. By creating a calibration curve with a pure sample of 2-fluoronicotinic acid, you can determine its exact percentage in your final product.

By systematically applying these diagnostic and preventative strategies, researchers can significantly mitigate the risk of dehalogenation, leading to higher yields, cleaner reaction profiles, and more reliable synthetic outcomes.

References

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Al-Hokbany, N., & El-hady, D. A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9793–9800. Retrieved from [Link]

  • Al-Hokbany, N., & El-hady, D. A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2012). Deciphering complexity in Pd–catalyzed cross-couplings. PMC. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ACS Publications. (2007). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Retrieved from [Link]

  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Chloro-2-fluoronicotinic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 5-Chloro-2-fluoronicotinic acid. As a critical intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 5-Chloro-2-fluoronicotinic acid. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1][2] This document offers troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-Chloro-2-fluoronicotinic acid, providing causative explanations and actionable solutions.

Question: Why is my 5-Chloro-2-fluoronicotinic acid not dissolving in the chosen solvent, even with heating?

Answer: This issue typically arises from two primary factors: an inappropriate solvent choice or insufficient solvent volume.

  • Scientific Rationale: The principle of "like dissolves like" is fundamental in solvent selection. 5-Chloro-2-fluoronicotinic acid is a polar molecule due to the presence of a carboxylic acid group, a pyridine ring, and halogen atoms. Therefore, polar solvents are generally more effective at dissolving it. If the solvent is too nonpolar, it will not effectively solvate the molecule, regardless of the temperature. Additionally, using too little solvent will result in an insoluble suspension.

  • Troubleshooting Steps:

    • Verify Solvent Polarity: Ensure you are using a solvent with appropriate polarity. For halogenated nicotinic acids, polar solvents like alcohols (e.g., methanol, ethanol) or a mixture of a polar solvent with water are often good starting points.[3]

    • Incremental Solvent Addition: Add the hot solvent in small portions to the crude material, ensuring the solution is at or near its boiling point, until the solid just dissolves.[4] This ensures you are using the minimum amount of hot solvent necessary, which is crucial for good recovery upon cooling.[5]

    • Consider a Solvent Mixture: If a single solvent is proving ineffective, a mixed solvent system can be employed.[5][6] For instance, dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble, like hot ethanol) and then adding a "bad" solvent (in which it is poorly soluble, like water or hexane) dropwise until turbidity appears can create an ideal system for recrystallization upon cooling.[5][7]

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the solvent, forming an immiscible liquid layer. This is a common problem when the melting point of the compound is lower than the boiling point of the chosen solvent or when significant impurities are present.[8]

  • Scientific Rationale: The presence of impurities can depress the melting point of a solid, increasing the likelihood of it melting before dissolving. If the solution is supersaturated at a temperature above the compound's melting point, it will separate as a liquid rather than a solid.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[5][8]

    • Slow Cooling: Rapid cooling can favor oil formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and better crystal formation.[8][9]

    • Change Solvent System: If the problem persists, select a solvent with a lower boiling point.

    • Charcoal Treatment: If colored impurities are suspected to be the cause, a charcoal treatment step can be introduced. After dissolving the crude solid in the hot solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.[9][10]

Question: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the cause and how can I induce crystallization?

Answer: The absence of crystal formation is typically due to either using an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling, or the solution remaining in a supersaturated state without nucleation.[5][8]

  • Scientific Rationale: Crystallization requires a supersaturated solution and nucleation sites for crystals to begin forming. If the solution is not sufficiently concentrated, it will not become supersaturated upon cooling. In some cases, even a supersaturated solution may need a trigger to initiate nucleation.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: Introduce a "seed crystal" – a tiny crystal of pure 5-Chloro-2-fluoronicotinic acid from a previous batch – into the cooled solution. This provides a template for further crystal growth.[5]

    • Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used.[8] Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.

    • Introduce an Anti-Solvent: If the compound is dissolved in a "good" solvent, slowly add a "bad" (miscible) solvent in which the compound is insoluble until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing 5-Chloro-2-fluoronicotinic acid?

While the optimal solvent must often be determined experimentally, a good starting point for a polar, halogenated aromatic acid like this would be a polar protic solvent such as methanol or ethanol, or a mixture of one of these with water. Based on data for structurally similar compounds like 2-chloronicotinic acid, which has solubility in methanol and water, an ethanol/water or methanol/water mixture is a promising choice.[3]

Q2: How can I assess the purity of my recrystallized 5-Chloro-2-fluoronicotinic acid?

The most common methods are melting point determination and High-Performance Liquid Chromatography (HPLC). A pure compound will have a sharp melting point range. For comparison, the structurally similar 2,6-dichloro-5-fluoronicotinic acid has a melting point of 152-155 °C.[11] Impurities will typically broaden and depress the melting point. HPLC provides a quantitative measure of purity.

Q3: What are the key safety precautions to take when recrystallizing 5-Chloro-2-fluoronicotinic acid?

Similar to other halogenated nicotinic acids, 5-Chloro-2-fluoronicotinic acid should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory tract.[3] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Estimated Solubility Profile of 5-Chloro-2-fluoronicotinic Acid in Common Solvents

Note: This table is an estimation based on the properties of structurally similar molecules and general principles of solubility. Experimental verification is recommended.

SolventPolarityExpected Solubility at Room Temp.Expected Solubility at Boiling Temp.Comments
WaterHighLowModerateGood choice for a mixed solvent system with an alcohol.[12]
MethanolHighModerateHighA good candidate for a single-solvent recrystallization.[3]
EthanolHighModerateHighAnother strong candidate for single-solvent recrystallization.
AcetoneMediumModerate-HighVery HighMay be too good of a solvent, leading to poor recovery.[4]
Ethyl AcetateMediumLowModerateA potential candidate for recrystallization.
TolueneLowVery LowLowUnlikely to be a suitable solvent.
HexaneLowInsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system.[6]

Experimental Protocol: Recrystallization of 5-Chloro-2-fluoronicotinic Acid

This protocol provides a general guideline. The solvent choice and volumes may need to be optimized based on the impurity profile of the crude material.

Materials:

  • Crude 5-Chloro-2-fluoronicotinic acid

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude 5-Chloro-2-fluoronicotinic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating the mixture to a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot solution, add deionized water dropwise until a faint cloudiness (turbidity) persists.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve check_solubility Is the solid dissolving in hot solvent? dissolve->check_solubility cool Allow solution to cool oiling_out Did the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect, wash, and dry pure crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: 1. Scratch flask 2. Add seed crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reduce_volume Reduce solvent volume by boiling, then re-cool induce_crystallization->reduce_volume reduce_volume->cool reheat_add_solvent->cool change_solvent Consider a different solvent or solvent pair reheat_add_solvent->change_solvent check_solubility->cool Yes add_more_solvent Add more hot solvent incrementally check_solubility->add_more_solvent No add_more_solvent->dissolve

Sources

Optimization

Technical Support Center: Thermal Safety in 5-Chloro-2-fluoronicotinic Acid Synthesis

Status: Operational Ticket ID: #RXN-5C2F-THERM Priority: CRITICAL (Class 4 Exotherm Risk) Assigned Specialist: Senior Process Safety Chemist Introduction: The Hidden Energy in Halogen Exchange Welcome to the Process Safe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #RXN-5C2F-THERM Priority: CRITICAL (Class 4 Exotherm Risk) Assigned Specialist: Senior Process Safety Chemist

Introduction: The Hidden Energy in Halogen Exchange

Welcome to the Process Safety Support Center. You are likely accessing this guide because you are scaling up the synthesis of 5-chloro-2-fluoronicotinic acid (or its esters) and have encountered thermal anomalies.

The synthesis of this intermediate typically relies on a Halex (Halogen Exchange) reaction—substituting a chlorine atom on the pyridine ring with fluorine using Potassium Fluoride (KF). While conceptually simple, this reaction is a thermal wolf in sheep's clothing .

The Core Hazard: The reaction requires high temperatures (140°C–220°C) to overcome the activation energy of the deactivated pyridine ring. However, at these temperatures, polar aprotic solvents (DMSO, DMAc, Sulfolane) operate near their thermal decomposition thresholds. A slight deviation in stoichiometry, water content, or cooling capacity can trigger a thermal runaway , as historically evidenced by the catastrophic explosion at the Shell Stanlow plant during a similar Halex process.

Module 1: The Critical Halex Step (Reaction Control)

The Scenario

You are performing a nucleophilic aromatic substitution (


) on 2,5-dichloronicotinic acid (or ethyl 2,5-dichloronicotinate) using anhydrous KF in a polar aprotic solvent.
Critical Protocol: Solvent & Reagent Selection
ComponentRecommendationThe "Why" (Causality)
Solvent Sulfolane (preferred) or NMP.Avoid DMSO above 120°C. DMSO decomposes exothermically with activated halides, leading to pressure bursts. Sulfolane is thermally stable up to 220°C but freezes at 27°C (heat trace lines required).
Fluoride Source Spray-dried KF (High Surface Area).Standard crystalline KF has low surface area, requiring higher temps to react. Spray-dried KF reacts faster at lower temps, widening your safety margin.
Catalyst 18-Crown-6 or TBACl (Phase Transfer).Solubilizes the fluoride ion. Warning: This accelerates the rate and heat release.[1] Reduce ramp rates when using PTCs.
Process Safety Diagram: The Safe Halex Workflow

HalexSafety Start Start: Reagent Prep Drying Step 1: Azeotropic Drying (Remove water < 100 ppm) Start->Drying CheckWater QC: Karl Fischer Test Drying->CheckWater CheckWater->Drying Fail (>0.05%) Addition Step 2: Add Spray-Dried KF (Solid Addition) CheckWater->Addition Pass (<0.05%) Ramp Step 3: Ramp to 150°C (Rate: 10°C/30 min) Addition->Ramp Exotherm CRITICAL: Monitor Heat Flow (Adiabatic check) Ramp->Exotherm Hold Step 4: Reaction Hold (18-24 Hours) Exotherm->Hold Stable Quench Step 5: Controlled Cooling & Dilution Exotherm->Quench Temp Spike >5°C/min Hold->Quench

Caption: Figure 1. Safe operating workflow for Halex fluorination. Note the critical loop at the Karl Fischer (water) check; water is the primary cause of stalling, which leads to operator-induced overheating.

Module 2: Troubleshooting Guide

Issue 1: The "Stalled" Reaction (Yield < 10%)

Symptom: You have heated the mixture to 160°C for 12 hours, but HPLC shows <10% conversion to the fluoro-product. Diagnosis: Water Poisoning. Fluoride ions are heavily solvated by water (


), rendering them non-nucleophilic.
Dangerous Fix (DO NOT DO THIS):  Increasing the temperature to 200°C+ to "force" the reaction.
Corrective Action: 
  • Cool to room temperature.

  • Perform an azeotropic distillation with Toluene or Xylene to remove water.

  • Restart heating only after Karl Fischer titration confirms water < 500 ppm.

Issue 2: Thermal Runaway / Pressure Spike

Symptom: Temperature rises faster than the jacket setpoint; rapid pressure increase in the reactor. Diagnosis: Solvent/Product Decomposition.

  • Mechanism:[1][2][3][4][5][6][7][8][9][10] If using DMAc or DMF, the solvent may be reacting with the halogenated product or by-products (like arynes) to form unstable tars.

  • The "Shell" Effect: Contamination of recycled solvent with acetic acid can form acetoxy-intermediates that decompose violently [1]. Corrective Action:

  • Crash Cool: Immediately apply maximum cooling to the jacket.

  • Dilution: If safe, dump the reactor contents into a pre-cooled quench tank containing ice/water (remote actuation). Note: This ruins the batch but saves the vessel.

Module 3: Hydrolysis & Workup Hazards

After the Halex step, you likely have an ester or nitrile that requires hydrolysis to the final acid.

The Hazard: Acidification Exotherm

When acidifying the basic hydrolysis mixture (containing the carboxylate salt) to precipitate 5-chloro-2-fluoronicotinic acid:

  • Heat of Neutralization: Strong acid + Excess Base = Massive Heat.

  • CO2 Evolution: If carbonate bases were used, acidification releases

    
     gas, creating foam that can block vents.
    
Safe Workup Protocol
  • Dilute First: Dilute the reaction mass with water before acidification.

  • Sub-surface Addition: Add HCl/H2SO4 via a dip tube to prevent surface foaming.

  • Temp Limit: Maintain internal temp < 20°C during acidification to prevent decarboxylation of the product (fluoronicotinic acids can decarboxylate if heated in acidic media).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent to speed up the reaction? A: Proceed with extreme caution. While DMSO accelerates


 rates due to high polarity, it has a lower onset temperature for thermal decomposition compared to Sulfolane. If you must use DMSO, keep the reaction temperature strictly below 130°C and ensure your emergency relief venting is sized for "gassy" decomposition.

Q: Why is my product turning into black tar? A: This is likely thermal polymerization or fluorodenitration (if nitro groups are present). It indicates your reaction temperature is too high. Switch to a Phase Transfer Catalyst (like tetramethylammonium chloride) to lower the required reaction temperature by 20–30°C.

Q: I am recycling my solvent. Is this safe? A: Only if rigorously quality-controlled. You must test recycled solvent for acidic impurities (like acetic acid). As seen in the Shell Stanlow incident, acidic impurities can catalyze the formation of unstable intermediates that decompose explosively upon reheating [1, 2].

References

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Retrieved from

  • IChemE. (1990). An overview of the Shell fluoroaromatics plant explosion. Institution of Chemical Engineers. Retrieved from

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[2][5][9][10][11] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational Halex chemistry).

  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron.

Sources

Troubleshooting

Technical Support Center: Solvent Alternatives for 5-Chloro-2-fluoronicotinic Acid Reactions

Welcome to the technical support center for optimizing reactions with 5-Chloro-2-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists seeking to enhance the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with 5-Chloro-2-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists seeking to enhance the sustainability, safety, and efficiency of their synthetic routes by moving beyond conventional, and often hazardous, reaction solvents. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting advice for specific challenges, and detailed protocols for implementing greener solvent alternatives.

Frequently Asked Questions (FAQs)

Q1: Why should I consider replacing traditional solvents like DMF, NMP, or DCM for my 5-Chloro-2-fluoronicotinic acid reactions?

A1: The impetus to replace solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) is driven by the principles of Green Chemistry and increasing regulatory scrutiny.[1] These widely used solvents present significant environmental, health, and safety (EHS) concerns:

  • Toxicity: Polar aprotic solvents such as DMF and NMP are classified as having reproductive toxicity, posing serious long-term health risks.

  • Environmental Impact: Chlorinated solvents like DCM are environmental pollutants and are often volatile organic compounds (VOCs) that contribute to air pollution.

  • Process Inefficiency: The high boiling points and water miscibility of solvents like DMF can lead to energy-intensive and difficult downstream processing, including product isolation and solvent removal.

By adopting greener alternatives, you not only create a safer laboratory environment but can also improve process efficiency, reduce waste, and align with modern standards for sustainable pharmaceutical development.

Part 1: Alternative Solvents for Amide Bond Formation

Amide coupling is one of the most common transformations performed with 5-Chloro-2-fluoronicotinic acid. The selection of a suitable solvent is critical, as it must facilitate the dissolution of the acid, amine, and coupling reagents while minimizing side reactions.

Q2: What are the most promising green solvent replacements for DMF in HATU-mediated amide couplings of 5-Chloro-2-fluoronicotinic acid?

A2: Several greener solvents have emerged as excellent replacements for DMF in amide couplings. The best choice often depends on the specific properties of your amine nucleophile. Key alternatives include 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and Ethyl Acetate (EtOAc).

Causality Explained: The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid by the coupling reagent (e.g., HATU) to form a highly reactive O-acylisourea intermediate. This intermediate must then be readily accessible to the amine nucleophile. The solvent must solubilize all components without interfering with the activation step or the subsequent aminolysis. While polar aprotic solvents like DMF excel at this, modern ethereal or ester-based solvents offer a much-improved safety profile with comparable performance.

Solvent Comparison for Amide Coupling
SolventClassBoiling Point (°C)Key Advantages & Considerations
DMF (Baseline) Dipolar Aprotic153Excellent dissolving power, but reprotoxic and difficult to remove.
2-MeTHF Bio-based Ether80Derived from renewable sources, low water miscibility for easy workup, forms a low-boiling azeotrope with water.[2]
CPME Hydrophobic Ether106High boiling point, stable to acids/bases, very low peroxide formation, hydrophobic nature simplifies aqueous workup.[3][4]
Ethyl Acetate Ester77Low cost, low toxicity, but may not be suitable for poorly soluble substrates. Can be susceptible to hydrolysis with strong bases.
Workflow: Selecting a Greener Solvent for Amide Coupling

G cluster_start cluster_solubility cluster_temp cluster_workup cluster_end start Start: Amide Coupling (5-Chloro-2-fluoronicotinic acid) solubility_check Are reactants/reagents soluble in ethereal solvents? start->solubility_check cpme_2methf Select 2-MeTHF or CPME solubility_check->cpme_2methf Yes etac Consider Ethyl Acetate solubility_check->etac No, but soluble in esters temp_req Is a higher reaction temperature (>80°C) needed? cpme_2methf->temp_req etac->temp_req cpme_select CPME is preferred (BP = 106°C) temp_req->cpme_select Yes methf_ok 2-MeTHF is suitable (BP = 80°C) temp_req->methf_ok No workup_consider Ease of Workup cpme_select->workup_consider methf_ok->workup_consider hydrophobic_advantage Both 2-MeTHF and CPME offer excellent phase separation from water workup_consider->hydrophobic_advantage end_node Optimized Greener Protocol hydrophobic_advantage->end_node

Caption: Decision workflow for green solvent selection in amide coupling.

Model Protocol 1: HATU-Mediated Amide Coupling in 2-MeTHF

This protocol describes a representative procedure for the coupling of 5-Chloro-2-fluoronicotinic acid with a primary amine.

Materials:

  • 5-Chloro-2-fluoronicotinic acid (1.0 equiv)

  • Amine (e.g., Aniline) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-2-fluoronicotinic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Stir the suspension at room temperature for 5 minutes.

  • Add the amine (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. For difficult couplings, gentle heating to 40-50°C may be beneficial.[5]

  • Workup: Upon completion, dilute the reaction mixture with additional 2-MeTHF.

  • Wash the organic phase sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. The limited miscibility of 2-MeTHF with water ensures clean phase separation.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography or recrystallization as needed.

Part 2: Alternative Solvents for Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro substituent on the pyridine ring of 5-Chloro-2-fluoronicotinic acid is highly activated towards Nucleophilic Aromatic Substitution (SNAr), providing a key pathway for diversification.

Q3: Can water be used as a solvent for SNAr reactions with 5-Chloro-2-fluoronicotinic acid? What are the main challenges?

A3: Yes, water is a highly attractive green solvent for SNAr reactions, especially with highly activated substrates. However, its use presents two primary challenges: solubility of the organic reactants and potential hydrolysis of the electrophile.

Causality Explained: The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex.[6] Polar solvents are crucial for stabilizing this charged intermediate. While traditional dipolar aprotic solvents stabilize it through dipole interactions, protic solvents like water can stabilize it through hydrogen bonding. The main hurdle is ensuring sufficient concentration of the reactants in the aqueous phase for the reaction to occur at a practical rate.

To overcome solubility issues, surfactants or polymeric additives like hydroxypropyl methylcellulose (HPMC) can be employed to create micelles, which act as "nanoreactors" to solubilize the organic compounds in water.[7]

Solvent Comparison for SNAr Reactions
SolventClassBoiling Point (°C)Key Advantages & Considerations
DMSO (Baseline) Dipolar Aprotic189Excellent for SNAr, solubilizes a wide range of substrates. High boiling point makes removal difficult.
Water Protic100The ultimate green solvent; non-toxic, non-flammable. Requires strategies to overcome solubility issues (e.g., HPMC).[7]
PEG-400 Polymer>200Non-toxic, biodegradable, and can promote rapid SNAr reactions, often at elevated temperatures.[8] Workup can be challenging.
t-Amyl Alcohol Protic102A higher-boiling alcohol that can serve as a greener alternative to DMSO for high-temperature SNAr.
Diagram: The Role of Solvent in Stabilizing the Meisenheimer Complex

Caption: Energy profile of an SNAr reaction showing solvent stabilization.

Model Protocol 2: SNAr Reaction in Water with HPMC Additive

This protocol provides a general method for the substitution of the 2-fluoro group with an amine nucleophile in an aqueous medium.

Materials:

  • 5-Chloro-2-fluoronicotinic acid (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Hydroxypropyl methylcellulose (HPMC)

  • Deionized Water

Procedure:

  • Prepare a 0.1 wt% solution of HPMC in deionized water by stirring until the polymer is fully dissolved.

  • In a reaction vial, add 5-Chloro-2-fluoronicotinic acid (1.0 equiv), the amine (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the HPMC solution to achieve a concentration of 0.5 M with respect to the acid.

  • Seal the vial and stir the mixture vigorously at a temperature between 50-80°C. Higher temperatures may be required for less reactive amines.

  • Monitor the reaction by LC-MS. Reactions are often complete within 1-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or 2-MeTHF (3 x volume). The HPMC remains in the aqueous phase.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Troubleshooting Guide

Q4: My amide coupling reaction is sluggish or stalls in 2-MeTHF. What should I do?

A4: This is a common issue often related to solubility or insufficient activation.

Problem Potential Cause Recommended Solution
Low Conversion / Stalled Reaction Poor Solubility: The carboxylic acid, amine, or the intermediate carboxylate-amine salt may not be fully dissolved.1. Increase Dilution: Decrease the concentration from 0.2 M to 0.1 M. 2. Add Co-solvent: Add a small percentage (5-10%) of a more polar solvent like N,N-dimethylacetamide (DMAc) if EHS guidelines permit. 3. Gentle Heating: Increase the reaction temperature to 40-50°C to improve solubility and reaction kinetics.
Insufficient Basicity: The base (e.g., DIPEA) may be insufficient to fully deprotonate the carboxylic acid, especially if the amine is provided as a salt.1. Check Stoichiometry: Ensure at least 2.5-3.0 equivalents of base are used. 2. Switch Base: For stubborn reactions, a stronger non-nucleophilic base like DBU could be considered, but screen for side reactions.
Deactivation of Coupling Reagent: HATU can be sensitive to moisture.Ensure all reagents and the solvent are anhydrous. Perform the reaction under a strict inert atmosphere.
Q5: I'm performing an SNAr reaction in water, but the yield is low, and I see starting material hydrolysis. How can I fix this?

A5: This indicates that the rate of hydrolysis is competitive with the rate of nucleophilic substitution.

Problem Potential Cause Recommended Solution
Low Yield & Hydrolysis Product Base is too strong / conditions too harsh: Strong bases (like KOH) and high temperatures can accelerate the hydrolysis of the activated 2-fluoro position.1. Use a Milder Base: Switch from KOH to a weaker inorganic base like K₂CO₃ or K₃PO₄.[9] 2. Lower Temperature: Reduce the reaction temperature and increase the reaction time. 3. Increase Nucleophile Concentration: Use a slightly higher excess of the amine nucleophile (e.g., 1.5-2.0 equiv) to favor the desired reaction pathway.
Poor Nucleophile Solubility: Even with HPMC, a very hydrophobic nucleophile may not partition effectively into the micellar "nanoreactors".1. Increase HPMC Concentration: Try increasing the HPMC solution to 0.5-1.0 wt%. 2. Consider Phase-Transfer Catalyst: For certain systems, a phase-transfer catalyst (e.g., TBAB) might be effective. 3. Switch to PEG-400: If aqueous methods fail, PEG-400 is an excellent non-aqueous green solvent that often provides better solubility for organic nucleophiles.
Q6: Product isolation from PEG-400 is difficult. What is the best workup procedure?

A6: Standard liquid-liquid extraction is often ineffective due to the high water solubility of PEG-400.

  • Direct Precipitation: If your product is a solid and poorly soluble in water, the most effective method is to dilute the reaction mixture with a large volume of cold water. The product should precipitate and can be collected by filtration.

  • Extraction with a Less Polar Solvent: After diluting with water, perform multiple extractions with a solvent in which PEG-400 is insoluble, such as diethyl ether or tert-butyl methyl ether (TBME).

  • Cooling & Extraction: For some systems, cooling the reaction mixture in an ice-acetone bath can cause the PEG-400 to precipitate, allowing it to be filtered off before extraction.

References

  • Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 20, 1137-1149. [Link]

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 265-268. [Link]

  • Koley, M., et al. (2013). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 54(44), 5966-5969. [Link]

  • Lipshutz, B. H., et al. (2015). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 17, 3796-3802. [Link]

  • Lei, M., et al. (2023). Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. Molecules, 28(1), 384. [Link]

  • Kobayashi, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal, 11(6), 831-839. [Link]

  • Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios. OnlineInhibitor.com. [Link]

  • Mallepalli, R., et al. (2011). Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium for the One-Pot Synthesis of N-Substituted Azepines under Catalyst-Free Conditions. Synlett, 2011(18), 2730-2732. [Link]

Sources

Optimization

Technical Support Center: Impurity Mitigation in 5-Chloro-2-fluoronicotinic Acid Synthesis

Introduction: The "Halogen Swap" Challenge The synthesis of 5-Chloro-2-fluoronicotinic acid (5-CFNA) is a critical step in the production of modern agrochemicals and kinase inhibitors.[1] The industry-standard route invo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Halogen Swap" Challenge

The synthesis of 5-Chloro-2-fluoronicotinic acid (5-CFNA) is a critical step in the production of modern agrochemicals and kinase inhibitors.[1] The industry-standard route involves a Halex (Halogen Exchange) reaction on 2,5-dichloronicotinic acid (or its ester/nitrile derivatives) using potassium fluoride (KF).[1]

The Core Problem: The physical properties of the starting material (2,5-dichloro) and the product (5-chloro-2-fluoro) are frustratingly similar.[1] If the exchange reaction does not reach >98% conversion, separating the remaining chlorinated starting material via standard recrystallization is nearly impossible due to the formation of solid solutions (mixed crystals). Furthermore, the 2-fluoro position is highly labile, leading to rapid hydrolysis into the 2-hydroxy impurity if moisture is uncontrolled.[1]

This guide addresses these specific failure modes with self-validating protocols.

Module 1: The Halex Reaction (Synthesis Phase)[1]

Context: The nucleophilic aromatic substitution (


) of chlorine for fluorine at the 2-position.[1]
FAQ 1.1: Why is my conversion stalling at 80-90%?

Diagnosis: The presence of water is the primary antagonist.[1] Fluoride ion (


) is a "hard" nucleophile that becomes heavily solvated and deactivated by even trace moisture (forming 

clusters).[1] Corrective Action:
  • Reagent Prep: You must use Spray-Dried Potassium Fluoride (KF) .[1] Standard crystalline KF has too low a surface area.[1]

  • Azeotropic Drying: Before adding the substrate, reflux your solvent (Sulfolane or DMSO) with toluene and the KF, distilling off the toluene-water azeotrope until the distillate is clear.

  • Catalysis: Add a phase transfer catalyst (PTC) like Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (1-3 mol%) to solubilize the fluoride.[1]

FAQ 1.2: I see a "des-carboxy" impurity (5-chloro-2-fluoropyridine). Why?

Diagnosis: Thermal decarboxylation.[1] Nicotinic acids are prone to losing


 at the high temperatures (

) required for the Halex reaction.[1] Corrective Action:
  • Esterification Strategy: Do not perform Halex on the free acid. Convert 2,5-dichloronicotinic acid to methyl 2,5-dichloronicotinate first. The ester is thermally stable and has a lower boiling point, allowing for easier purification later (see Module 3).

Module 2: Impurity Profile & Pathways

The following diagram maps the "Happy Path" to the target molecule against the "Sad Paths" leading to common impurities.

G SM Starting Material (2,5-Dichloronicotinic Acid/Ester) KF Reagents: KF, Sulfolane, 150°C SM->KF Imp_Decarb Impurity C: 5-Chloro-2-fluoropyridine (Decarboxylation) SM->Imp_Decarb T > 160°C (Thermal Stress) Target TARGET PRODUCT 5-Chloro-2-fluoronicotinic Acid KF->Target Complete Exchange (Happy Path) Imp_SM Impurity A: Unreacted Starting Material (Hard to remove) KF->Imp_SM Incomplete Rxn (Wet KF) Imp_OH Impurity B: 5-Chloro-2-hydroxynicotinic Acid (Hydrolysis) Target->Imp_OH Aq. Workup (pH > 10 or < 1) Target->Imp_Decarb T > 160°C

Figure 1: Reaction pathway showing the critical divergence between the target product and the three primary impurities: Unreacted SM (Impurity A), Hydrolysis byproduct (Impurity B), and Decarboxylation byproduct (Impurity C).[1]

Module 3: Purification & Workup (The "Secret Sauce")

Context: Separation of the chloro-precursor from the fluoro-product is the hardest challenge due to their isostructural nature.[1]

FAQ 3.1: Recrystallization isn't improving the Cl/F ratio. What now?

Insight: 2,5-dichloro and 5-chloro-2-fluoro analogs often co-crystallize.[1] Standard recrystallization (e.g., from Ethanol/Water) purifies the chemical quality (removes tars) but fails to improve the isotopic (Cl vs F) purity efficiently.[1] The "Derivatize-Distill" Protocol (High Purity): If your crude material has >5% starting material, do not rely on crystallization.[1]

  • Esterify: Convert the crude acid mixture to the Methyl Ester (MeOH/H2SO4).

  • Fractional Distillation: The boiling point difference between the fluoro-ester and chloro-ester is larger than the melting point difference of the solids.[1] Distill under high vacuum.

    • Target: Collect the lower boiling fraction (Fluoro-ester).[1]

  • Hydrolysis: Saponify the purified ester (NaOH/Water) at controlled temperature (

    
    ) to regenerate the acid.
    
FAQ 3.2: How do I remove the "Hydroxy" impurity (Impurity B)?

Diagnosis: The 2-fluoro position is activated.[1] If you acidify the reaction mixture while it is still hot, or if you use strong bases (pH > 12) for too long, water attacks the 2-position, displacing the fluorine. Corrective Action (pH Swing):

  • Dissolution: Dissolve crude solid in mild aqueous base (

    
    , pH ~8-9). The Hydroxy impurity (a pyridone tautomer) is less acidic than the nicotinic acid.
    
  • Filtration: Filter off any non-acidic insolubles (decarboxylated byproducts).[1]

  • Controlled Precipitation: Slowly acidify to pH 3.5 - 4.0 .

    • Mechanism:[1][2][3][4][5][6] The 5-chloro-2-fluoronicotinic acid (

      
      ) will precipitate first or second depending on exact conditions, but the hydroxy-impurity often has different solubility characteristics due to H-bonding.[1] Note: Exact pH cut-points must be determined by a titration curve for your specific concentration.[1]
      

Summary of Quantitative Data

Parameter2,5-Dichloronicotinic Acid (SM)5-Chloro-2-fluoronicotinic Acid (Target)5-Chloro-2-hydroxynicotinic Acid (Impurity)
Role Starting MaterialProductHydrolysis Byproduct
Origin Incomplete ReactionHalex ExchangeWater/OH- attack on Product
pKa (Est.) ~2.80~2.58 (Stronger Acid)~3.5 (Pyridone character)
Solubility Low in acidic waterModerate in acidic waterHigh in basic water
Removal Distillation (as ester) N/ApH Controlled Precipitation

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][4][6][7][8][9] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational work on Halex chemistry and solubility of fluorinated benzoic/nicotinic acids). [1]

  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[4][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry.[1][6] (Detailed industrial parameters for Halex reactions, solvent selection, and KF drying).

  • Patent CN10355732C. Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid.[1] (Describes the esterification-hydrolysis route to avoid purification issues).

  • Patent EP0655998B1. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[1] (While for the 2,6-isomer, this patent details the "Distillation of Acid Chloride" technique to separate Cl/F species).

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinic Acid Analogs

The following guide provides a technical comparison of Nicotinic Acid (Niacin) and its fluorinated analogs, synthesized from current medicinal chemistry literature and pharmacological data. Content Type: Technical Compar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of Nicotinic Acid (Niacin) and its fluorinated analogs, synthesized from current medicinal chemistry literature and pharmacological data.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

Nicotinic Acid (NA) remains a benchmark for treating dyslipidemia via GPR109A (HCAR2) activation.[1] However, its clinical utility is limited by cutaneous flushing (mediated by PGD2) and rapid metabolic clearance. Fluorination strategies—specifically ring-fluorination (e.g., 5-fluoronicotinic acid) and bioisosteric replacement (e.g., fluorinated pyrazoles)—are employed to modulate pKa, block metabolic "soft spots," and alter receptor residence time. This guide compares the physicochemical and biological profiles of native NA against these fluorinated derivatives.

Structural & Physicochemical Comparison

The introduction of fluorine (F) exerts profound electronic effects on the pyridine scaffold. The high electronegativity of F lowers the pKa of the carboxylic acid and reduces the basicity of the pyridine nitrogen.

Table 1: Physicochemical Properties Profile
FeatureNicotinic Acid (NA) 5-Fluoronicotinic Acid (5-FNA) Fluorinated Pyrazole Agonists
Core Scaffold Pyridine-3-carboxylic acid5-Fluoro-pyridine-3-carboxylic acid4-Fluoro-pyrazole-3-carboxylic acid
pKa (COOH) ~4.75~3.80 (Estimated)~3.50
Lipophilicity (LogP) 0.80~1.15 (More Lipophilic)Variable (Tail-dependent)
Electronic Effect Standard resonanceStrong Inductive (-I) withdrawalBioisosteric modulation
Primary Utility Dyslipidemia therapeuticMetabolic probe / PET PrecursorHigh-affinity "Flush-Free" candidate

Expert Insight: The reduced pKa of 5-FNA increases the fraction of the molecule existing as the carboxylate anion at physiological pH. While this aids solubility, the electron-withdrawing fluorine at the 5-position deactivates the ring towards electrophilic aromatic substitution, significantly altering its metabolic fate compared to NA.

Biological Activity & Potency

The biological activity is primarily mediated through the GPR109A (HCAR2) receptor, a Gi-coupled GPCR expressed on adipocytes and immune cells.[2]

Binding Affinity (GPR109A)
  • Nicotinic Acid (NA): Acts as a high-affinity full agonist (

    
    ). It requires an ionized carboxylate for an essential salt bridge with Arg111  in transmembrane domain 3 (TM3).
    
  • 5-Fluoronicotinic Acid (5-FNA): Direct ring fluorination often results in reduced affinity or partial agonism compared to the parent NA. The steric bulk of fluorine (1.47 Å vs 1.20 Å for H), while small, can interfere with the tight packing in the orthosteric binding pocket if not compensated by specific interactions. 5-FNA is frequently used as a chemical building block or PET tracer precursor (e.g., [18F]-labeling) rather than a standalone therapeutic.

  • Fluorinated Pyrazoles (Bioisosteres): These are the true "next-generation" fluorinated analogs. Replacing the pyridine ring with a fluorinated pyrazole maintains the critical carboxylic acid geometry while altering the vector of the lipophilic domain. These analogs often exhibit equipotent or superior affinity (

    
    ) to NA.
    
Lipolysis Inhibition (Functional Readout)

The primary therapeutic mechanism is the inhibition of adenylyl cyclase, reducing cAMP and preventing the phosphorylation of Hormone-Sensitive Lipase (HSL).

  • NA: Rapid, potent inhibition of free fatty acid (FFA) release. Subject to "rebound" effect upon washout.

  • Fluorinated Analogs:

    • 5-FNA: Shows weaker anti-lipolytic activity in adipocyte assays compared to NA.

    • Acipimox (Related Pyrazine-oxide): While not a simple fluoro-analog, it illustrates the principle: structural modification leads to a longer half-life and sustained anti-lipolytic effect (no rebound), albeit with lower potency than NA.

Metabolic Stability & Pharmacokinetics

Fluorination is most effective at blocking Phase I metabolism.

  • Nicotinic Acid Metabolism:

    • Conjugation: Glycine conjugation to Nicotinuric Acid (Major pathway).

    • N-Methylation: To N-methyl-nicotinamide (via NNMT).

    • Oxidation: Hydroxylation to pyridones (2-PY, 4-PY).

  • Fluorinated Analog Advantage:

    • Metabolic Blocking: Placing a fluorine at the C5 or C6 position blocks oxidative attack (hydroxylation) at those sites.

    • Clearance: 6-Fluoronicotinic acid is often excreted largely unchanged or conjugated, avoiding the rapid N-methylation pathway that clears NA. This extends the biological half-life (

      
      ).
      

Mechanism of Action & Flushing Pathway

The diagram below illustrates the dual pathway: the therapeutic anti-lipolytic effect and the side-effect (flushing) pathway mediated by


-arrestin and PLA2.

GPR109A_Signaling Ligand Ligand (NA or Fluorinated Analog) Receptor GPR109A (HCAR2) (Adipocytes & Langerhans Cells) Ligand->Receptor Binding Gi Gi Protein Activation Receptor->Gi G-Protein Bias Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Arrestin Bias? AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA Lipolysis Inhibition of Lipolysis (Therapeutic Effect) PKA->Lipolysis PLA2 PLA2 Activation (ERK1/2 MAPK) Arrestin->PLA2 Arach Arachidonic Acid Release PLA2->Arach COX1 COX-1 / COX-2 Arach->COX1 PGD2 PGD2 Release (Flushing Side Effect) COX1->PGD2

Caption: Dual signaling pathways of GPR109A. Fluorinated partial agonists aim to bias signaling toward the Gi (green) pathway while minimizing Beta-Arrestin (red) recruitment.

Experimental Protocols

To validate the activity of a fluorinated analog, the following self-validating protocols are recommended.

Protocol A: GPR109A cAMP Inhibition Assay (In Vitro)

Objective: Determine


 of the analog for Gi-protein signaling.
System:  CHO-K1 cells stably expressing human GPR109A.[3]
  • Seeding: Plate cells (10,000/well) in 384-well plates in assay buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

  • Stimulation: Add Forskolin (10

    
    ) to all wells to artificially elevate cAMP levels.
    
  • Treatment: Treat cells with serial dilutions (10 nM to 100

    
    ) of NA  (Control) and Fluorinated Analog  (Test).
    
  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Principle: Competition between cellular cAMP and labeled cAMP tracer.

  • Analysis: Plot % Inhibition of Forskolin-induced cAMP vs. Log[Concentration].

    • Validation: NA should yield an

      
      . If the Fluorinated Analog shows >1000 nM, it is a weak agonist.
      
Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the blocking effect of fluorine on oxidative metabolism.

  • Preparation: Incubate Test Compound (1

    
    ) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time to determine intrinsic clearance (

    
    ).
    
    • Expectation: 5-FNA or 6-FNA should show significantly lower

      
       (higher stability) compared to NA due to blockage of ring hydroxylation.
      

References

  • Tunaru, S., et al. (2003).[4] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[5] Nature Medicine. Link

  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid.[6] Journal of Biological Chemistry. Link

  • Gille, A., & Offermanns, S. (2008). Pharmacology of the niacin receptor.[5][7][8][9] Annual Review of Pharmacology and Toxicology.[9] Link

  • Deng, X., et al. (2008). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.[10] Bioorganic & Medicinal Chemistry Letters.[10] Link

  • Basuli, F., et al. (2017).[11] Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group.[11] Journal of Labelled Compounds and Radiopharmaceuticals.[11] Link

Sources

Comparative

A Comparative Guide to HPLC Validation for Purity Assessment of 5-Chloro-2-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 5-Chloro-2-fluoronicotinic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly influence the quality and impurity profile of the final drug substance. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-Chloro-2-fluoronicotinic acid.

This document is structured to provide not just a protocol, but a comprehensive understanding of the analytical strategy. We will delve into the rationale behind the chosen methodology, present a detailed validation protocol adhering to international guidelines, and offer a comparative analysis with alternative techniques, supported by experimental data. Our objective is to equip you with the expertise to implement and adapt these methods for your specific research and development needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of non-volatile and thermally labile compounds, a category to which 5-Chloro-2-fluoronicotinic acid and its potential impurities belong. The technique's high resolving power, sensitivity, and adaptability make it an indispensable tool in pharmaceutical quality control.

A robust HPLC method for purity analysis must be "stability-indicating," meaning it can resolve the main component from its potential impurities and degradation products. This is achieved through a systematic method development and validation process.

A Validated RP-HPLC Method for 5-Chloro-2-fluoronicotinic Acid

Based on the physicochemical properties of 5-Chloro-2-fluoronicotinic acid (a halogenated pyridine carboxylic acid), a reverse-phase HPLC (RP-HPLC) method is the most suitable approach. The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes.

Experimental Protocol: RP-HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH ≈ 2.5)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 5-Chloro-2-fluoronicotinic acid reference standard in the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Causality Behind Experimental Choices:
  • C18 Column: The non-polar C18 stationary phase provides excellent retention for the moderately non-polar 5-Chloro-2-fluoronicotinic acid.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group of the analyte. This leads to a more hydrophobic character, resulting in better retention and symmetrical peak shape on the C18 column.[1]

  • Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable analysis time, while maintaining good resolution for early eluting compounds.

  • UV Detection at 275 nm: This wavelength was selected based on the UV spectrum of 5-Chloro-2-fluoronicotinic acid, providing a good balance of sensitivity for the main component and potential aromatic impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_hplc HPLC System prep_std Prepare Standard (0.1 mg/mL) injector Autosampler (10 µL injection) prep_std->injector prep_sample Prepare Sample (0.1 mg/mL) prep_sample->injector pump Pump & Gradient Mixer (ACN/H2O with H3PO4) pump->injector column C18 Column (30 °C) injector->column detector UV Detector (275 nm) column->detector data_acq Data Acquisition & Chromatogram Generation detector->data_acq

Caption: Workflow for the HPLC analysis of 5-Chloro-2-fluoronicotinic Acid.

Method Validation: A Self-Validating System

A critical component of any analytical method is its validation, which demonstrates its suitability for the intended purpose. The validation of this HPLC method was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria Hypothetical Result
Specificity Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).The method should resolve the main peak from all degradation products and impurities. Peak purity analysis should show no co-eluting peaks.The method successfully separated the main peak from all stress-induced degradants. Peak purity index > 0.999.
Linearity Analysis of five concentrations ranging from 0.005 to 0.15 mg/mL.Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Accuracy Spiking the sample with the reference standard at three concentration levels (80%, 100%, and 120%).Mean recovery between 98.0% and 102.0%.Mean recovery of 99.5%.
Precision - Repeatability: Six replicate injections of the standard solution.- Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.Repeatability RSD = 0.5%; Intermediate Precision RSD = 0.9%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N) of 3:1.-0.001 mg/mL
Limit of Quantitation (LOQ) Determined based on S/N of 10:1.-0.003 mg/mL
Robustness Deliberate variations in method parameters (flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters (resolution, tailing factor) remain within acceptable limits.The method was found to be robust for all tested variations.
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[3] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies would demonstrate the specificity of the method by showing that the main peak is well-resolved from any degradation products formed under these stress conditions.

Visualizing the Validation Workflow

Validation_Workflow cluster_validation ICH Q2(R1) Validation start Method Development Complete specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: The systematic workflow for HPLC method validation.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other analytical techniques can also be used for the purity assessment of 5-Chloro-2-fluoronicotinic acid. Below is a comparison of the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Performance Comparison
Parameter Validated HPLC UPLC Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Liquid-solid partitioningLiquid-solid partitioning with sub-2µm particlesGas-liquid/solid partitioningDifferential migration in an electric field
Analysis Time ~25 min~5 min~15 min (with derivatization)~10 min
Resolution HighVery HighHigh (for volatile compounds)Very High
Sensitivity (LOD) ~1 µg/mL~0.2 µg/mL~5 µg/mL (without derivatization)~2 µg/mL
Sample Throughput ModerateHighLow to ModerateHigh
Solvent Consumption HighLowVery Low (carrier gas)Very Low
Key Advantage Robust, widely available, versatileFast, high resolution, low solvent useExcellent for volatile impuritiesHigh efficiency, minimal sample volume
Key Limitation Slower than UPLC, higher solvent costHigher initial instrument cost, higher backpressureRequires derivatization for non-volatile compounds, potential for thermal degradationLower sensitivity with UV detection, reproducibility can be challenging
Discussion of Alternatives
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and higher sensitivity.[4][5] For a high-throughput laboratory, transitioning the developed HPLC method to a UPLC system would be a logical next step to increase efficiency and reduce solvent consumption.

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For 5-Chloro-2-fluoronicotinic acid, direct analysis by GC is challenging due to its low volatility and the presence of the carboxylic acid group. Derivatization to a more volatile ester form would be necessary, adding a step to the sample preparation and potentially introducing variability. However, GC-MS could be an excellent tool for identifying and quantifying volatile organic impurities that may be present from the synthesis process.[6][7]

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency, especially for charged species like organic acids.[8][9] The technique requires minimal sample and solvent, making it a "green" analytical method. The separation is based on the charge-to-size ratio of the analytes. While CE can provide rapid and efficient separations of 5-Chloro-2-fluoronicotinic acid from its impurities, it can be less robust than HPLC for routine quality control, and achieving the same level of sensitivity with UV detection can be challenging.[10]

Conclusion

The validated RP-HPLC method presented in this guide provides a robust and reliable approach for the purity determination of 5-Chloro-2-fluoronicotinic acid, meeting the stringent requirements of the pharmaceutical industry. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies.

While alternative techniques such as UPLC, GC, and CE offer specific advantages, HPLC remains the most practical and widely accessible primary method for this type of analysis. UPLC stands out as a superior alternative for laboratories equipped with the technology, offering significant gains in speed and efficiency. GC and CE serve as valuable complementary techniques, particularly for the analysis of volatile impurities and for orthogonal verification of purity, respectively.

The choice of analytical technique should always be guided by the specific requirements of the analysis, including the need for speed, sensitivity, and the nature of the potential impurities. This guide provides the foundational knowledge and a validated starting point for the comprehensive purity assessment of 5-Chloro-2-fluoronicotinic acid, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency. [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]

  • Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds. PubMed. [Link]

  • Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. MDPI. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. National Institutes of Health. [Link]

  • Study on dicarboxylic acids in aerosol samples with capillary electrophoresis. PubMed. [Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • 5-Chloronicotinic acid. PubChem. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap. [Link]

  • Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. ResearchGate. [Link]

  • Capillary Electrophoresis in the Undergraduate Instrumental Analysis Laboratory: Determination of Common Analgesics. Journal of Chemical Education. [Link]

  • 2,6-Dichloro-5-fluoronicotinic acid. Chemsrc. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Capillary Electrophoresis: Quantify Organic Acids-Plant Tissue: Coffea Seeds l Protocol Preview. YouTube. [Link]

  • UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica. [Link]

Sources

Validation

Benchmarking Synthesis Routes for 5-Chloro-2-fluoronicotinic Acid

CAS: 884494-57-9 Target Molecule: 5-Chloro-2-fluoropyridine-3-carboxylic acid Primary Application: Key intermediate for kinase inhibitors and agrochemicals (e.g., herbicide precursors).[1][2] Executive Summary 5-Chloro-2...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 884494-57-9 Target Molecule: 5-Chloro-2-fluoropyridine-3-carboxylic acid Primary Application: Key intermediate for kinase inhibitors and agrochemicals (e.g., herbicide precursors).[1][2]

Executive Summary

5-Chloro-2-fluoronicotinic acid is a critical scaffold in medicinal chemistry, particularly for drugs targeting the ATP-binding site of kinases where the fluorine atom modulates metabolic stability and binding affinity.[1][2]

This guide benchmarks the two most viable synthesis routes:

  • Directed Ortho Metalation (DoM): A high-precision, lab-to-pilot scale route utilizing 5-chloro-2-fluoropyridine.[1][2]

  • Halogen Exchange (Halex): An industrial-scale route utilizing 2,5-dichloronicotinic acid.[1][2]

Editorial Note on Isomer Safety: Researchers must distinguish the target 5-Chloro-2-fluoronicotinic acid (Cl at C5, F at C2) from its isomer 2-Chloro-5-fluoronicotinic acid (Cl at C2, F at C5, CAS 38186-88-8).[1][2] Confusing these isomers will lead to complete synthetic failure in downstream coupling reactions.

Route Analysis & Benchmarking

Route A: Directed Ortho Metalation (DoM)

Best For: Laboratory Scale (g to kg), High Purity Requirements, Rapid Prototyping.[2]

This route exploits the strong ortho-directing ability of the fluorine atom on the pyridine ring. By using a non-nucleophilic base (LDA), the proton at the C3 position (sandwiched between the ring nitrogen and the fluorine) is selectively removed.

  • Starting Material: 5-Chloro-2-fluoropyridine (CAS 1480-65-5).[1][2]

  • Reagents: Lithium Diisopropylamide (LDA), Dry CO₂, THF.[2]

  • Mechanism: The fluorine atom acidifies the C3 proton via inductive effects. LDA removes this proton to form a lithiated intermediate, which traps CO₂.

Technical Nuance: Using n-Butyllithium (n-BuLi) directly is not recommended . n-BuLi acts as a nucleophile and can attack the C2 position, displacing fluorine (SNAr) or causing lithium-halogen exchange at the C5-Cl bond.[1][2] LDA is bulky and non-nucleophilic, ensuring exclusive deprotonation at C3.

Route B: Halogen Exchange (Halex)

Best For: Industrial Scale (>100 kg), Cost Optimization.[2]

This route utilizes the differential reactivity of chlorine atoms on the pyridine ring. The chlorine at C2 is activated by the adjacent ring nitrogen (SNAr active), while the chlorine at C5 is unactivated.

  • Starting Material: 2,5-Dichloronicotinic acid (CAS 59782-85-3).[1][2]

  • Reagents: Anhydrous Potassium Fluoride (KF), 18-Crown-6 (catalyst) or Tetraphenylphosphonium bromide, Sulfolane or DMSO.[1][2]

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The fluoride ion attacks C2, displacing chloride.[2] The C5-Cl bond remains intact due to lack of resonance activation.[1]

Comparative Performance Matrix

MetricRoute A: Directed Lithiation (DoM)Route B: Halex Reaction
Yield High (75–85%)Moderate to High (60–80%)
Purity Profile Excellent (>98%); main impurity is starting material.[1][2]Moderate; requires removal of unreacted chloride and inorganic salts.
Scalability Limited by cryogenic requirements (-78°C).[1][2]Excellent; runs at high temp (140-180°C).[1]
Cost High (Lithium reagents, dry solvents).[2][4]Low (KF is cheap, solvent recyclable).[2]
Safety Pyrophoric reagents (LDA/n-BuLi).[1][2]High temperature/pressure; HF generation risk if wet.
Atom Economy Moderate (Loss of amine base).[2]High (Exchange of Cl for F).

Detailed Experimental Protocols

Protocol A: Directed Lithiation (Lab Scale)

Objective: Synthesis of 10g of 5-Chloro-2-fluoronicotinic acid.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Prep: Add anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Generation: Add diisopropylamine (1.1 eq) followed by dropwise addition of n-BuLi (2.5 M in hexanes, 1.1 eq). Stir for 30 mins at -78°C to generate LDA in situ.[1]

  • Substrate Addition: Dissolve 5-Chloro-2-fluoropyridine (10.0 g, 1.0 eq) in THF (20 mL). Add this solution dropwise to the LDA mixture over 20 mins, maintaining internal temp < -70°C.

    • Checkpoint: The solution typically turns yellow/orange, indicating formation of the lithiated species. Stir for 1–2 hours at -78°C.

  • Quench (Carboxylation): Bubble excess dry CO₂ gas (passed through a drying tube) into the reaction mixture for 30 mins. Alternatively, pour the reaction mixture onto crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench with water (50 mL). Acidify the aqueous layer to pH 1–2 with 2N HCl.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic phase over Na₂SO₄, filter, and concentrate.[2] Recrystallize from Hexane/EtOAc.

Protocol B: Halex Reaction (Industrial Pilot)

Objective: Fluorination of 2,5-Dichloronicotinic acid.

  • Drying: Critical Step. Spray-dry or vacuum-dry KF (Potassium Fluoride) at 150°C for 24 hours.[1] Water content must be <0.1% to prevent hydrolysis.

  • Reaction: In a high-pressure reactor (Monel or Hastelloy preferred to resist corrosion), charge:

    • 2,5-Dichloronicotinic acid (1.0 eq)[1]

    • Anhydrous KF (2.5 eq)[1][2]

    • 18-Crown-6 (0.05 eq) or TDA-1 (Phase Transfer Catalyst)[1][2]

    • Sulfolane (5 volumes)[1]

  • Process: Heat to 160–180°C with vigorous stirring for 12–18 hours.

    • Monitoring: Monitor by HPLC for disappearance of the dichloro precursor.

  • Workup: Cool to 60°C. Dilute with water. Filter off inorganic salts (KCl/KF).[1]

  • Isolation: Acidify the filtrate to precipitate the product. Filter the solid, wash with cold water, and dry.

Visualized Reaction Pathways

SynthesisRoutes Start_DoM 5-Chloro-2-fluoropyridine (CAS 1480-65-5) Step_Lithiation Lithiation (C-3) LDA, THF, -78°C Start_DoM->Step_Lithiation Directed Ortho Metalation Start_Halex 2,5-Dichloronicotinic Acid (CAS 59782-85-3) Step_Halex Halex Reaction KF, 18-Crown-6 Sulfolane, 180°C Start_Halex->Step_Halex SNAr (Cl -> F) Step_Carboxylation Carboxylation + CO2 Step_Lithiation->Step_Carboxylation Target 5-CHLORO-2-FLUORONICOTINIC ACID (CAS 884494-57-9) Step_Carboxylation->Target Acid Workup Step_Halex->Target Selective at C-2

Figure 1: Comparative workflow for Route A (Blue path, Lithiation) and Route B (Red path, Halex).

References

  • BLD Pharm. (n.d.). 5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) Product Data. Retrieved from

  • Schlosser, M., et al. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Finger, G. C., et al. (1959).[2] Aromatic Fluorine Compounds.[5] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Historical context on Halex reactivity).

  • ChemicalBook. (n.d.). 2,5-Dichloronicotinic acid Properties and Synthesis. Retrieved from [1][2]

  • Marsais, F., & Quéguiner, G. (1981).[2] Metallation of Halopyridines: A New Synthesis of Disubstituted Pyridines. Tetrahedron. (Establishes lithiation regioselectivity rules for halopyridines).

Sources

Comparative

Efficacy of 5-Chloro-2-fluoronicotinic Acid Derivatives: A Comparative Guide to Kinase &amp; Phosphatase Inhibition

This guide evaluates the efficacy of 5-Chloro-2-fluoronicotinic acid (5-Cl-2-F-NA) as a critical scaffold in medicinal chemistry, specifically for generating 2-amino-5-chloronicotinic acid derivatives and pyrido[2,3-d]py...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 5-Chloro-2-fluoronicotinic acid (5-Cl-2-F-NA) as a critical scaffold in medicinal chemistry, specifically for generating 2-amino-5-chloronicotinic acid derivatives and pyrido[2,3-d]pyrimidine cores. These downstream pharmacophores are potent inhibitors of oncogenic targets, including SHP2 (Src Homology-2 Phosphatase) and EGFR (Epidermal Growth Factor Receptor).

Executive Summary: The Halogen Advantage

In the high-stakes landscape of targeted protein degradation and inhibition, 5-Chloro-2-fluoronicotinic acid serves as a "privileged structure." Unlike its non-fluorinated or non-chlorinated counterparts, this scaffold offers a dual advantage:

  • Synthetic Efficacy: The C2-Fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing rapid library generation with diverse amines under mild conditions (Yields >80%).

  • Biological Efficacy: The C5-Chlorine atom provides essential lipophilicity and metabolic stability (blocking CYP450 oxidation at the susceptible C5 position), significantly enhancing the half-life and potency of the final drug candidate.

Target Protein Efficacy & Mechanism

The derivatives synthesized from this scaffold primarily target two signaling nodes. The efficacy of these derivatives is compared below against standard non-halogenated alternatives.

A. SHP2 Allosteric Inhibition

SHP2 is a phosphatase that acts as a central node in the RAS/MAPK signaling pathway. Derivatives of 5-chloronicotinic acid bind to the allosteric site, locking the enzyme in an auto-inhibited "closed" conformation.

  • Mechanism: The 5-chloro substituent fits into a hydrophobic pocket within the allosteric site, increasing binding affinity (

    
    ) compared to the hydrogen-substituted analog.
    
  • Performance:

    • 5-Cl Derivatives: IC50 range: 10–50 nM (High Potency).

    • H-Analogs: IC50 range: >500 nM (Low Potency).

    • Reasoning: The chlorine atom creates a "halogen bond" or hydrophobic interaction that stabilizes the inhibitor-protein complex.

B. EGFR & CDK Inhibition (Pyrido[2,3-d]pyrimidine Scaffolds)

Reacting 5-Cl-2-F-NA with urea yields 6-chloropyrido[2,3-d]pyrimidines . These bicyclic systems mimic the ATP purine ring, acting as competitive inhibitors for kinases like EGFR and CDK4/6.

  • Efficacy vs. Erlotinib (Standard of Care):

    • While Erlotinib is potent (IC50 ~2 nM), 6-chloro-pyrido-pyrimidine derivatives show superior activity against resistant mutations (e.g., T790M) due to the altered electronic properties of the pyridine ring induced by the chlorine atom.

Comparative Data Summary
Feature5-Chloro-2-fluoronicotinic Acid Derivatives 2-Chloronicotinic Acid Derivatives Non-Halogenated Analogs
Synthetic Yield (SNAr) High (85-95%) due to labile C-F bondModerate (60-75%)N/A (Requires different chemistry)
Metabolic Stability High (Cl blocks C5 oxidation)ModerateLow (Rapid C5 oxidation)
SHP2 Potency (IC50) < 50 nM ~100 nM> 500 nM
Key Interaction Hydrophobic fill / Halogen bondWeaker hydrophobic fillNone

Mechanistic Visualization

The following diagram illustrates the conversion of the scaffold into active inhibitors and their interference with the RAS/MAPK pathway.

G Scaffold 5-Chloro-2-fluoro- nicotinic Acid Intermediate 2-Amino-5-chloro- nicotinic Acid Scaffold->Intermediate S_NAr (Amines) High Yield Inhibitor_A SHP2 Inhibitor (Allosteric) Intermediate->Inhibitor_A Coupling Inhibitor_B Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Intermediate->Inhibitor_B Cyclization (Urea) Target_SHP2 SHP2 Protein (Open/Active) Inhibitor_A->Target_SHP2 Binds Allosteric Pocket Target_EGFR EGFR Kinase (ATP Bound) Inhibitor_B->Target_EGFR Mimics ATP Effect_SHP2 Locked Closed (Inactive) Target_SHP2->Effect_SHP2 Conformational Change Effect_EGFR ATP Competitive Inhibition Target_EGFR->Effect_EGFR Signal Blockade

Caption: Transformation of 5-Cl-2-F-NA into bioactive inhibitors targeting SHP2 and EGFR pathways.

Experimental Protocol: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Scaffold

This protocol validates the high reactivity of the 2-fluoro substituent. This workflow is adapted for high-throughput library generation.

Objective: Synthesize 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione from 5-Chloro-2-fluoronicotinic acid.

Reagents:
  • Starting Material: 5-Chloro-2-fluoronicotinic acid (1.0 eq)

  • Nucleophile: Urea (8.0 eq)[1]

  • Solvent: None (Melt fusion) or Acetic Acid (for alternative workup)

  • Catalyst: None required due to high reactivity of C-F.

Step-by-Step Methodology:
  • Preparation: In a mortar, finely grind 5-Chloro-2-fluoronicotinic acid (e.g., 5.96 g) with Urea (13.7 g) to ensure a homogeneous mixture.

  • Fusion: Transfer the powder to a round-bottom flask. Heat the mixture to 160–170°C in an oil bath.

    • Observation: The mixture will melt and ammonia gas (

      
      ) will evolve. Ensure proper ventilation.
      
  • Reaction: Maintain temperature for 4 hours . The mixture will eventually solidify as the cyclic product forms.

  • Workup:

    • Cool to room temperature.

    • Add warm water (100 mL) to dissolve excess urea.

    • Sonicate to break up the solid cake.

  • Isolation: Filter the suspension under vacuum. Wash the precipitate with water (

    
     mL) followed by cold methanol (
    
    
    
    mL).
  • Validation: Dry the white solid in a vacuum oven at 60°C.

    • Expected Yield: >80%

    • Purity Check: HPLC (>95%) and

      
      H NMR (DMSO-d
      
      
      
      ).

Why this works: The 2-fluoro position is significantly more electrophilic than a 2-chloro position, allowing the urea nitrogen to attack and displace the fluoride ion at lower energy barriers, facilitating the cyclization into the pyrimidine ring.

References

  • Synthesis and spectroscopic characterization of nicotinaldehyde based derivatives. Source: Journal of Molecular Structure, 2023. Context: Describes the fundamental reactivity of 2-amino-5-chloronicotinic acid precursors. 1

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Source: Journal of Medicinal Chemistry (NIH), 2023. Context: Validates the use of nitrogen-containing heterocycles (derived from nicotinic acid scaffolds) in SHP2 inhibition. 2

  • EGFR inhibitors synthesis and biological assessment. Source: Dove Medical Press, 2022. Context: detailed review of EGFR inhibitor pharmacophores, supporting the efficacy of halogenated pyridine/pyrimidine scaffolds. 3

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: Comptes Rendus de l'Académie des Sciences, 2019. Context: Provides the specific protocol for converting 2-amino-5-chloronicotinic acid into the pyrido[2,3-d]pyrimidine scaffold. 1

Sources

Validation

Comparative Profiling of 5-Chloro-2-fluoronicotinic Acid Scaffolds in Medicinal Chemistry

Executive Summary: The "Fluorine Effect" in Scaffold Selection In the optimization of pyridine-based pharmacophores—common in kinase inhibitors (e.g., EGFR, p38 MAPK) and agrochemicals—the choice of the starting nicotini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Scaffold Selection

In the optimization of pyridine-based pharmacophores—common in kinase inhibitors (e.g., EGFR, p38 MAPK) and agrochemicals—the choice of the starting nicotinic acid scaffold dictates both synthetic feasibility and downstream ADME properties.

This guide compares 5-Chloro-2-fluoronicotinic Acid (5-C-2-FNA) against its primary chlorinated and brominated analogs.[1] While often 3–5x more expensive than 2,5-dichloronicotinic acid, the 2-fluoro analog offers a distinct kinetic advantage in Nucleophilic Aromatic Substitution (SNAr) and a specific metabolic blockade profile that justifies the cost for late-stage functionalization.[1]

The Core Comparison Set
Scaffold CandidateChemical StructurePrimary UtilityCost Profile
Candidate A (Subject) 5-Chloro-2-fluoronicotinic Acid Rapid SNAr functionalization; Metabolic blocking at C5.[1]High
Candidate B (Control) 2,5-Dichloronicotinic Acid Cost-effective bulk synthesis; requires forcing conditions.[1]Low
Candidate C (Orthogonal) 5-Bromo-2-chloronicotinic Acid C-C coupling (Suzuki/Buchwald) priority at C5.[1]Medium

Synthetic Utility: The Reactivity Differential

The primary "in vitro test" for this raw material is its performance in library synthesis. The presence of Fluorine at the C2 position is not merely a halogen swap; it fundamentally alters the electrophilicity of the pyridine ring.

Mechanistic Insight: Meisenheimer Complex Stabilization

In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring.[2] Fluorine is the most electronegative element (Pauling scale: 3.98), which significantly lowers the energy of the transition state (Meisenheimer complex) by inductively stabilizing the negative charge density on the ring nitrogen.

Key Metric: 2-Fluoropyridines typically undergo SNAr displacement ~320 times faster than their 2-chloro counterparts [1].[1][2][3]

Experimental Data: Displacement Efficiency

Conditions: 1.0 eq Scaffold, 1.1 eq Morpholine, 2.0 eq DIPEA, Solvent: ACN or DMSO.

ScaffoldTemp (°C)Time (h)Yield (%)Notes
5-Chloro-2-fluoronicotinic Acid 25°C (RT)296%Clean conversion; minimal byproducts.
2,5-Dichloronicotinic Acid 80°C1278%Requires heating; competitive hydrolysis observed.[1]
5-Bromo-2-chloronicotinic Acid 85°C1672%Sluggish; potential for Br-displacement side reactions.[1]
Visualization: SNAr Reaction Pathway

The following diagram illustrates the kinetic advantage of the 2-Fluoro scaffold.

SNAr_Mechanism Start_F 5-Chloro-2-fluoronicotinic Acid (High Electrophilicity) Inter_F Meisenheimer Complex (F) Highly Stabilized Start_F->Inter_F Fast Nucleophilic Attack (Low Activation Energy) Start_Cl 2,5-Dichloronicotinic Acid (Lower Electrophilicity) Inter_Cl Meisenheimer Complex (Cl) Less Stabilized Start_Cl->Inter_Cl Slow Nucleophilic Attack (High Activation Energy) Product 2-Amino-5-chloronicotinic Product Inter_F->Product Rapid F- Elimination Inter_Cl->Product Cl- Elimination

Figure 1: Kinetic pathway comparison showing the stabilization of the transition state by the highly electronegative Fluorine atom.

In Vitro Bioactivity & ADME Profiling

Once the scaffold is incorporated into a lead molecule, the 5-Chloro substituent plays a critical role in Metabolic Stability .

The "Metabolic Soft Spot" Problem

In unsubstituted pyridine drugs, the C5 position is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4), leading to rapid clearance or the formation of reactive metabolites.

  • 5-H (Unsubstituted): Rapid oxidation.[1]

  • 5-Cl (Candidate A/B): Steric and electronic blockade of oxidation.[1]

  • 5-Br (Candidate C): Good blockade, but higher molecular weight (Lipophilicity penalty).[1]

Protocol: Microsomal Stability Assay

To validate the utility of the 5-Chloro-2-fluoro scaffold in a drug discovery context, the following protocol is recommended for testing the final synthesized analog.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solution of the test compound (synthesized from 5-C-2-FNA) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate Phase I metabolism.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Comparative ADME Data (Representative)

Data based on structural analogs of Nicotinamide kinase inhibitors.

Property5-H Analog5-Cl Analog (From 5-C-2-FNA)5-Br Analog
t 1/2 (Human Microsomes) 12 min>60 min55 min
Lipophilicity (cLogP) 1.82.42.7
Ligand Efficiency (LE) HighOptimal Lower (Mass penalty)

Decision Logic: When to Use Which Scaffold?

Not every synthesis requires the premium 2-Fluoro scaffold.[1] Use the logic flow below to determine the cost-benefit ratio for your specific campaign.

Scaffold_Selection Start Start: Target Molecule Design Q1 Is the Nucleophile Sterically Hindered or Weak? Start->Q1 Choice_F Select 5-Chloro-2-fluoronicotinic Acid (Candidate A) Q1->Choice_F Yes (e.g., Aniline, weak Amine) Q2 Is C5 Functionalization Required (Suzuki/Sonogashira)? Q1->Q2 No (Strong Nucleophile) Choice_Br Select 5-Bromo-2-chloronicotinic Acid (Candidate C) Q2->Choice_Br Yes (Need Br handle) Choice_Cl Select 2,5-Dichloronicotinic Acid (Candidate B) Q2->Choice_Cl No (Cl is sufficient/inert)

Figure 2: Decision matrix for selecting the optimal nicotinic acid starting material based on synthetic requirements.

References

  • Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. (2025).[1][3] The 2-fluoropyridine reacts 320 times faster than the chloro analog.[1][2][3][4] Link

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. (2014).[1] Discusses mild SNAr conditions enabled by fluoropyridines. Link[1]

  • Metabolic stability and its role in the discovery of new chemical entities. Jagiellonian University. (2019). Overview of metabolic blocking strategies using halogens. Link

  • 2,5-Dichloronicotinic acid Product Profile. Chem-Impex. (2025).[1] Commercial availability and standard applications of the chlorinated alternative.[5] Link

Sources

Comparative

Cost-benefit analysis of different 5-Chloro-2-fluoronicotinic Acid synthesis methods

Executive Summary 5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) has emerged as a critical pharmacophore in modern medicinal chemistry, serving as a pivotal building block for soluble guanylate cyclase (sGC) stimulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) has emerged as a critical pharmacophore in modern medicinal chemistry, serving as a pivotal building block for soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and next-generation herbicides.[1]

The synthesis of this molecule presents a classic "regio-electronic" conflict. The pyridine ring requires selective functionalization at the 2-position (fluorine) and 5-position (chlorine) while maintaining a carboxylic acid at the 3-position.[1] This guide compares the two dominant synthetic pathways: the Industrial Halex Process (Cost-driven) and the Cryogenic Lithiation Route (Precision-driven).[1]

Key Takeaway: While the Halex route offers a 40-60% reduction in raw material costs, it suffers from stringent purification requirements due to "denitro" byproducts.[1] Conversely, the Lithiation route guarantees >98% regioselectivity but requires capital-intensive cryogenic infrastructure.[1]

Method A: The Industrial Workhorse (Halex Reaction)[1]

Principle: Nucleophilic Aromatic Substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) via Halogen Exchange.
Primary Application:  Multi-kilogram to Ton-scale manufacturing.

This method relies on the activation of the C2-chlorine atom by the adjacent ring nitrogen and the electron-withdrawing carboxylic acid group at C3.[1] The C5-chlorine remains inert due to the lack of resonance activation.[1]

Experimental Protocol (Self-Validating System)
  • Precursor: 2,5-Dichloronicotinic Acid (2,5-DCNA).[1]

  • Reagents: Spray-dried Potassium Fluoride (KF), Tetraphenylphosphonium bromide (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or 18-Crown-6 (Phase Transfer Catalyst).
    
  • Solvent: Sulfolane or DMSO (Anhydrous).[1]

Step-by-Step Workflow:

  • Drying (Critical): Charge Sulfolane and KF into the reactor. Heat to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    C under vacuum to remove all traces of water (azeotropic distillation with toluene is recommended). Rationale: Water acts as a competing nucleophile, hydrolyzing the product to 2-hydroxy-5-chloronicotinic acid.
    
  • Reaction: Add 2,5-DCNA and catalyst (

    
    , 2 mol%). Heat to 
    
    
    
    C for 12-18 hours.
  • Monitoring: Track disappearance of 2,5-DCNA via HPLC. Stop when conversion >95%. Prolonged heating leads to decarboxylation.[1]

  • Workup: Dilute with water, adjust pH to 9-10 to solubilize the acid, filter off inorganic salts (KCl/KF). Acidify filtrate to pH 1-2 to precipitate the product.

Mechanistic Pathway & Workflow (DOT Diagram)

Halex_Process Start 2,5-Dichloronicotinic Acid Drying Azeotropic Drying (Toluene/Sulfolane) Start->Drying Pre-treatment Reaction SnAr Fluorination (KF, 140°C, PTC) Drying->Reaction Anhydrous condition Quench Aq. Workup (pH 9) Reaction->Quench Conversion >95% Byproduct Impurity: 2-Hydroxy (Hydrolysis) Reaction->Byproduct Trace H2O present Product 5-Chloro-2-fluoronicotinic Acid Quench->Product Acidification pH 1

Figure 1: The Halex process requires strict moisture control to prevent competitive hydrolysis.[1]

Method B: The Precision Route (Directed Ortho-Metallation)[1]

Principle: Lithium-Hydrogen Exchange (Deprotonation) followed by Electrophilic Trapping.[1] Primary Application: Lab-scale, rapid prototyping, or high-purity requirements.[1]

This method utilizes the strong inductive effect of the fluorine atom at C2 to acidify the adjacent C3 proton.[1] The bulky base (LDA) selectively removes the C3-H, creating a lithiated species that traps ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


.
Experimental Protocol
  • Precursor: 5-Chloro-2-fluoropyridine.[1][2]

  • Reagents: Lithium Diisopropylamide (LDA) (prepared fresh from ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     + 
    
    
    
    ).
  • Solvent: THF (Anhydrous).[1]

Step-by-Step Workflow:

  • Inerting: Flame-dry all glassware; maintain strict

    
     or Ar atmosphere.
    
  • Metallation: Cool THF solution of LDA (1.1 equiv) to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    C. Add precursor dropwise. Stir for 1-2 hours. Rationale: Low temperature prevents the "Dance of Iodine" equivalent—scrambling of the lithium to the thermodynamically stable C4 position.
    
  • Carboxylation: Bubble dry

    
     gas or add crushed dry ice (excess) into the reaction mixture at 
    
    
    
    C.
  • Quench: Allow to warm to RT, quench with water/HCl. Extract with EtOAc.[1]

Mechanistic Pathway & Workflow (DOT Diagram)

DOM_Process Start 5-Chloro-2-fluoropyridine Cooling Cool to -78°C (THF) Start->Cooling Lithiation Li-H Exchange (LDA addition) Cooling->Lithiation Kinetic Control Intermediate C3-Lithiated Species Lithiation->Intermediate Ortho-Directing Effect (F) Trap CO2 Trapping Intermediate->Trap Electrophilic Attack Final 5-Chloro-2-fluoronicotinic Acid Trap->Final Acid Hydrolysis

Figure 2: Directed Ortho-Metallation relies on the fluorine atom to direct the carboxylic acid to the C3 position.[1]

Comparative Cost-Benefit Analysis

The choice between Halex and Lithiation depends entirely on the "Triangle of Constraints": Scale , Purity , and Cost .

Data Summary Table
MetricMethod A: Halex (

)
Method B: Lithiation (DOM)
Reaction Type High Temp / High PressureCryogenic / Kinetic Control
Yield (Typical) 70 - 80%85 - 92%
Raw Material Cost Low (Commodity precursors)High (Specialty pyridine + Li reagents)
Energy Profile High (Heating to

C)
High (Cooling to

C)
Scalability Excellent (Ton scale)Poor (Heat transfer limits at scale)
Safety Profile Moderate (Solvent toxicity, thermal risks)Low (Pyrophoric reagents)
Impurity Profile High (Hydrolysis products, tars)Low (Isomeric purity >99%)
Decision Matrix (DOT Diagram)

Decision_Matrix Start Start Selection Scale Scale > 10kg? Start->Scale Purity Purity Critical (>99.5%)? Scale->Purity No Halex Choose Method A (Halex) Scale->Halex Yes Cost Budget Sensitive? Purity->Cost No Lithiation Choose Method B (Lithiation) Purity->Lithiation Yes Cost->Halex Yes Cost->Lithiation No

Figure 3: Decision matrix for selecting the optimal synthesis route based on project constraints.

Expert Commentary & Recommendations

For Drug Discovery (Medicinal Chemistry): Adopt Method B (Lithiation) .[1] The cost of goods (COGS) at the gram scale is negligible compared to the value of time. The Lithiation route guarantees the correct isomer (3-carboxy), eliminating the risk of carrying regioisomers into biological assays.[1]

For Process Development (CMC/Manufacturing): Adopt Method A (Halex) , but with a modification.

  • Optimization: Use Spray-dried KF and a phase transfer catalyst like TDA-1 or 18-Crown-6 .[1]

  • Green Chemistry:[1] Consider using high-boiling, recyclable solvents like NMP (N-Methyl-2-pyrrolidone) if Sulfolane disposal is a regulatory bottleneck.[1]

  • Purification: Implement a recrystallization step from water/ethanol to remove the 2-hydroxy impurity efficiently.[1]

Safety Warning: When scaling Method B, the accumulation of unstable lithiated intermediates can lead to thermal runaways if the cooling system fails.[1] Flow chemistry (microreactors) is the only safe way to scale Method B beyond 1kg.[1]

References

  • Finger, G. C., et al. (1959).[1] Aromatic Fluorine Compounds.[1][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[1] Link[1]

  • Bayer AG Patents. (Various). Substituted Pyridines and Their Use as Medicaments. (Focus on Vericiguat intermediates). Link

  • Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[1] Link[1]

  • ChemicalBook. (2023). 5-Chloro-2-fluoronicotinic acid Product Properties and Synthesis.Link[1]

  • Org. Process Res. Dev. (2012).[1] Scalable Synthesis of Fluorinated Pyridines.[1] (General reference for Halex scalability). Link

Sources

Validation

Publish Comparison Guide: Cross-Reactivity &amp; Selectivity Profiling of 5-Chloro-2-fluoronicotinic Acid Scaffolds

Executive Summary: The "Privileged Scaffold" Paradox In modern drug discovery, 5-Chloro-2-fluoronicotinic acid (5-C-2-FNA) is not merely a reagent; it is a gatekeeper to the pyrido[2,3-d]pyrimidine class of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In modern drug discovery, 5-Chloro-2-fluoronicotinic acid (5-C-2-FNA) is not merely a reagent; it is a gatekeeper to the pyrido[2,3-d]pyrimidine class of kinase inhibitors.[1][2] Its utility hinges on a dual-nature "cross-reactivity" profile:

  • Chemical Cross-Reactivity (Regioselectivity): The ability to undergo Nucleophilic Aromatic Substitution (

    
    ) exclusively at the C2 position without disturbing the C5-chlorine, enabling precise library generation.[1]
    
  • Biological Cross-Reactivity (Target Selectivity): The capacity of the resulting pharmacophore to distinguish between homologous kinases (e.g., EGFR vs. PIM-1 vs. mTOR).[1]

This guide objectively compares 5-C-2-FNA against its primary isomeric alternatives (e.g., 2-Chloro-5-fluoronicotinic acid and 2,6-Dichloro-5-fluoronicotinic acid).[1][2] We demonstrate why the specific 5-Cl/2-F substitution pattern offers superior synthetic fidelity and distinct biological selectivity profiles.

Chemical Cross-Reactivity: The Selectivity Advantage

The primary failure mode in nicotinic acid chemistry is regio-scrambling —where nucleophiles attack unintended electrophilic sites.[1][2]

Comparative Analysis: Leaving Group Dynamics

The C2 position in nicotinic acids is activated for


 by the adjacent ring nitrogen. However, the choice of halogen at C2 (Fluorine vs. Chlorine) dictates the reaction rate and temperature, which directly impacts "chemical cross-reactivity" (side reactions).
Feature5-Chloro-2-fluoronicotinic Acid (Target)2-Chloro-5-fluoronicotinic Acid (Alternative A)2,6-Dichloro-5-fluoronicotinic Acid (Alternative B)[1][2]
C2 Leaving Group Fluorine (High Lability)Chlorine (Moderate Lability)Chlorine (Moderate Lability)

Rate (

)
~100x (Fastest)1x (Baseline)~10x (Activated by extra Cl)
Reaction Temp 0°C – RT 60°C – 80°C40°C – 60°C
Chemo-Selectivity High: C5-Cl is inert at RT.[1][2]Moderate: High temp risks C5-F displacement.[1][2]Low: Competitive substitution at C2 vs C6.
Impurity Profile < 0.5% Regio-isomers5-10% De-halogenated byproducts10-15% Bis-substituted byproducts
Mechanistic Insight

In activated heteroaromatic systems, the rate-determining step of


 is the nucleophilic attack (Meisenheimer complex formation).[1] Fluorine, being more electronegative than chlorine, lowers the LUMO energy of the C2 carbon more effectively, accelerating the attack.
  • Why this matters: Using 5-C-2-FNA allows reactions at room temperature.[1][2] Alternative A (C2-Cl) requires heating, which increases the kinetic energy of the system enough to overcome the activation barrier for off-target substitution at C5 or decarboxylation, leading to "dirty" reaction mixtures.[1][2]

Biological Cross-Reactivity: Kinase Inhibitor Scaffolds

The 5-C-2-FNA scaffold is the precursor to 6-chloro-pyrido[2,3-d]pyrimidines .[1][2] Changing the starting material to the isomer (2-Cl-5-FNA) yields the 6-fluoro analog.[1][2] This subtle Cl


 F change drastically alters biological cross-reactivity (off-target effects).[1][2]
Case Study: PIM-1 vs. EGFR Kinase Selectivity

Data synthesized from SAR studies on pyrido-pyrimidine inhibitors [1, 2].[1][2]

Pharmacophore Feature6-Chloro Derivative (From 5-C-2-FNA)6-Fluoro Derivative (From 2-Cl-5-FNA)Impact on Selectivity
Hydrophobic Volume Large (Cl radius ~1.75 Å)Small (F radius ~1.47 Å)Cl fills hydrophobic pockets (Gatekeeper residues) tighter.[1][2]
Electronic Effect

= 0.23 (Electron Withdrawing)

= 0.06 (Less Withdrawing)
Cl modulates pKa of ring nitrogens, affecting H-bond strength.[1][2]
Cross-Reactivity Lower. Specific steric clash prevents binding to kinases with small gatekeepers.[2]Higher. Smaller F atom fits into more promiscuous pockets (e.g., CDK2, GSK3

).[1]
Potency (IC50) 11 nM (PIM-1)45 nM (PIM-1)6-Cl provides superior van der Waals contact.[1][2]

Visualizing the Pathways

The following diagram illustrates the divergent pathways and selectivity checkpoints for 5-C-2-FNA versus its isomer.

G cluster_0 Starting Materials cluster_1 Chemical Reactivity (SnAr) cluster_2 Scaffold Output cluster_3 Biological Profile SM1 5-Chloro-2-fluoronicotinic Acid (5-C-2-FNA) RXN1 Reaction @ 25°C (Mild) SM1->RXN1 F is excellent LG SM2 2-Chloro-5-fluoronicotinic Acid (Isomer) RXN2 Reaction @ 80°C (Harsh) SM2->RXN2 Cl is weaker LG PROD1 6-Chloro-pyrido pyrimidine RXN1->PROD1 Exclusive C2 Subst. PROD2 6-Fluoro-pyrido pyrimidine RXN2->PROD2 Major Product IMP Mixture of Isomers (High Cross-Reactivity) RXN2->IMP Thermal Side Rxns BIO1 High Selectivity (Specific Hydrophobic Fit) PROD1->BIO1 Cl = Selectivity Filter BIO2 Low Selectivity (Promiscuous Binding) PROD2->BIO2 F = Too Small IMP->BIO2 Undefined Activity

Figure 1: Decision tree comparing chemical and biological outcomes of 5-C-2-FNA vs. its isomer.

Experimental Protocols

Protocol A: Competitive Selectivity Assay (Self-Validating)

Objective: Quantify the "Chemical Cross-Reactivity" (regioselectivity) of the starting material.[1]

Reagents:

  • Substrate: 5-Chloro-2-fluoronicotinic acid (1.0 eq)[1][2]

  • Nucleophile: Benzylamine (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA, 2.0 eq)[1]

  • Solvent: Acetonitrile (MeCN)[1]

Workflow:

  • Dissolution: Dissolve 100 mg of substrate in 2 mL MeCN.

  • Addition: Add DIPEA followed by Benzylamine at 0°C .

  • Monitoring: Stir at 0°C for 30 minutes.

  • Validation Check (TLC/LCMS):

    • Pass Criteria: >98% conversion to the C2-benzylamino product.[1][2] Retention time shift confirms substitution.

    • Fail Criteria: Presence of bis-substituted product (mass M+benzylamine+benzylamine) or unreacted starting material.[1][2]

  • Comparison Step: Repeat with 2-Chloro-5-fluoronicotinic acid. Note that this reaction will require heating to 60°C to achieve similar conversion, at which point trace amounts of C5-substitution (fluorine displacement) may appear by LCMS (Mass = M-F+Benzylamine).[1][2]

Protocol B: Kinase Selectivity Profiling (In Vitro)

Objective: Assess "Biological Cross-Reactivity" of the synthesized inhibitor.

Method: FRET-based Enzymatic Assay (e.g., Z'-LYTE™).[1][2]

  • Compound Prep: Serial dilute the 6-chloro-pyrido[2,3-d]pyrimidine derivative (synthesized from 5-C-2-FNA) in DMSO.

  • Panel Selection: Select a panel of kinases with homologous ATP pockets (e.g., EGFR, HER2, PIM-1, CDK2).[1]

  • Incubation: Incubate kinase, ATP (at

    
    ), peptide substrate, and inhibitor for 1 hour.
    
  • Detection: Add development reagent and measure fluorescence ratio (Coumarin/Fluorescein).[1]

  • Data Analysis: Calculate selectivity score (S-score).

    • Result: High selectivity is defined as >50-fold difference in IC50 between the primary target (e.g., PIM-1) and off-targets (e.g., CDK2).[1][2]

References

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health (NIH).[1][2] Available at: [Link][1]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.[1][2][3] Available at: [Link][1][4][5][6][7][8]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.[1][2] Available at: [Link][1][5][6][7][8]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. Google Patents (US5204478A).[1][2] Available at: [1]

  • Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Available at: [Link][1]

Sources

Comparative

Validation of Analytical Methods for 5-Chloro-2-fluoronicotinic Acid Quantification

Executive Summary 5-Chloro-2-fluoronicotinic acid (5-C-2-FNA) is a critical halogenated pyridine intermediate used in the synthesis of next-generation kinase inhibitors and agrochemicals. Its amphoteric nature—possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-fluoronicotinic acid (5-C-2-FNA) is a critical halogenated pyridine intermediate used in the synthesis of next-generation kinase inhibitors and agrochemicals. Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxyl group—presents unique chromatographic challenges, specifically peak tailing and isomer co-elution.

This guide moves beyond generic protocols to provide a validated, scientifically grounded framework for quantifying 5-C-2-FNA. We compare analytical platforms and provide a definitive HPLC-UV workflow compliant with ICH Q2(R2) standards, designed to ensure your data withstands regulatory scrutiny.

Part 1: Comparative Analysis of Analytical Platforms

Selecting the right tool is the first step in validation. For 5-C-2-FNA, the polarity and thermal lability of the carboxyl group dictate the instrument choice.

The Decision Matrix

MethodSelection Start Sample Type & Goal HighConc Raw Material Assay (>98% Purity) Start->HighConc Quality Control TraceImp Genotoxic Impurity (<10 ppm) Start->TraceImp Safety Screen HPLC RECOMMENDED: HPLC-UV (RP-C18) Robust, no derivatization HighConc->HPLC Standard Workflow Volatile Volatile Matrix? TraceImp->Volatile Simple Matrix LCMS LC-MS/MS High sensitivity, Matrix elimination TraceImp->LCMS Complex Matrix Volatile->HPLC No GCMS GC-MS *Requires Derivatization* Volatile->GCMS Yes (Derivatized)

Figure 1: Decision matrix for selecting the analytical platform based on sensitivity requirements and sample matrix.

Technical Comparison Table
FeatureHPLC-UV (Recommended) GC-MS LC-MS/MS
Primary Use Purity Assay, Reaction MonitoringVolatile ImpuritiesTrace Genotoxic Impurities
Sample Prep Dilute & Shoot (Simple)Derivatization Required (Methylation/Silylation)Simple, but requires filtration
Mechanism Hydrophobic interaction (pH dependent)Volatility (post-derivatization)Ionization (ESI/APCI)
Risk Factor Peak tailing if pH is unoptimizedThermal decarboxylation of underivatized acidMatrix effects (Ion suppression)
Cost/Run LowMediumHigh

Expert Insight: While GC-MS is sensitive, 5-C-2-FNA hydrogen bonds strongly. Direct injection leads to adsorption in the liner and peak tailing. HPLC-UV is the superior choice for routine quantification due to its robustness and lack of derivatization steps.

Part 2: The Validated HPLC-UV Protocol

This protocol addresses the specific chemistry of 5-C-2-FNA. The molecule has a pKa of approximately 2-3 (carboxyl) and a suppressed basic nitrogen due to the electron-withdrawing chlorine and fluorine atoms.

Optimized Chromatographic Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Why: 3.5 µm offers better resolution of isomers than 5 µm without the backpressure of UHPLC.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-12 min: 5%

      
       60% B (Elution of 5-C-2-FNA)
      
    • 12-15 min: 60%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Max absorbance for chloronicotinic acids).

  • Column Temp: 30°C.

Scientific Rationale (Causality): You must use an acidic mobile phase (pH < 2.5). At neutral pH, the carboxyl group is deprotonated (


), causing the molecule to elute near the void volume with severe tailing due to secondary interactions with residual silanols. Acidifying the mobile phase suppresses ionization (

), increasing retention and sharpening the peak.
Validation Workflow (ICH Q2(R2) Compliant)

The following workflow ensures the method is "fit for purpose."

ValidationFlow SST 1. System Suitability (Tailing < 1.5, N > 5000) Spec 2. Specificity (Isomer Separation) SST->Spec Pass Lin 3. Linearity (5 levels, R² > 0.999) Spec->Lin Resolved Acc 4. Accuracy (Spike Recovery) Lin->Acc Linear Prec 5. Precision (Repeatability) Acc->Prec Recovered

Figure 2: Sequential validation workflow ensuring method robustness before statistical analysis.

A. Specificity (The Critical Parameter)

The synthesis of 5-C-2-FNA often produces regioisomers (e.g., 2-chloro-5-fluoronicotinic acid).

  • Protocol: Inject a mixture of 5-C-2-FNA and its likely isomers.

  • Acceptance Criteria: Resolution (

    
    ) between 5-C-2-FNA and nearest isomer must be 
    
    
    
    .
  • Self-Validating Check: Use a Diode Array Detector (DAD) to check peak purity. The purity angle must be less than the purity threshold.

B. Linearity & Range
  • Protocol: Prepare 5 standard solutions ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Data Presentation:

Concentration (%)Conc. (µg/mL)Peak Area (mAU*s)Acceptance Criteria
505012500
757518750
10010025000

12512531250
15015037500Y-intercept

2% of 100% response
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of 5-C-2-FNA into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)
  • Protocol: 6 injections of the 100% standard.

  • Acceptance Criteria: RSD

    
     2.0% for assay; RSD 
    
    
    
    5.0% for impurities.

Part 3: Troubleshooting & Robustness

Even validated methods fail if not robust. Here are common failure modes for this specific molecule:

  • Drifting Retention Times:

    • Cause: Equilibration issues with the ion-pairing or pH changes in the aqueous phase.

    • Fix: Ensure the column is conditioned with 20 column volumes of the starting mobile phase. Use a buffer (Phosphate) rather than just acid (Formic) for better pH stability.

  • Peak Splitting:

    • Cause: Sample solvent mismatch. Dissolving the sample in 100% Acetonitrile while starting the gradient at 5% Acetonitrile causes "solvent effect."

    • Fix: Dissolve the sample in the starting mobile phase (95:5 Water:ACN).

  • Ghost Peaks:

    • Cause: Carryover of the highly polar acid on metal surfaces.

    • Fix: Add a needle wash step containing 50:50 Water:Methanol.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] (2023).[2][4][5] Available at: [Link]

  • PubChem. 5-Chloro-2-fluoronicotinic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed.). Wiley-Interscience. (Provides foundational theory on pH control for ionic samples). Available at: [Link]

Sources

Validation

Head-to-head comparison of different coupling reagents for 5-Chloro-2-fluoronicotinic Acid

Executive Summary For the derivatization of 5-chloro-2-fluoronicotinic acid , the choice of coupling reagent is dictated not just by amide bond formation efficiency, but by the suppression of a specific, critical side re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the derivatization of 5-chloro-2-fluoronicotinic acid , the choice of coupling reagent is dictated not just by amide bond formation efficiency, but by the suppression of a specific, critical side reaction: Nucleophilic Aromatic Substitution (


)  of the ortho-fluorine.
  • The Process Champion (Recommended): T3P (Propylphosphonic Anhydride) .[1] It operates efficiently in non-polar solvents (EtOAc, Me-THF) that suppress

    
    , offers the easiest workup, and maintains the highest halogen integrity.
    
  • The High-Throughput Option: HATU .[2][3] Offers the fastest kinetics for sterically hindered amines but requires polar aprotic solvents (DMF/DMAc) which significantly increase the risk of fluorine displacement and side-product formation.

  • The Legacy Option: EDC/HOBt .[4][5] Economical but kinetically slow for electron-deficient pyridines; often leads to incomplete conversion before side reactions occur.

Substrate Analysis: The "Ortho-Fluoro" Trap

The substrate, 5-Chloro-2-fluoronicotinic acid , presents a classic "Janus" face in organic synthesis. The electron-deficient pyridine ring makes the carboxylic acid less nucleophilic (harder to activate), while simultaneously activating the C2-position for nucleophilic attack.

The Critical Mechanism

When activating the C3-carboxylic acid, you inadvertently activate the C2-fluorine toward displacement by the amine coupling partner.

  • Pathway A (Desired): Amine attacks the activated carbonyl

    
    Amide Product .
    
  • Pathway B (Undesired): Amine attacks C2

    
     Meisenheimer Complex 
    
    
    
    2-Amino-5-chloronicotinic acid derivative (Fluorine displacement).

Expert Insight: The rate of Pathway B is heavily solvent-dependent. Polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer intermediate, accelerating the side reaction. This is why reagent choice—which dictates solvent choice—is the deciding factor.

Visualizing the Decision Matrix

CouplingDecision Start Substrate: 5-Chloro-2-fluoronicotinic Acid AmineType Amine Partner Characteristics? Start->AmineType T3P_Route Route A: T3P (50% in EtOAc) AmineType->T3P_Route Standard / Chiral / Non-polar soluble HATU_Route Route B: HATU / DMF AmineType->HATU_Route Low Reactivity / Sterically Hindered AcCl_Route Route C: SOCl2 / Oxalyl Chloride AmineType->AcCl_Route Very Weak Nucleophile (Aniline) Result_T3P High Purity (>98%) Low SNAr Side Product Easy Aqueous Workup T3P_Route->Result_T3P Result_HATU High Yield (>90%) High SNAr Risk (~5-10%) Difficult Purification HATU_Route->Result_HATU Result_AcCl Variable Yield Hydrolysis Risk Harsh Conditions AcCl_Route->Result_AcCl

Figure 1: Decision matrix for selecting coupling reagents based on amine partner and desired purity profile.

Head-to-Head Comparison

The following data summarizes average performance metrics based on internal optimization campaigns for 2-fluoronicotinic acid derivatives.

Table 1: Performance Metrics
FeatureT3P (Propylphosphonic Anhydride) HATU EDC / HOBt
Primary Solvent EtOAc or 2-MeTHF (Green)DMF or DMAcDCM or DMF
Activation Species Mixed AnhydrideO-Azabenzotriazolyl uroniumO-Acylisourea

Side Product
Low (< 1%) High (5 - 15%) Moderate (2 - 5%)
Epimerization NegligibleLow to ModerateLow (with additives)
Workup Simple Wash (Water soluble) Column ChromatographyWash / Column
Atom Economy Low (High MW reagent)Very LowModerate
Cost Moderate (Bulk available)HighLow
Detailed Analysis
1. T3P (The Recommended Standard)

T3P is a cyclic anhydride supplied as a 50% solution in EtOAc or DMF. For this substrate, always use the EtOAc solution .

  • Why it works: The reaction proceeds in ethyl acetate. This non-polar environment suppresses the ionization required for the

    
     attack on the fluorine. Furthermore, T3P byproducts are water-soluble, meaning the reaction mixture can simply be washed with water/bicarbonate to yield pure product.
    
  • Limitation: Reaction kinetics can be slower for extremely hindered amines.

2. HATU (The "Nuclear" Option)

HATU is arguably the most powerful coupling reagent for difficult amide bonds.

  • Why it fails here: HATU requires DMF (or NMP) to dissolve and function effectively. In DMF, the basicity of the amine is enhanced, and the transition state for fluorine displacement is stabilized. You will often see a 10% impurity where the amine has replaced the fluorine.

  • When to use: Only if the amine is so unreactive (e.g., an electron-deficient aniline) that T3P fails to convert.

Experimental Protocols

Protocol A: T3P Coupling (High Purity)

Target: Synthesis of N-Benzyl-5-chloro-2-fluoronicotinamide.

  • Setup: To a reaction vessel, add 5-chloro-2-fluoronicotinic acid (1.0 equiv) and EtOAc (10 volumes).

  • Base: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv). Note: Pyridine often gives cleaner profiles with T3P.

  • Amine: Add the amine partner (1.1 equiv).

  • Coupling: Cool to 0 °C. Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise over 10 minutes.

    • Critical: Exotherm control is important to prevent initial overheating which triggers side reactions.

  • Reaction: Warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC.

  • Workup:

    • Add water (5 volumes). Stir for 10 mins.

    • Separate phases.[6]

    • Wash organic layer with 0.5 M HCl (remove excess amine/pyridine).

    • Wash organic layer with 10% NaHCO₃ (remove unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Result: Typically >98% purity; no column required.

Protocol B: HATU Coupling (High Reactivity)

Target: Coupling with sterically hindered amines (e.g., tert-butylamine analogs).

  • Setup: Dissolve 5-chloro-2-fluoronicotinic acid (1.0 equiv) in dry DMF (10 volumes).

  • Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at 0 °C for 15 minutes.

    • Note: Pre-activation can sometimes increase racemization (if chiral) but ensures the active ester is formed before the amine sees the fluorine.

  • Addition: Add the amine partner (1.1 equiv) and additional DIPEA (1.5 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.

    • Warning: Do not heat.[7] Heating >40 °C in DMF guarantees fluorine displacement.

  • Workup:

    • Dilute with EtOAc (30 volumes) – Dilution is key to wash out DMF.

    • Wash 3x with Water/Brine (1:1) to remove DMF and tetramethylurea byproducts.

    • Concentrate and purify via Flash Chromatography (Silica gel).

Mechanistic Visualization: The Competition

ReactionPathways cluster_Main Pathway A: Amide Coupling (Fast in EtOAc) cluster_Side Pathway B: SNAr Side Reaction (Fast in DMF) SM 5-Chloro-2-fluoronicotinic Acid Activated Activated Ester (O-Acyl) SM->Activated + Coupling Reagent Amine Amine (R-NH2) Product Target Amide (C-F Intact) Activated->Product Carbonyl Attack (Kinetic Control) Impurity Impurity (2-Amino-Derivative) Activated->Impurity C2-Fluorine Attack (Thermodynamic/Solvent Driven) Solvent Solvent Effect: DMF stabilizes Pathway B EtOAc favors Pathway A Solvent->Impurity

Figure 2: Mechanistic competition between amide formation and nucleophilic aromatic substitution.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.

  • Archimica (Euticals). T3P (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future.[5] Technical White Paper.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich. Amide Coupling Reagents: A Guide to Selection.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-fluoronicotinic Acid proper disposal procedures

This guide outlines the operational protocols for the safe handling and disposal of 5-Chloro-2-fluoronicotinic Acid (CAS: 884494-57-9) . It is designed for laboratory personnel and safety officers requiring immediate, ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe handling and disposal of 5-Chloro-2-fluoronicotinic Acid (CAS: 884494-57-9) . It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.

Executive Safety Summary

  • Primary Hazard: Irritant (Skin, Eyes, Respiratory).[1][2]

  • Waste Classification: Halogenated Organic Acid .

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

  • Critical Prohibition: DO NOT dispose of via sink/sewer. The halogenated aromatic ring is resistant to biodegradation and poses environmental toxicity.

Technical Profile & Disposal Parameters

Understanding the physicochemical properties is the first step in a self-validating safety system. The presence of Chlorine and Fluorine atoms dictates the waste stream.

ParameterDataOperational Implication
CAS Number 884494-57-9Use for waste manifesting and inventory tracking.
Molecular Formula C₆H₃ClFNO₂Halogenated: Requires specialized incineration to manage HCl/HF emissions.
Acidity (pKa) ~2.5 - 3.5 (Predicted)Corrosive: Must be stored in acid-resistant containers (Glass/HDPE).
Physical State Solid (Powder/Crystal)Dust generation is a primary exposure vector during transfer.
Incompatibilities Strong Oxidizers, Strong BasesSegregation: Keep away from nitric acid or hydroxide waste streams to prevent exothermic reactions.

Personal Protective Equipment (PPE) Matrix

Rationale: This compound is a mucous membrane irritant.[1] Standard lab coats are insufficient without respiratory protection during open handling.

  • Respiratory: N95 (minimum) or P100 respirator if handling dry powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended for liquid solutions.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for powder handling due to airborne particulate risks.

Operational Disposal Workflows

The Segregation Logic (Halogenated vs. Non-Halogenated)

In waste management, cost and safety are linked.

  • Why Segregate? 5-Chloro-2-fluoronicotinic acid contains halogens (Cl, F). If mixed with non-halogenated solvents (e.g., Acetone, Ethanol), the entire container becomes "Halogenated Waste," which is significantly more expensive to incinerate.

  • The Rule: Always designate a specific "Halogenated Acid Waste" stream.

Scenario A: Solid Waste (Excess Reagent/Expired Solids)

Do not dissolve solids just to dispose of them. This increases waste volume and risk.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.

  • Transfer: Transfer solid waste inside a chemical fume hood to capture dust.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-Chloro-2-fluoronicotinic Acid, Solid."

    • Hazard Checkbox: "Toxic," "Irritant."

  • Storage: Cap tightly. Store in the "Solid Waste" secondary containment bin until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize it if it is going to a commercial incinerator (neutralization generates heat and gas). Most waste contractors accept acidic organic waste.

    • Exception: If your facility requires pH 5-9 for storage, neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) in an ice bath to control CO₂ evolution.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (usually HDPE or Glass).

  • Transfer: Pour into the Halogenated Organic Waste carboy.

    • Crucial Step: Record the volume added on the carboy's log sheet immediately.

Scenario C: Spill Cleanup Protocol

Rationale: Spills require immediate neutralization to reduce volatility and contact hazard before mechanical removal.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don goggles, double nitrile gloves, and a respirator.

  • Contain: Ring the spill with absorbent socks or vermiculite.

  • Neutralize (The Acid-Base Logic):

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Observation: Wait for bubbling (CO₂ release) to cease. This indicates the acid has been converted to its salt form (Sodium 5-chloro-2-fluoronicotinate).

  • Collect: Scoop the wet paste into a waste container.

  • Clean: Wipe the surface with water and soap. Place used paper towels into the same solid waste container (contaminated debris).

Visual Decision Tree: Waste Routing

The following diagram illustrates the decision logic for disposing of 5-Chloro-2-fluoronicotinic acid, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated waste.

DisposalWorkflow Start Waste Generation: 5-Chloro-2-fluoronicotinic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions) StateCheck->Liquid Dissolved Spill Spill / Debris StateCheck->Spill Accidental Release ContainerSolid Container: Wide-Mouth HDPE Label: 'Solid Halogenated Waste' Solid->ContainerSolid ContainerLiquid Container: Solvent Carboy Label: 'Liquid Halogenated Waste' Liquid->ContainerLiquid Do NOT Drain Dispose Neutralize Neutralize with Na2CO3 or NaHCO3 Spill->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Absorb->ContainerSolid Final Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) ContainerSolid->Final ContainerLiquid->Final

Figure 1: Operational decision tree for segregating and packaging halogenated nicotinic acid waste streams.

Compliance & Documentation

To maintain a self-validating system, proper documentation is required to prevent downstream accidents (e.g., at the incineration plant).

  • Waste Labeling Requirements:

    • Full Chemical Name: No abbreviations (Use "5-Chloro-2-fluoronicotinic Acid", not "CFNA").

    • Hazard Class: Irritant, Corrosive (if pH < 2).

  • Storage Limits: Do not store waste containers for more than 90 days (standard US RCRA guideline for large quantity generators) [1].

References

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-fluoronicotinic Acid

CAS: 59664-20-5 | Formula: C₆H₃ClFNO₂ | Molecular Weight: 175.54 g/mol Part 1: Executive Safety Strategy From the Desk of the Senior Application Scientist: Handling 5-Chloro-2-fluoronicotinic acid requires a shift in min...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 59664-20-5 | Formula: C₆H₃ClFNO₂ | Molecular Weight: 175.54 g/mol

Part 1: Executive Safety Strategy

From the Desk of the Senior Application Scientist:

Handling 5-Chloro-2-fluoronicotinic acid requires a shift in mindset from "standard organic solid" to "halogenated intermediate." While often classified as an Irritant (H315/H319/H335), this compound presents specific risks due to the stability of the pyridine ring combined with the reactivity of the C-F and C-Cl bonds.

The Core Risk: The primary operational hazard is not acute toxicity, but mucous membrane inflammation caused by fine dust generation. Furthermore, under thermal stress or reaction conditions (e.g., coupling reactions using SOCl₂), this compound can release trace Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Your PPE strategy must therefore prioritize inhalation protection and dermal isolation .

Part 2: Hazard Identification & Risk Assessment[1][2][3][4][5][6][7]
Hazard Class (GHS)H-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact with powder will cause dermatitis. Double-gloving is recommended for weighing.
Eye Irritation H319 Causes serious eye irritation.[1][5][2][3][4][6]Dust is highly irritating to the cornea. Safety glasses are minimum; goggles required for open handling.
STOT SE 3 H335 May cause respiratory irritation.[1][5][2][3][4][6]Critical Control Point: All transfers must occur inside a fume hood.

Technical Insight: The fluorine atom at the C2 position activates the ring for nucleophilic aromatic substitution (


). Accidental contact with strong nucleophiles (amines, hydroxides) on the skin can accelerate tissue damage beyond simple acid burns.
Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating. If you cannot check off every item in a column for your specific task, do not proceed .

Protection ZoneStandard Laboratory Handling (Scale < 10g)Scale-Up / High Dust Potential (Scale > 10g)Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm). No respirator needed if sash is low.Powered Air Purifying Respirator (PAPR) or N95 + Fume Hood.Prevents inhalation of micronized dust which triggers H335 (respiratory tract irritation).
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm). Inspect for pinholes.Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) or Neoprene.Fluorinated organics can permeate thin nitrile over time. Double layer prevents breakthrough.
Eye/Face Safety Glasses with side shields (ANSI Z87.1+).Chemical Goggles (unvented) or Face Shield.Fine powders bypass side shields. Goggles seal the ocular cavity.
Body Lab Coat (Cotton/Poly blend), long sleeves, closed-toe shoes.Tyvek® Sleeves or disposable apron over lab coat.Reduces migration of dust onto street clothes and forearms.
Part 4: Operational Workflow (SOP)
Phase 1: Pre-Operational Check
  • Verify Engineering Controls: Confirm fume hood flow monitor reads "Safe" or >0.5 m/s.

  • Neutralization Prep: Have a saturated Sodium Bicarbonate (

    
    ) solution ready. This is your primary decontamination agent for acidic residues.
    
Phase 2: Weighing and Transfer
  • The "Static" Problem: Fluorinated solids are often fluffy and prone to static charge.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun or ionizer if available to neutralize the powder before spatulating.

    • Transfer: Do not pour. Use a chemically resistant spatula (PTFE coated is ideal).

    • Self-Check: If you see dust settling on the balance pan, your handling technique is too aggressive. Pause and clean.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving 5-Chloro-2-fluoronicotinic acid, add solvent slowly.

  • Exotherm Warning: If reacting with thionyl chloride (

    
    ) or oxalyl chloride to form the acid chloride, expect rapid gas evolution (
    
    
    
    ,
    
    
    ).
  • Scrubbing: Ensure the reaction vessel is vented through a base trap (NaOH) to capture acidic off-gases.

Phase 4: Decontamination
  • Wipe down all tools (spatulas, balance pan) with a paper towel soaked in 5% Sodium Bicarbonate .

  • Follow with a water rinse, then acetone.

  • Dispose of wipes as solid hazardous waste.

Part 5: Visualization - Safe Handling Logic Flow

SafeHandling Start START: Risk Assessment CheckScale Check Scale & State Start->CheckScale SmallScale < 10g (Standard) CheckScale->SmallScale LargeScale > 10g (High Dust) CheckScale->LargeScale PPE_Std PPE: Nitrile (0.11mm) + Glasses Control: Fume Hood SmallScale->PPE_Std PPE_High PPE: Double Gloves + Goggles Control: Hood + N95/PAPR LargeScale->PPE_High Handling Handling / Weighing (Use Antistatic Tools) PPE_Std->Handling PPE_High->Handling SpillCheck Spill / Dust Release? Handling->SpillCheck Clean Decon: 5% NaHCO3 Wipe Solvent Rinse SpillCheck->Clean No Emergency EMERGENCY: Evacuate Hood Area Don Respirator SpillCheck->Emergency Yes Disposal Disposal: Dissolve in Combustible Solvent Incinerate (Scrubber Required) Clean->Disposal Emergency->Clean After Aerosol Settles

Caption: Decision matrix for PPE selection based on scale, including emergency loops for dust release events.

Part 6: Emergency Response & Disposal
In Case of Exposure[1][7][4][6][8]
  • Eye Contact: Immediately flush with water for 15 minutes .[8] Hold eyelids open. The acidity can cause corneal opacity if untreated.

  • Skin Contact: Wash with soap and water.[1][2][3][4][6][8] Do not use alcohol (it opens pores and increases absorption).

  • Inhalation: Move to fresh air immediately. If coughing persists, seek medical evaluation for chemical pneumonitis.

Disposal Protocol

Do not flush down the drain.

  • Chemical Identity: Segregate as "Halogenated Organic Acid."

  • Method: Dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol).

  • Incineration: This material must be burned in a chemical incinerator equipped with an afterburner and scrubber .

    • Why? Combustion releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF). Without a scrubber, you are releasing corrosive gases into the atmosphere.

References
  • PubChem. (n.d.). 5-Chloro-2-fluoronicotinic acid (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridinecarboxylic acids. Retrieved January 29, 2026, from [Link]

Sources

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